Calcium carbonate hexahydrate
Description
Properties
CAS No. |
15634-14-7 |
|---|---|
Molecular Formula |
CH12CaO9 |
Molecular Weight |
208.18 g/mol |
IUPAC Name |
calcium;carbonate;hexahydrate |
InChI |
InChI=1S/CH2O3.Ca.6H2O/c2-1(3)4;;;;;;;/h(H2,2,3,4);;6*1H2/q;+2;;;;;;/p-2 |
InChI Key |
WJZUYMUHOIOLAC-UHFFFAOYSA-L |
SMILES |
C(=O)([O-])[O-].O.O.O.O.O.O.[Ca+2] |
Canonical SMILES |
C(=O)([O-])[O-].O.O.O.O.O.O.[Ca+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Calcium Carbonate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of calcium carbonate hexahydrate (CaCO₃·6H₂O), a metastable mineral also known as ikaite. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics. This document covers its chemical, physical, and structural properties, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate comprehension.
Introduction
This compound is a hydrated crystalline form of calcium carbonate.[1] It is a metastable compound, meaning it is only stable under specific conditions, primarily low temperatures, and will readily transform into more stable forms of calcium carbonate when these conditions change.[2][3] In nature, it is found in cold environments, such as marine sediments in high-latitude regions and as cryogenic deposits in caves.[3] The mineral form is known as ikaite.[2][4] Due to its instability at ambient temperatures, it is often studied through its pseudomorphs, where the original ikaite crystal structure is replaced by calcite while retaining the external shape.[2] Understanding the properties of this compound is crucial for various scientific disciplines, including geology, chemistry, and materials science.
Fundamental Properties
The core properties of this compound are summarized in the tables below, providing a clear and concise presentation of quantitative data for easy reference and comparison.
General and Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | CaCO₃·6H₂O | [4] |
| IUPAC Name | calcium;carbonate;hexahydrate | [5] |
| Synonyms | Ikaite, this compound | [2][4] |
| Molar Mass | 208.18 g/mol | [5] |
| Appearance | Colorless when pure; can be white, brown. Forms steep or spiky pyramidal crystals, often in radial arrangements. | [2][4][6] |
| Density | 1.80 - 1.83 g/cm³ | [7][8] |
| Hardness (Mohs) | ~3 | [3] |
| Stability | Metastable; stable only at temperatures below 8 °C.[9] Decomposes rapidly when removed from near-freezing water.[4] |
Crystallographic Data
The crystal structure of this compound has been determined using X-ray diffraction techniques.
| Property | Value | Reference |
| Crystal System | Monoclinic | [3][4] |
| Space Group | C2/c | [3][4] |
| Lattice Parameters | a ≈ 8.87 Å, b ≈ 8.23 Å, c ≈ 11.02 Å, β ≈ 110.2° | [3][4] |
| Unit Cell Volume | ~754.98 ų | [8] |
| Z (formula units per unit cell) | 4 | [7] |
| Structure Description | The structure consists of (CaCO₃)⁰ ion pairs surrounded by a cage of hydrogen-bonded water molecules, which isolates one ion pair from another. | [3][4] |
Solubility and Thermodynamic Properties
The solubility of this compound is temperature-dependent and has been determined experimentally.
| Temperature | Solubility Product (Ksp) | Reference |
| 10 °C | 5.7 x 10⁻⁸ | [10] |
| 25 °C | 3.5 x 10⁻⁸ | [10] |
| 40 °C | 1.9 x 10⁻⁸ | [10] |
The solubility of this compound is higher than that of the anhydrous polymorphs (calcite, aragonite, and vaterite) but lower than that of amorphous calcium carbonate.[10] The solubility decreases as the temperature increases.[10] The decomposition reaction is endothermic.[11]
Experimental Protocols
The characterization of this compound requires specific experimental methodologies due to its inherent instability at ambient temperatures.
Synthesis of this compound
A common laboratory synthesis involves the precipitation of calcium carbonate from a solution containing calcium and carbonate ions at low temperatures.
-
Reactants: Solutions of a soluble calcium salt (e.g., calcium chloride, CaCl₂) and a soluble carbonate salt (e.g., sodium carbonate, Na₂CO₃).
-
Procedure:
-
The reactant solutions are pre-cooled to near 0 °C.
-
The solutions are mixed under controlled conditions (e.g., slow addition with stirring) in a refrigerated environment to induce precipitation.
-
The resulting precipitate of this compound is collected by filtration at low temperatures.
-
The crystals are washed with ice-cold water and stored at temperatures below its stability threshold (e.g., < 6 °C) to prevent decomposition.[10]
-
Structural Analysis by X-ray Diffraction (XRD)
The crystal structure of this compound was determined from single-crystal X-ray diffraction data.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a low-temperature apparatus.
-
Procedure:
-
A suitable single crystal of this compound is selected and mounted on the goniometer head.
-
The crystal is maintained at a very low temperature (e.g., -120 °C) throughout the data collection process to ensure its stability.[7]
-
X-ray diffraction data are collected using techniques such as the oscillation method.[7]
-
The collected data are then processed to determine the unit cell parameters, space group, and atomic positions, ultimately revealing the crystal structure.[7]
-
Thermal Decomposition Analysis
The thermal stability and decomposition kinetics of this compound can be investigated using thermogravimetric analysis (TGA) and dilatometry.
-
Thermogravimetric Analysis (TGA):
-
A small sample of the hexahydrate is placed in the TGA furnace.
-
The sample is heated at a constant rate.
-
The weight loss of the sample is monitored as a function of temperature.
-
A significant weight loss corresponding to the loss of the six water molecules of hydration indicates the decomposition of the compound.[10] The decomposition is observed to start at around 40 °C.[10]
-
-
Dilatometry:
-
This technique measures the change in volume of the material as a function of temperature.
-
The decomposition of CaCO₃·6H₂O to CaCO₃ and 6H₂O is accompanied by a significant volume change, which can be precisely measured.
-
This method has been used to study the kinetics of the decomposition reaction in the temperature range of 0° to 15 °C.[11]
-
Solubility Determination
The solubility product of this compound can be determined by measuring the pH of a saturated solution.
-
Procedure:
-
A known amount of this compound is dissolved in deionized water at a constant temperature, with measures taken to prevent the ingress of atmospheric carbon dioxide.[10]
-
The pH of the solution is monitored over time until it reaches a constant value, indicating that equilibrium has been established.[10]
-
The final, stable pH value is used to calculate the concentrations of all calcium and carbonate species in the solution, from which the solubility product (Ksp) is determined.[10]
-
Visualizations
The following diagrams, created using the DOT language, illustrate key processes and relationships related to this compound.
Caption: Workflow for the laboratory synthesis of this compound.
Caption: Decomposition pathway of this compound.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ikaite and Glendonite: Cold-Water Carbonates – Geology In [geologyin.com]
- 3. Ikaite - Wikipedia [en.wikipedia.org]
- 4. Ikaite (Ikaite) - Rock Identifier [rockidentifier.com]
- 5. This compound | CH12CaO9 | CID 22133717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. celestialearthminerals.com [celestialearthminerals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mindat.org [mindat.org]
- 9. Calcium carbonate - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
A Technical Guide to the Natural Occurrence and Formation Environments of Ikaite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikaite (CaCO₃·6H₂O) is a metastable hexahydrate of calcium carbonate that forms under specific, cold-water conditions.[1][2] While considered a rare mineral, its presence, often identified through its calcite pseudomorphs known as glendonites, serves as a significant indicator of past and present cold environments.[1][2] This technical guide provides an in-depth overview of the natural occurrences of ikaite, the physicochemical parameters governing its formation and stability, and the experimental methodologies used to study this enigmatic mineral.
Natural Occurrence
Ikaite has been identified in a diverse range of cold environments across the globe.[1][3] Its ephemeral nature, readily decomposing at temperatures above freezing, means it is often studied through its more stable pseudomorphs.[1][2] The primary environments where ikaite is found include:
-
Marine Sediments: Ikaite is frequently found in organic-rich marine sediments in high-latitude regions such as the Antarctic Peninsula (Bransfield Strait), the Sea of Okhotsk, and off the coast of Sakhalin.[1][4] It has also been discovered in deep-sea fans, for instance, off the Congo River, suggesting a potentially widespread occurrence in cold, deep-water environments.[1] The formation in these settings is often associated with the diagenetic decomposition of organic matter.[4][5]
-
Sea Ice: The discovery of ikaite crystals within sea ice in both the Arctic and Antarctic has highlighted its role in the polar carbon cycle.[1][6] It precipitates directly within brine channels in the ice.[1]
-
Alkaline Springs and Fjords: The type locality for ikaite is the Ikka Fjord in Greenland, where spectacular submarine columns, or "ikaite towers," up to 18 meters high are formed by the interaction of alkaline groundwater seeping into the calcium-rich fjord waters.[1] Similar occurrences have been noted in alkaline lakes, such as Mono Lake in California, where it can form as a seasonal precipitate during colder months.[6]
-
Caves: Ikaite has also been reported as a cryogenic deposit in caves, where it precipitates from freezing, carbonate-rich water.[1]
Formation and Stability Environments
The formation and persistence of ikaite are governed by a delicate interplay of physicochemical parameters. While thermodynamically unstable at typical Earth surface conditions, its metastable formation is kinetically favored under specific circumstances.[1][7]
Physicochemical Parameters for Ikaite Formation
| Parameter | Value/Condition | Environment | Citation |
| Temperature | Near-freezing, typically < 6-8 °C | Marine sediments, Sea ice, Alkaline springs | [1][2][6][7] |
| Pressure | Thermodynamically stable at high pressures, but forms metastably at near-surface pressures. | Deep-sea sediments | [1][4] |
| pH | High alkalinity, pH > 9.3 | Alkaline springs, Marine sediments with high rates of microbial metabolism | [6] |
| Inhibitors | Presence of phosphate, magnesium, or dissolved organic compounds (e.g., aspartic and glutamic acids) | Marine environments, Alkaline lakes | [1][4][5][6] |
| Supersaturation | High supersaturation of calcium carbonate | Caused by microbial methanogenesis in sediments or mixing of distinct water bodies | [4][6] |
The Role of Inhibitors
A crucial factor enabling the metastable formation of ikaite is the presence of chemical inhibitors that hinder the nucleation and growth of more stable anhydrous calcium carbonate phases like calcite and aragonite.[1][2]
-
Phosphate: Orthophosphate is a well-documented inhibitor of calcite crystallization.[5][6] Its presence in porewaters of organic-rich sediments is believed to be a key reason for ikaite precipitation.[4][5]
-
Magnesium: In marine environments, elevated magnesium concentrations can also inhibit calcite formation, thereby favoring the precipitation of ikaite.[6][7]
Crystallography
Ikaite crystallizes in the monoclinic system with the space group C2/c.[1][8] Its structure consists of calcium and carbonate ion pairs surrounded by a cage of hydrogen-bonded water molecules, which isolates the ion pairs from each other.[1]
| Crystallographic Parameter | Value | Citation |
| Crystal System | Monoclinic | [1][2][8] |
| Space Group | C2/c | [1][8][9] |
| Lattice Parameters | a ≈ 8.87 Å, b ≈ 8.23 Å, c ≈ 11.02 Å, β ≈ 110.2° | [1][8] |
Experimental Protocols
The study of ikaite often necessitates laboratory synthesis to overcome the challenges of its instability in natural samples. A common experimental approach to precipitate ikaite involves simulating the conditions found in environments like the Ikka Fjord.
Methodology for Ikaite Synthesis (Simulating Ikka Fjord Conditions):
-
Solution Preparation:
-
Prepare a synthetic seawater solution. To test the influence of specific ions, parallel experiments can be run with solutions where ions like Mg²⁺ or SO₄²⁻ have been removed.
-
Prepare a separate alkaline solution of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) to represent the carbonated spring water. The ratio of these two components can be varied to control the pH of the final mixture.
-
-
Precipitation:
-
Analysis:
-
The resulting precipitate is collected and can be analyzed using techniques such as X-ray diffraction (XRD) to confirm the crystalline phase (ikaite, calcite, or aragonite).
-
The morphology of the crystals can be examined using scanning electron microscopy (SEM).
-
This experimental setup allows for the systematic investigation of how factors like temperature, pH, and the concentration of inhibitors (e.g., magnesium) influence the formation of ikaite versus other calcium carbonate polymorphs.[6][7]
Visualizing Ikaite Formation
The logical pathway for ikaite formation can be visualized as a series of necessary conditions.
Caption: Logical workflow for the formation of metastable ikaite.
Conclusion
Ikaite, though transient, provides invaluable insights into Earth's cold environments. Its formation is a kinetically controlled process, highly dependent on low temperatures and the presence of specific chemical inhibitors that prevent the crystallization of more stable calcium carbonate phases. Understanding the precise conditions of ikaite formation allows researchers to use its pseudomorphs, glendonites, as reliable paleothermometers, reconstructing past climate conditions. The continued study of ikaite, both in its natural habitats and through laboratory synthesis, is crucial for refining our knowledge of biogeochemical cycles in cold regions and interpreting the geological record.
References
- 1. Ikaite - Wikipedia [en.wikipedia.org]
- 2. Ikaite and Glendonite: Cold-Water Carbonates – Geology In [geologyin.com]
- 3. mdpi.com [mdpi.com]
- 4. oceanrep.geomar.de [oceanrep.geomar.de]
- 5. The Solubility and Stabilization of Ikaite (CaCO3·6H2O) from 0° to 25°C: Environmental and Paleoclimatic Implications for Thinolite Tufa [pubs.usgs.gov]
- 6. scispace.com [scispace.com]
- 7. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 8. mindat.org [mindat.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Crystal Structure and Lattice Parameters of Ikaite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of ikaite (CaCO₃·6H₂O), a metastable hydrated calcium carbonate mineral. Ikaite's unique properties and its role as a precursor to other calcium carbonate polymorphs make it a subject of significant interest in various scientific fields, including materials science and potentially as a model system in biomineralization studies relevant to drug development.
Crystal Structure of Ikaite
Ikaite crystallizes in the monoclinic crystal system, belonging to the space group C2/c.[1][2][3] The structure is characterized by calcium carbonate ion pairs (Ca²⁺CO₃²⁻) encapsulated by a cage of hydrogen-bonded water molecules.[1][3] This hydration shell is crucial for the stability of the ikaite structure, which readily decomposes into anhydrous calcium carbonate polymorphs and water at temperatures above 0°C.[1]
The calcium ion is coordinated by eight oxygen atoms, six from water molecules and two from the carbonate group, forming a distorted dodecahedron. The carbonate ions are linked to the surrounding water molecules through hydrogen bonds. This intricate network of hydrogen bonding plays a vital role in maintaining the integrity of the crystal lattice at low temperatures.
Lattice Parameters of Ikaite
The lattice parameters of ikaite are highly dependent on temperature. The following table summarizes the reported lattice parameters from various studies conducted at low temperatures to preserve the mineral's structure.
| Temperature (°C) | a (Å) | b (Å) | c (Å) | β (°) | Unit Cell Volume (ų) | Reference |
| Ambient (unspecified low temp.) | 8.87 | 8.23 | 11.02 | 110.2 | 754.98 | [2][4] |
| -50 | 8.8134 | 8.3108 | 11.0183 | 110.418 | 756.3 | [5] |
| -20 | - | - | - | - | 758.0 | [6] |
| -10 | - | - | - | - | 771.0 | [6] |
| 243 K (-30°C) | - | - | - | - | - | [6] |
Note: The unit cell volume shows a significant increase just before the decomposition of ikaite.[6]
Experimental Protocols for Structural Determination
The determination of the crystal structure and lattice parameters of ikaite requires specialized low-temperature techniques due to its metastable nature. The primary methods employed are single-crystal X-ray diffraction (XRD) and powder X-ray diffraction.
Single-Crystal X-ray Diffraction
Single-crystal XRD provides the most detailed information about the crystal structure, including atomic positions, bond lengths, and bond angles.
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal of ikaite, free of visible defects, is selected under a microscope. Due to its instability, this process must be carried out at sub-zero temperatures, often in a cold room or using a cryo-stage. The crystal is mounted on a goniometer head, typically using a cryo-protectant to prevent ice formation.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a nitrogen or helium cryostream). The temperature is maintained at a stable low value (e.g., -50°C) throughout the data collection process. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson synthesis, followed by refinement using least-squares methods to obtain a precise structural model.
Powder X-ray Diffraction
Powder XRD is used to identify the crystalline phases present in a sample and to determine the lattice parameters.
Methodology:
-
Sample Preparation: A sample of ikaite is gently ground into a fine powder at low temperatures to avoid decomposition. This can be achieved by grinding the sample under liquid nitrogen in a pre-cooled mortar and pestle. The fine powder is then loaded into a sample holder suitable for low-temperature measurements.
-
Data Collection: The sample holder is placed in a powder X-ray diffractometer equipped with a low-temperature stage. The temperature is lowered and stabilized before starting the measurement. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the peaks corresponding to ikaite. The positions of these peaks are then used to calculate the lattice parameters of the crystal structure. Rietveld refinement can be employed for a more detailed analysis of the crystal structure and for quantitative phase analysis if other phases are present.
Transformation of Ikaite
Ikaite is a metastable mineral that transforms into more stable anhydrous calcium carbonate polymorphs, primarily calcite and vaterite, upon an increase in temperature. This transformation is a key characteristic of ikaite and is of significant interest in understanding mineralization pathways.
The transformation from ikaite to calcite and vaterite involves the loss of its structural water molecules. The final product can be a mixture of calcite and vaterite, with vaterite often being an intermediate phase that eventually transforms into the more stable calcite. This process is of interest for understanding the formation of pseudomorphs, where the external crystal shape of ikaite is preserved by the resulting calcite.
References
The Pivotal Role of Ikaite (Calcium Carbonate Hexahydrate) in Biomineralization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium carbonate hexahydrate (CaCO₃·6H₂O), known as ikaite, is a metastable mineral that plays a crucial, yet often transient, role in biomineralization processes. Its formation and transformation are critical intermediates in the crystallization of more stable calcium carbonate polymorphs like calcite and vaterite. This technical guide provides an in-depth analysis of the function of ikaite in biomineralization, focusing on its physicochemical properties, formation pathways, interaction with biological macromolecules, and the experimental methodologies used for its study. The information presented herein is intended to support researchers and professionals in the fields of materials science, geology, biology, and drug development in understanding and harnessing the principles of ikaite-mediated biomineralization.
Introduction
Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. Calcium carbonate is one of the most common biominerals, and its various crystalline forms, or polymorphs, are found in a wide array of organisms, from microbes to invertebrates.[1] Among these polymorphs, the hydrated form, ikaite (this compound), is of particular interest due to its role as a precursor phase in the formation of more stable anhydrous forms such as calcite and vaterite.[2][3]
Ikaite is thermodynamically metastable under most ambient conditions and readily transforms into calcite or vaterite upon an increase in temperature or a decrease in pressure.[4][5] Its transient nature makes it a challenging subject of study, yet understanding its role is fundamental to deciphering the mechanisms of calcium carbonate biomineralization. This guide will delve into the specific conditions that favor ikaite formation, its interaction with organic molecules that can stabilize it, and its subsequent transformation pathways.
Physicochemical Properties and Stability of Ikaite
The formation and persistence of ikaite are governed by a specific set of physicochemical parameters. Low temperatures, high pressure, and alkaline conditions are the primary factors that favor its crystallization over the anhydrous polymorphs.[5][6] The presence of certain ions, particularly phosphate and magnesium, can also play a significant role in inhibiting the formation of calcite and thus promoting the crystallization of ikaite.[7][8]
Quantitative Data on Ikaite Stability and Properties
The following tables summarize the key quantitative data related to the stability and properties of ikaite and other relevant calcium carbonate polymorphs.
| Parameter | Value | Conditions | Reference(s) |
| Temperature Stability | Stable below 4-6°C | Ambient Pressure | [4][7] |
| Transient occurrence up to 20°C (persists for < 4 min) | Inhibitor-free aqueous solution | [9] | |
| Pressure Stability | Stable at pressures > 0.2 kbar | At -1.4°C | [5][6] |
| Stable at room temperature | At pressures > 0.5-0.6 MPa | [10] | |
| pH for Formation | Favored at pH > 9.3 | 5°C | [4] |
| Density | 1.82 g/cm³ | 0°C | [4] |
Table 1: Physicochemical Conditions for Ikaite Stability
| Polymorph | Crystal System | Density (g/cm³) | Solubility Product (-log Ksp at 25°C) |
| Ikaite | Monoclinic | 1.82 | Not well-established due to metastability |
| Calcite | Hexagonal (Trigonal) | 2.71 | 8.48 |
| Aragonite | Orthorhombic | 2.93 | 8.34 |
| Vaterite | Hexagonal | 2.65 | 7.91 |
Table 2: Physicochemical Properties of Calcium Carbonate Polymorphs [2][11][12]
The Role of Ikaite as a Precursor in Biomineralization
Ikaite often serves as a transient intermediate phase in the biomineralization of calcium carbonate. Organisms can precipitate ikaite initially, which then transforms into the final, more stable polymorph, such as calcite or aragonite. This two-step process allows for greater control over the crystallization process and the final morphology of the biomineral.
Ikaite-to-Vaterite/Calcite Transformation
The transformation of ikaite to anhydrous calcium carbonate polymorphs is a critical step in many biomineralization pathways. This transformation can proceed through different routes depending on the conditions. At temperatures around 10°C, ikaite tends to transform directly to calcite. However, at slightly higher temperatures (e.g., 20°C), the transformation often involves an intermediate vaterite phase.[4] This process can be a pseudomorphic replacement, where the external crystal shape of the original ikaite is preserved.[4][13]
Influence of Biomacromolecules on Ikaite Formation and Stability
Biomacromolecules, such as proteins, polysaccharides (in the form of extracellular polymeric substances, EPS), and amino acids, play a pivotal role in controlling the formation and stability of ikaite in biological systems. These molecules can act as templates for nucleation, inhibit the growth of more stable polymorphs, and stabilize the transient ikaite phase.
Role of Extracellular Polymeric Substances (EPS)
EPS are complex mixtures of high-molecular-weight biopolymers, including polysaccharides, proteins, and nucleic acids, that are secreted by microorganisms into their immediate environment. The functional groups within EPS, such as carboxyl and phosphate groups, can bind calcium ions, creating a localized supersaturation that promotes the nucleation of calcium carbonate.[14][15] Furthermore, EPS can inhibit the growth of calcite, thereby favoring the formation of ikaite.[14]
Influence of Amino Acids
Specific amino acids, particularly acidic amino acids like aspartic acid and glutamic acid, have been shown to influence calcium carbonate crystallization.[5][6] These amino acids can be incorporated into the crystal lattice or adsorb to the crystal surface, altering the growth and stability of the mineral phase. Their presence can favor the formation of ikaite by inhibiting the nucleation and growth of calcite.
Experimental Protocols
The study of ikaite requires specialized experimental techniques due to its metastable nature. The following sections provide detailed methodologies for the synthesis, characterization, and analysis of ikaite.
Synthesis of Ikaite
Objective: To synthesize ikaite crystals under controlled laboratory conditions.
Materials:
-
Calcium chloride (CaCl₂) solution (e.g., 0.1 M)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
Sodium bicarbonate (NaHCO₃) solution (e.g., 0.1 M)
-
Deionized water
-
(Optional) Phosphate or Magnesium salt solution as an inhibitor
-
Cooling bath or refrigerated circulator
-
Reaction vessel (e.g., beaker or flask)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
Procedure:
-
Prepare the reactant solutions with deionized water. For solutions containing inhibitors, add the desired concentration of phosphate or magnesium salts.
-
Cool the reactant solutions and the reaction vessel to the desired temperature (typically between 0 and 4°C) using a cooling bath.
-
Place the reaction vessel on a magnetic stirrer and add the calcium chloride solution.
-
Slowly add the sodium carbonate/bicarbonate solution to the calcium chloride solution while stirring continuously. The ratio of carbonate to bicarbonate can be adjusted to control the pH.
-
Allow the precipitation reaction to proceed for a specific duration (e.g., several hours).
-
Once crystal formation is observed, stop the stirring and collect the precipitate by filtration.
-
Wash the collected crystals with ice-cold deionized water to remove any remaining soluble salts.
-
The synthesized ikaite crystals should be stored at low temperatures (e.g., in a freezer) to prevent transformation.
Characterization of Ikaite and its Transformation Products
Objective: To identify and characterize ikaite and its transformation products (vaterite and calcite) using various analytical techniques.
Techniques:
-
Raman Spectroscopy: This non-destructive technique is ideal for in-situ monitoring of the ikaite transformation.
-
Instrumentation: Raman spectrometer equipped with a laser source (e.g., 514 nm), a microscope, and a temperature-controlled stage.
-
Procedure:
-
Place a small sample of the synthesized ikaite on the temperature-controlled stage.
-
Acquire a Raman spectrum of the initial ikaite sample at low temperature.
-
Gradually increase the temperature of the stage to induce transformation.
-
Acquire Raman spectra at regular intervals to monitor the changes in the vibrational modes corresponding to ikaite, vaterite, and calcite.[10][13]
-
-
-
X-ray Diffraction (XRD): Provides information about the crystal structure of the different polymorphs.
-
Instrumentation: Powder X-ray diffractometer.
-
Procedure:
-
Prepare a powdered sample of the synthesized or transformed material.
-
Mount the sample on the XRD sample holder.
-
Acquire the diffraction pattern over a specific 2θ range.
-
Compare the obtained diffraction pattern with standard diffraction patterns for ikaite, vaterite, and calcite to identify the phases present.
-
-
-
Scanning Electron Microscopy (SEM): Used to visualize the morphology of the crystals.
-
Instrumentation: Scanning electron microscope.
-
Procedure:
-
Mount the sample on an SEM stub using conductive adhesive.
-
Coat the sample with a conductive material (e.g., gold or carbon) if it is not inherently conductive.
-
Image the sample at various magnifications to observe the crystal morphology.[16]
-
-
Analysis of Amino Acids in Biomineralization
Objective: To identify and quantify the amino acids associated with ikaite biomineralization.
Procedure:
-
Sample Preparation:
-
Amino Acid Separation and Detection:
-
Ion-Exchange Chromatography: Separate the amino acids based on their charge. The separated amino acids are then derivatized (e.g., with ninhydrin) for photometric detection.[18][19]
-
High-Performance Liquid Chromatography (HPLC): Derivatize the amino acids before separation by reverse-phase HPLC. This method offers high sensitivity and speed.[20]
-
-
Quantification:
-
Use a set of amino acid standards with known concentrations to create a calibration curve.
-
Compare the peak areas of the amino acids in the sample to the calibration curve to determine their concentrations.
-
Conclusion
Ikaite, or this compound, is a key player in the intricate process of biomineralization. Its formation as a metastable precursor allows organisms to exert a high degree of control over the crystallization of calcium carbonate, ultimately influencing the structure and properties of the final biomineral. This technical guide has provided a comprehensive overview of the role of ikaite, from its fundamental physicochemical properties to the complex interplay with biomacromolecules. The detailed experimental protocols and visualizations are intended to serve as a valuable resource for researchers and professionals seeking to unravel the complexities of biomineralization and to apply these principles in the development of novel materials and therapeutic strategies. Further research into the kinetics of ikaite formation and transformation, particularly in the presence of a wider range of organic molecules, will undoubtedly continue to advance our understanding of this fascinating aspect of the natural world.
References
- 1. A laboratory study of ikaite (CaCO3·6H2O) precipitation as a function of pH, salinity, temperature and phosphate concentration | EPIC [epic.awi.de]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. epic.awi.de [epic.awi.de]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. oceanrep.geomar.de [oceanrep.geomar.de]
- 7. epic.awi.de [epic.awi.de]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ptx.epss.ucla.edu [ptx.epss.ucla.edu]
- 11. Calcium carbonate - Wikipedia [en.wikipedia.org]
- 12. global.oup.com [global.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BG - Properties of exopolymeric substances (EPSs) produced during cyanobacterial growth: potential role in whiting events [bg.copernicus.org]
- 16. mdpi.com [mdpi.com]
- 17. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
The Metastable Heart of Ikaite: A Technical Guide to Calcium Carbonate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Calcium carbonate hexahydrate, known mineralogically as ikaite, represents a fascinating and transient state of one of Earth's most abundant compounds.[1][2] Its existence as a metastable phase, delicately poised between solution and more stable crystalline forms, offers a unique window into the fundamental processes of crystal nucleation and transformation.[1][2] For researchers in materials science, geochemistry, and increasingly, pharmaceutical development, understanding the nuances of ikaite's fleeting nature is paramount for harnessing its potential. This technical guide provides an in-depth exploration of the core principles governing the metastability of this compound, with a focus on quantitative data, experimental methodologies, and the logical pathways that dictate its formation and fate. While direct pharmaceutical applications of ikaite are still emerging, the principles derived from its study are highly relevant to the use of other metastable calcium carbonate polymorphs, such as vaterite and amorphous calcium carbonate (ACC), in advanced drug delivery systems.[3][4][5][6][7][8][9][10][11][12][13]
Thermodynamic and Kinetic Landscape of Ikaite
Ikaite's existence is a kinetic phenomenon rather than a thermodynamic preference under standard earth surface conditions.[2] It is thermodynamically unstable relative to the anhydrous polymorphs: calcite, aragonite, and vaterite. Its formation and persistence are therefore governed by a delicate interplay of factors that favor its nucleation and inhibit the growth of more stable phases.
Conditions Favoring Ikaite Formation
The precipitation of ikaite is strongly favored by specific environmental conditions:
-
Low Temperatures: Ikaite formation is most commonly observed at near-freezing temperatures, typically between -2°C and 7°C.[14][15]
-
High Pressure: While stable at low temperatures and atmospheric pressure, ikaite's stability field expands with increasing pressure.
-
Presence of Inhibitors: The presence of certain ions and molecules in solution can inhibit the nucleation and growth of calcite and aragonite, thereby providing a kinetic window for ikaite to form. Key inhibitors include:
-
Phosphate: Orthophosphate is a well-documented and potent inhibitor of calcite crystallization.[16][17]
-
Magnesium: A high Mg/Ca ratio in the solution can favor the formation of ikaite by hindering the incorporation of calcium ions into the calcite lattice.[18]
-
Organic Matter: Dissolved organic compounds, such as amino acids, can also play a role in stabilizing ikaite.[19][20]
-
Quantitative Data on Stability and Solubility
The metastability of ikaite is quantitatively described by its thermodynamic properties, particularly its solubility product (Ksp), which is higher than that of calcite and aragonite, indicating its greater tendency to dissolve.
| Property | Ikaite (CaCO₃·6H₂O) | Calcite (CaCO₃) | Aragonite (CaCO₃) | Reference(s) |
| Solubility Product (Ksp at 25°C) | ~3.5 x 10⁻⁸ | 3.8 x 10⁻⁹ | 6.0 x 10⁻⁹ | [21][22] |
| log Ksp (Equation) | 0.15981 - 2011.1 / T (where T is in Kelvin) | -171.9065 - 0.077993T + 2839.319/T + 71.595log10(T) | -171.9773 - 0.077993T + 2903.293/T + 71.595log10(T) | [16][17][23] |
| ΔG°f (kJ/mol) | -2541.9 | -1128.8 | -1127.8 | [17][24] |
| ΔH°f (kJ/mol) | -2973.4 | -1206.9 | -1207.1 | [17][24] |
| S° (J/K·mol) | 306.6 | 92.9 | 88.7 | [17][24] |
Transformation Pathways of Ikaite
Once formed, ikaite is prone to transform into a more stable, anhydrous calcium carbonate polymorph. This transformation is a critical aspect of its metastable nature and can proceed through different pathways depending on the conditions.
The transformation of ikaite is highly sensitive to temperature. As the temperature rises above its stability range, the weakly bound water molecules in its crystal structure are lost, leading to a collapse of the lattice and recrystallization into an anhydrous form.[25][26][27][28]
The transformation can occur via a solid-state transition, a dissolution-reprecipitation mechanism, or through an intermediate amorphous phase.[25][29][30][31] At lower temperatures (e.g., 10°C in air), ikaite may transform directly to calcite.[29] However, at higher temperatures (e.g., 20°C in air), the transformation often proceeds via an intermediate and also metastable vaterite phase, which then subsequently transforms to the most stable calcite.[29]
Experimental Protocols
The study of ikaite requires careful control of experimental conditions to synthesize and characterize this transient phase before it transforms.
Synthesis of this compound (Ikaite)
This protocol describes a common method for synthesizing ikaite crystals at low temperatures.
Materials:
-
Calcium chloride (CaCl₂) solution (e.g., 0.1 M)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
Deionized water
-
Refrigerated bath or cold room maintained at ~0-4°C
-
Beakers and stirring equipment
Procedure:
-
Pre-cool the CaCl₂ and Na₂CO₃ solutions and deionized water to the desired low temperature (e.g., 2°C).
-
In a beaker placed within the refrigerated bath, slowly add the Na₂CO₃ solution to the CaCl₂ solution while stirring gently.
-
Observe the formation of a white precipitate. The low temperature is crucial to favor the nucleation of ikaite over anhydrous polymorphs.
-
Allow the precipitate to age in the cold solution for a period (e.g., several hours to days) to promote crystal growth.
-
The resulting ikaite crystals must be kept at low temperatures and, if removed from the solution, should be analyzed promptly or stored in a freezer to prevent transformation.
Characterization of Ikaite
Due to its instability at ambient temperatures, the characterization of ikaite requires techniques that can be performed under cold conditions or very rapidly.
Key Characterization Techniques:
-
X-Ray Diffraction (XRD): XRD is the definitive method for identifying the crystal structure of ikaite and distinguishing it from other calcium carbonate polymorphs. The sample must be maintained at low temperatures during analysis using a cold stage.
-
Raman Spectroscopy: This technique is highly effective for in-situ monitoring of the formation and transformation of ikaite.[29][32][33][34] The characteristic Raman bands of ikaite can be clearly distinguished from those of calcite and vaterite.[29][35] The sample can be analyzed in solution at low temperatures.
-
Scanning Electron Microscopy (SEM): SEM can be used to observe the morphology of ikaite crystals. Samples must be rapidly frozen and transferred to a cryo-stage within the microscope to prevent dehydration and transformation.
Raman Spectroscopy Protocol for Ikaite Analysis:
-
Synthesize ikaite as described in the protocol above.
-
Transfer a small aliquot of the suspension containing ikaite crystals to a temperature-controlled stage on the Raman spectrometer, pre-cooled to a temperature where ikaite is stable (e.g., 2°C).
-
Acquire Raman spectra using an appropriate laser wavelength and power to avoid sample heating.
-
To study the transformation, the temperature of the stage can be gradually increased while continuously acquiring spectra to observe the disappearance of ikaite peaks and the emergence of vaterite and/or calcite peaks.[29]
Relevance to Drug Development
The metastable nature of certain calcium carbonate polymorphs is a key attribute being explored in the field of drug delivery.[3][4][5][6][7][8][9][10][11][12][13] While vaterite and ACC are more commonly studied for these applications due to their more accessible synthesis and handling conditions, the principles learned from ikaite are directly applicable.
The higher solubility of metastable forms compared to stable calcite allows for controlled release of encapsulated therapeutic agents.[6] The transformation of a metastable carrier to the more stable calcite can be triggered by changes in the physiological environment (e.g., pH, temperature), leading to the release of the drug cargo.[3][9]
For instance, the pH-sensitive nature of calcium carbonate makes it an attractive carrier for targeted drug delivery to acidic tumor microenvironments.[6][9] A drug-loaded metastable calcium carbonate nanoparticle could remain stable in the bloodstream at physiological pH but would dissolve and release its payload upon reaching the lower pH of a tumor.
The logical relationship for a hypothetical drug delivery system leveraging a metastable calcium carbonate carrier is as follows:
References
- 1. dggv.de [dggv.de]
- 2. Minerals | Special Issue : Research on Ikaite—Natural Occurrences and Synthetic Mineral Precipitation [mdpi.com]
- 3. Exploiting Benefits of Vaterite Metastability to Design Degradable Systems for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium carbonate in drug delivery: functional carrier design, applications, and data-driven perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium carbonate vaterite particles for drug delivery: Advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium carbonate nanoparticles as cancer drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlocking the potential of amorphous calcium carbonate: A star ascending in the realm of biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Developments in CaCO3 Nano-Drug Delivery Systems: Advancing Biomedicine in Tumor Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. Controlled release based on the dissolution of a calcium carbonate layer deposited on hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Solubility and Stabilization of Ikaite (CaCO3·6H2O) from 0° to 25°C: Environmental and Paleoclimatic Implications for Thinolite Tufa | Semantic Scholar [semanticscholar.org]
- 18. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 19. mdpi.com [mdpi.com]
- 20. oceanrep.geomar.de [oceanrep.geomar.de]
- 21. scispace.com [scispace.com]
- 22. Ksp Table [owl.oit.umass.edu]
- 23. epic.awi.de [epic.awi.de]
- 24. digipac.ca [digipac.ca]
- 25. researchgate.net [researchgate.net]
- 26. research-collection.ethz.ch [research-collection.ethz.ch]
- 27. oceanrep.geomar.de [oceanrep.geomar.de]
- 28. Research Collection | ETH Library [research-collection.ethz.ch]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. ptx.epss.ucla.edu [ptx.epss.ucla.edu]
- 33. semanticscholar.org [semanticscholar.org]
- 34. The stability and Raman spectra of ikaite, CaCO3 center dot 6H(2)O, at high pressure and temperature | Carnegie Science [carnegiescience.edu]
- 35. researchgate.net [researchgate.net]
The Precarious Existence of Ikaite: A Technical Guide to its Stability Under Pressure and Temperature
For Researchers, Scientists, and Drug Development Professionals
Ikaite, the hexahydrate of calcium carbonate (CaCO₃·6H₂O), is a transient mineral, a crystalline whisper of cold and high-pressure environments. Its fleeting nature at ambient conditions belies its significance in diverse scientific fields, from paleoclimatology to materials science. This technical guide delves into the critical interplay of pressure and temperature that governs the stability of ikaite, providing a comprehensive overview for researchers and professionals. Understanding the precise conditions of its formation and decomposition is paramount for interpreting its presence in natural records and harnessing its unique properties in synthetic applications.
The Stability Landscape: Pressure and Temperature Boundaries
Ikaite's existence is confined to a specific and narrow window of low temperatures and elevated pressures. Outside of this stability field, it rapidly transforms into more common anhydrous calcium carbonate polymorphs, primarily calcite and aragonite, releasing its six water molecules.
Quantitative Stability Data
The equilibrium boundaries of ikaite have been determined through various experimental studies. The following tables summarize the key quantitative data on the pressure-temperature (P-T) stability field of ikaite.
Table 1: Ikaite ↔ Aragonite + Water Equilibrium Data
| Temperature (°C) | Pressure (GPa) | Reference |
| -3.0 | 0.296 | Marland (1975)[1] |
| 14.5 | 0.415 | Marland (1975)[1] |
| 65-75 | 0.96-0.99 | Shahar et al. (2005)[1] |
| 95-110 | 1.75-1.81 | Shahar et al. (2005)[1] |
| 90-105 | 1.78-1.85 | Shahar et al. (2005)[1] |
| 100-110 | 1.97-2.01 | Shahar et al. (2005)[1] |
| 105-110 | 2.01-2.03 | Shahar et al. (2005)[1] |
Table 2: General Stability Observations
| Condition | Observation | Reference |
| Ambient Temperature | Stable only at pressures above 0.5 to 0.6 MPa. | Marland (1975)[1][2] |
| > 8 °C | Rapidly decomposes into water and calcite. | Wikipedia[3] |
| Near-freezing temperatures | Found in natural hydrous environments.[1] | Pauly (1963), Suess et al. (1982), Jansen et al. (1987), Council and Bennett (1993)[1] |
| High Water Pressure (Room Temp) | More stable than calcite and aragonite. | Van Valkenburg et al. (1971)[1][2] |
| -1.4 °C and >200 bar (20 MPa) | Forms as a metastable species in Antarctic sediments.[4][5] | Suess et al. |
Experimental Determination of Ikaite Stability
The investigation of ikaite's stability requires specialized experimental techniques capable of maintaining low temperatures and high pressures while allowing for in-situ observation and analysis.
High-Pressure Synthesis and Stability Studies
Methodology: Diamond-Anvil Cell (DAC) and Hydrothermal Diamond-Anvil Cell (HDAC)
A primary tool for studying minerals under extreme conditions is the diamond-anvil cell.
-
Sample Preparation: A sample chamber is created by drilling a small hole in a metal gasket placed between two diamond anvils. For ikaite synthesis, a starting material such as aragonite or calcite, along with water and ruby chips (for pressure calibration), is loaded into the chamber.[1]
-
Pressure Application and Measurement: Pressure is applied by mechanically forcing the diamonds together. The pressure is determined by measuring the fluorescence shift of the ruby chips, a well-calibrated pressure standard.[1]
-
Temperature Control: For studies involving temperature variation, a hydrothermal diamond-anvil cell (HDAC) is employed. The HDAC allows for controlled heating and cooling of the sample chamber, enabling the exploration of the P-T phase diagram.[1]
-
Phase Identification: The mineral phases present within the DAC or HDAC are identified in-situ using techniques such as Raman spectroscopy and X-ray diffraction.[1][6][7] Raman spectroscopy is particularly useful for identifying the carbonate minerals and the presence of water in ikaite's structure.[1] Morphological and optical properties, such as crystal shape (e.g., rhombohedral for calcite, acicular for aragonite, and transparent monoclinic for ikaite), can also be used for preliminary identification.[1]
Thermodynamic Principles and Phase Relationships
The stability of ikaite is governed by fundamental thermodynamic principles. Its transformation to anhydrous forms is a function of the Gibbs free energy of the phases involved.
The reaction for the decomposition of ikaite can be represented as:
CaCO₃·6H₂O (Ikaite) ⇌ CaCO₃ (Calcite/Aragonite) + 6H₂O
The direction of this reaction is determined by the pressure and temperature conditions. The Clapeyron equation describes the slope of the phase boundary on a P-T diagram. The positive slope of the ikaite ↔ aragonite + water boundary indicates that an increase in pressure favors the formation of ikaite, which has a smaller molar volume than the products.[8][9]
The Role of Chemical Inhibitors
While the thermodynamic stability of ikaite is constrained to low temperatures and high pressures, its formation and persistence can be influenced by the presence of certain chemical species in the solution. Orthophosphate, for instance, has been shown to inhibit the crystallization of the more stable anhydrous forms of calcium carbonate, thereby promoting the metastable formation of ikaite even outside its strict thermodynamic stability field.[10][11][12] This kinetic stabilization is crucial for explaining the occurrence of ikaite in diverse natural environments.
Conclusion
The stability of ikaite is a delicate balance of pressure and temperature. While thermodynamically favored only in cold, high-pressure regimes, its formation and preservation can be kinetically influenced by chemical inhibitors. A thorough understanding of these controlling factors, derived from detailed experimental investigations and thermodynamic modeling, is essential for researchers in geochemistry, materials science, and drug development who seek to interpret the geological record or harness the unique properties of this transient mineral. The data and methodologies presented in this guide provide a foundational framework for future research into the fascinating and complex world of ikaite.
References
- 1. ptx.epss.ucla.edu [ptx.epss.ucla.edu]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. Ikaite - Wikipedia [en.wikipedia.org]
- 4. oceanrep.geomar.de [oceanrep.geomar.de]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ikaite (CaCO3.6H2O) compressibility at high water pressure: a synchrotron X-ray diffraction study | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 8. The stability and Raman spectra of ikaite, CaCO3·6H2O, at high pressure and temperature | U.S. Geological Survey [usgs.gov]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.uchicago.edu [journals.uchicago.edu]
- 12. The Solubility and Stabilization of Ikaite (CaCO3·6H2O) from 0° to 25°C: Environmental and Paleoclimatic Implications for Thinolite Tufa | Semantic Scholar [semanticscholar.org]
Discovery and history of ikaite as a mineral.
An In-depth Technical Guide to the Discovery and History of Ikaite
This guide provides a comprehensive overview of the discovery, history, and scientific investigation of ikaite, a hydrous calcium carbonate mineral. It is intended for researchers, scientists, and professionals in drug development who may encounter or study biomineralization and phase transitions of calcium carbonate.
Introduction to Ikaite
Ikaite is the mineral name for calcium carbonate hexahydrate (CaCO₃·6H₂O).[1][2][3] It is a metastable mineral that typically forms in near-freezing water (between -2 and +7 °C) and decomposes rapidly at warmer temperatures.[1][2][4] This transient nature means it is often studied through its more stable pseudomorphs, most notably glendonite.[1][2] The discovery and study of ikaite have provided valuable insights into paleoclimatology and the biogeochemical processes that govern carbonate formation in cold environments.[2][5]
History of Discovery and Identification
The scientific history of ikaite begins in the 19th century with its synthesis in laboratory settings.[1][4] However, its existence in nature remained unknown for nearly another century.
Timeline of Key Events:
-
19th Century: Synthetic this compound is first created and described in a study by Pelouze.[1][4]
-
1962: Danish mineralogist Hans Pauly discovers natural occurrences of the mineral in the Ikka Fjord (then spelled Ika Fjord) in Southwest Greenland.[1][3][6] He found spectacular submarine columns, some reaching up to 18 meters in height, composed of the mineral.[1][3]
-
1963: Pauly publishes his findings, and the International Mineralogical Association officially recognizes "ikaite" as a new mineral, named after its type locality.[5][6][7]
-
1982: Ikaite is discovered in deep-sediment core samples off the coast of Antarctica, revealing that its occurrence is not limited to the unique conditions of the Ikka Fjord.[8] This finding also solidified the understanding that ikaite is the precursor to many calcite pseudomorphs found worldwide.[8]
-
Subsequent Discoveries: Ikaite has since been identified in a variety of cold environments, including high-latitude marine sediments, sea ice, and even as cryogenic deposits in caves.[1][3]
Physicochemical Properties of Ikaite
Ikaite's unique properties are central to its formation and instability. All quantitative data is summarized in the tables below for clarity.
Crystallographic and Physical Data
| Property | Value |
| Chemical Formula | CaCO₃·6H₂O[1][8] |
| Crystal System | Monoclinic[1][3] |
| Space Group | C2/c[1][3] |
| Lattice Parameters | a ≈ 8.87 Å, b ≈ 8.23 Å, c ≈ 11.02 Å, β ≈ 110.2°[3] |
| Mohs Hardness | 3[1] |
| Specific Gravity | 1.83[1] |
| Birefringence | δ = 0.090[1] |
| Refractive Index | nα = 1.455, nβ = 1.538, nγ = 1.545[1] |
Chemical Composition
| Element | Atomic Weight Percentage |
| Calcium (Ca) | 19.25%[8] |
| Carbon (C) | 5.77%[8] |
| Oxygen (O) | 69.17%[8] |
| Hydrogen (H) | 5.81%[8] |
| Water (H₂O) | 51.92% (by weight)[8] |
Experimental Protocols
The extreme instability of ikaite outside of its cold, aqueous environment necessitates specialized collection and analytical protocols.
Initial Identification Protocol (Pauly, 1962)
The first identification of natural ikaite relied on methods to prevent its decomposition.
-
Sample Collection: Samples were recovered by a diver from the columns in Ikka Fjord.[8]
-
Preservation: The collected specimens were immediately placed in a refrigerated state to maintain their temperature below the decomposition point.[8]
-
Analysis: In the laboratory in Copenhagen, Pauly performed chemical analysis. He determined the mineral was a hexahydrate by measuring the weight loss corresponding to the removal of its water of hydration upon warming.[8]
Modern Protocol for Handling and Analysis of Natural Ikaite
Current research on natural ikaite employs cryogenic techniques to preserve the mineral's structure for advanced analysis.[9]
-
Cryogenic Collection: Samples are collected and immediately frozen at the site.
-
Cold-Chain Transport: The frozen samples are transported in pre-frozen thermos flasks packed with ice to maintain their integrity during transit to the laboratory.[9]
-
Cryogenic Sample Preparation:
-
X-ray Diffraction (XRD) Analysis:
-
The powdered sample is mounted in a capillary tube while still inside the cold box.
-
The capillary is transferred to a diffractometer equipped with a cryojet, which blows a continuous stream of cold nitrogen gas (e.g., at -6 °C) over the sample to prevent decomposition during analysis.[9]
-
Laboratory Synthesis and Transformation Monitoring
-
Crystal Growth: Ikaite crystals can be grown in a laboratory setting using a single diffusion silica gel technique.[10] A natural aqueous solution, such as that from a phosphate-rich lake, is used to provide the necessary chemical environment.[10]
-
In-situ Monitoring: The transformation of ikaite to calcite is monitored using Raman spectroscopy.
-
The freshly grown ikaite crystals are recovered from the gel.
-
The sample is placed under the Raman spectrometer, and spectra are collected at controlled temperatures (e.g., 10 °C and 20 °C).[10]
-
Successive spectra are recorded over time to observe the disappearance of ikaite's characteristic spectral bands and the appearance of bands corresponding to intermediate phases (like vaterite) and the final calcite product.[10]
-
Formation, Stability, and Transformation
Ikaite's existence is a delicate balance of specific environmental conditions.
-
Formation Conditions: Ikaite formation requires low temperatures (typically below 7 °C) and is favored in environments with high alkalinity and the presence of nucleation inhibitors like phosphate ions.[1][2][4] These inhibitors prevent the crystallization of more stable anhydrous calcium carbonate forms such as calcite and aragonite.[2][4]
-
Metastability: At standard surface pressures, ikaite is only thermodynamically stable at low temperatures. When removed from its cold environment, it rapidly loses its six water molecules and decomposes into a mush of water and anhydrous calcium carbonate.[1][9]
-
Transformation to Pseudomorphs: This decomposition process can result in a pseudomorph, where the external crystal shape of the original ikaite is preserved by calcite.[2] These calcite pseudomorphs are known by various names, with "glendonite" being the most common.[2][8] The presence of glendonites in the geological record is a strong indicator of past near-freezing conditions.[5][7]
References
- 1. Ikaite - Wikipedia [en.wikipedia.org]
- 2. Ikaite and Glendonite: Cold-Water Carbonates – Geology In [geologyin.com]
- 3. Ikaite (Ikaite) - Rock Identifier [rockidentifier.com]
- 4. researchgate.net [researchgate.net]
- 5. oceanrep.geomar.de [oceanrep.geomar.de]
- 6. "Ikaite", a New Mineral from Greenland | ARCTIC [journalhosting.ucalgary.ca]
- 7. mdpi.com [mdpi.com]
- 8. celestialearthminerals.com [celestialearthminerals.com]
- 9. Ikaite: the mystery mineral - The Centre for Earth Evolution and Dynamics [mn.uio.no]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Optical Properties of Ikaite Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and optical properties of ikaite, a metastable hexahydrate of calcium carbonate (CaCO₃·6H₂O). Ikaite crystals are of significant interest in paleoclimatology and geochemistry due to their formation in near-freezing water temperatures. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and presents visual representations of the logical relationships governing ikaite's formation and transformation.
Physical Properties of Ikaite
Ikaite is a hydrous carbonate mineral that is only stable at low temperatures and moderate pressures.[1] It is characterized by its unique crystal structure and its propensity to transform into calcite pseudomorphs, known as glendonites, upon warming.[2]
Data Presentation: Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | CaCO₃·6H₂O | [1][3][4] |
| Crystal System | Monoclinic | [1][3] |
| Space Group | C2/c | [1][5] |
| Cell Parameters | a ≈ 8.87 Å, b ≈ 8.23 Å, c ≈ 11.02 Å, β ≈ 110.2° | [1][3] |
| Mohs Hardness | ~3 (Softer than calcite) | [1][4] |
| Density (g/cm³) | 1.77 (Measured), 1.833 (Calculated) | [3][6] |
| Color | White when pure, also brown | [1][3] |
| Luster | Dull, Earthy | [1][4] |
| Streak | White | [1][4] |
| Tenacity | Fragile | [3] |
Optical Properties of Ikaite
The optical properties of ikaite are crucial for its identification in petrographic thin sections, especially when distinguishing it from other carbonate minerals.
Data Presentation: Optical Properties
| Property | Value | Source(s) |
| Optical Class | Biaxial (-) | [1][3] |
| Refractive Indices | nα = 1.455 - 1.460, nβ = 1.535 - 1.538, nγ = 1.545 | [1][3] |
| Birefringence (δ) | 0.085 - 0.090 | [1][3] |
| 2V Angle | 38° - 45° (Measured), 30° (Calculated) | [3] |
| Dispersion | Distinct | [3] |
| Optical Extinction | Y = b; Z ∧ c = 17° | [3] |
| Transparency | Translucent | [3] |
Experimental Protocols
The determination of the physical and optical properties of ikaite requires specialized low-temperature techniques due to its instability at ambient conditions.
X-ray Crystallography
Objective: To determine the crystal system, space group, and unit cell parameters of ikaite.
Methodology:
-
Sample Preparation: Ikaite crystals must be kept at near-freezing temperatures throughout the process to prevent decomposition. Crystals are typically mounted on a goniometer head equipped with a cryo-cooling system (e.g., a liquid nitrogen stream) to maintain a temperature below 0°C.[7]
-
Data Collection: A single-crystal X-ray diffractometer is used to collect diffraction data. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Analysis: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal, leading to the identification of the crystal system and space group.[8]
Density Measurement
Objective: To determine the density of ikaite crystals.
Methodology (Gas Pycnometry):
-
Sample Preparation: A known mass of ikaite crystals is placed in the sample chamber of a gas pycnometer at a controlled low temperature.
-
Measurement: An inert gas, such as helium, is introduced into the chamber, and the pressure change is measured to determine the volume of the sample.
-
Calculation: The density is calculated by dividing the mass of the sample by the measured volume.
Optical Microscopy
Objective: To determine the refractive indices, birefringence, and other optical properties of ikaite.
Methodology (Spindle Stage Method):
-
Sample Preparation: A single ikaite crystal is mounted on a spindle stage, which allows for precise rotation of the crystal. The entire setup is enclosed in a cooling cell to maintain a low temperature.
-
Immersion Oils: The crystal is immersed in a series of calibrated refractive index oils.
-
Measurement: Using a polarized light microscope, the crystal is rotated, and the immersion oil that matches the refractive index of the crystal in a specific orientation is identified. This process is repeated for the principal refractive indices (nα, nβ, nγ).
-
Birefringence Calculation: Birefringence is calculated as the difference between the highest and lowest refractive indices (δ = nγ - nα).
Logical Relationships: Formation and Transformation of Ikaite
The formation of ikaite is favored under specific environmental conditions, and its subsequent transformation into more stable calcium carbonate polymorphs is a key aspect of its geochemistry.
Caption: Logical workflow of ikaite formation and its subsequent transformation pathways.
This diagram illustrates that the formation of ikaite is contingent upon a combination of low temperature, high alkalinity, and the presence of inhibitors for other calcium carbonate polymorphs, such as high phosphate concentrations and organic matter.[9][10][11] Upon warming, ikaite becomes unstable and undergoes dehydration, transforming primarily into calcite, sometimes with vaterite as an intermediate phase.[12][13]
Caption: A generalized experimental workflow for the characterization of ikaite crystals.
This flowchart outlines the key experimental steps for determining the fundamental properties of ikaite. Due to its thermal instability, all characterization techniques must be performed under cryogenic conditions to preserve the integrity of the crystal structure. This workflow ensures the accurate determination of crystallographic, physical, and optical data.
References
- 1. Ikaite - Wikipedia [en.wikipedia.org]
- 2. Ikaite and Glendonite: Cold-Water Carbonates – Geology In [geologyin.com]
- 3. mindat.org [mindat.org]
- 4. celestialearthminerals.com [celestialearthminerals.com]
- 5. Ikaite (Ikaite) - Rock Identifier [rockidentifier.com]
- 6. Ikaite Mineral Data [webmineral.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 11. The study of ikaite formation in sea ice | EPIC [epic.awi.de]
- 12. dggv.de [dggv.de]
- 13. researchgate.net [researchgate.net]
The relationship between ikaite and its pseudomorph, glendonite.
An in-depth analysis of the relationship between ikaite and its pseudomorph, glendonite, reveals a fascinating geological process that serves as a powerful indicator of past environmental conditions. Ikaite, a metastable hexahydrate of calcium carbonate (CaCO3·6H2O), forms in cold, aqueous environments, and its subsequent transformation into the more stable calcite (CaCO3) preserves its unique crystal shape in the form of a glendonite pseudomorph. This technical guide provides a comprehensive overview of this relationship for researchers and scientists.
Ikaite: The Unstable Precursor
Ikaite is a hydrated calcium carbonate mineral that crystallizes at near-freezing temperatures, typically between -2°C and 7°C. Its formation is often associated with organic-rich, anoxic sediments in both marine and freshwater environments. The presence of phosphate, sulfate, or other inhibitors of calcite precipitation can also favor the formation of ikaite. The crystal structure of ikaite is monoclinic, and it typically forms as elongated, spiky, or star-shaped crystals.
However, ikaite is highly unstable at temperatures above its formation range. As temperatures rise, it rapidly decomposes, losing its water of hydration and transforming into calcite and water. This transient nature means that ikaite is rarely preserved in the geological record in its original form.
Glendonite: The Calcite Pseudomorph
Glendonite is the term for a calcite pseudomorph that has replaced a crystal of ikaite. A pseudomorph is a mineral that has taken the outward crystal form of another mineral. In this case, the original ikaite crystal dissolves, and calcite simultaneously precipitates in the void, preserving the external shape of the ikaite crystal. Glendonites are therefore found in the same characteristic spiky and star-shaped crystal aggregates as their ikaite precursors.
The discovery of glendonite in sedimentary rocks is of great significance to paleoclimatology. Because ikaite only forms under near-freezing conditions, the presence of glendonite provides a reliable indicator that the water temperature at the time of its formation was close to 0°C. This makes glendonite a valuable paleothermometer, providing evidence of past cold climates and glacial periods.
The Transformation Process
The transformation of ikaite to glendonite is a process of pseudomorphism, where the original mineral is replaced by another without changing its external form. The primary trigger for this transformation is an increase in temperature above the stability field of ikaite.
Quantitative Data
The following table summarizes key quantitative data related to ikaite and glendonite.
| Property | Ikaite (CaCO3·6H2O) | Glendonite (Calcite - CaCO3) |
| Crystal System | Monoclinic | Trigonal |
| Chemical Formula | CaCO3·6H2O | CaCO3 |
| Formation Temperature | Typically < 7°C | Formed via transformation of ikaite at > 7°C |
| Density | ~1.8 g/cm³ | 2.71 g/cm³ |
| Hardness (Mohs) | ~1.5 | 3 |
Experimental Protocols
The study of ikaite and its transformation into glendonite often involves laboratory synthesis and decomposition experiments. A typical experimental workflow is as follows:
Isotopic Composition of Naturally Occurring Ikaite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic composition of naturally occurring ikaite (CaCO₃·6H₂O), a hydrated calcium carbonate mineral. Ikaite's unique formation in cold, often organic-rich environments makes its stable isotopic signature a valuable proxy for understanding paleoclimatic conditions and biogeochemical processes. This document summarizes key isotopic data, details experimental methodologies for its analysis, and illustrates the critical relationships and workflows involved.
Quantitative Isotopic Data
The isotopic composition of ikaite, particularly its carbon (δ¹³C) and oxygen (δ¹⁸O) ratios, provides crucial information about its formation environment. The data presented below, collated from various global locations, highlight the range of isotopic signatures observed in this mineral. The values are reported in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.
| Location | δ¹³C (‰, VPDB) | δ¹⁸O (‰, VPDB) | Notes | Reference(s) |
| Bransfield Strait, Antarctica | -17.5 to -21.4 | +1.46 to +4.45 | Zonal distribution within a single crystal reflects changes in the dissolved inorganic carbon pool during methanogenesis.[1] | [1] |
| Antarctic Glacial Marine Sediments | Trend toward more positive values through the Holocene | Not specified | Carbon source attributed to metabolized organic matter rather than a direct methane source.[2] | [2] |
| Nankai Trough, Japan | Not specified | Not specified | Identified as the precursor phase to calcite nodules in active margin sediments.[3] | [3] |
| Laptev Sea, Arctic | -31.0 | -0.39 | Isotopic composition of a sample containing ikaite, calcite, and vaterite.[4] | [4] |
| Patagonian Lakes, Argentina | Not specified | Not specified | Modern ikaite and calcite pseudomorphs after ikaite discovered in polymictic lakes.[5] | [5] |
| Global Phanerozoic Database | -42.7 to +8.3 | -17.0 to +3.6 | Wide range reflects diverse diagenetic settings and processes.[6] | [6] |
In addition to carbon and oxygen isotopes of the carbonate ion, the hydrogen isotopic composition (δ²H) of ikaite's hydration water offers insights into the parent water from which the mineral precipitated. In the Bransfield Strait, the bulk hydrogen isotope ratio for the crystal water (δ²H) was approximately -14.4 ± 2.9‰ (VSMOW), showing a depletion of 11‰ in ²H/¹H relative to the coexisting interstitial water.[1]
Experimental Protocols for Isotopic Analysis
The accurate determination of the stable isotopic composition of ikaite requires meticulous sample handling and analytical procedures, primarily due to the mineral's thermal instability at room temperature. The standard methodology involves the conversion of the carbonate to CO₂ gas, which is then analyzed by isotope ratio mass spectrometry (IRMS).
Sample Preparation and Handling
-
Preservation: Due to its instability, ikaite samples must be kept at low temperatures (below 4°C) from collection to analysis to prevent decomposition into other calcium carbonate polymorphs and water.[5]
-
Dehydration for Carbonate Analysis: For the analysis of δ¹³C and δ¹⁸O of the carbonate, the ikaite is typically decomposed in vitro. This can be achieved by controlled heating at temperatures below 40°C under vacuum.[1] The resulting anhydrous calcium carbonate residue is then used for analysis.[1]
-
Hydration Water Extraction: To analyze the isotopic composition of the hydration water, the water released during the controlled decomposition of ikaite is cryogenically trapped under vacuum.[1]
Isotope Ratio Mass Spectrometry (IRMS)
The analysis of the stable isotopic ratios of carbon and oxygen in the carbonate residue is performed using an isotope ratio mass spectrometer coupled with an automated carbonate preparation system.
-
Acid Digestion: The powdered calcium carbonate sample (typically 1-2 mg) is reacted with 100% phosphoric acid (H₃PO₄) under a helium atmosphere in a sealed vial.[1] This reaction releases the carbonate as CO₂ gas. The reaction is typically carried out at a controlled temperature (e.g., 72°C) to ensure complete and rapid reaction.
-
Gas Purification: The evolved CO₂ gas is passed through a series of traps to remove any water vapor or other impurities that could interfere with the isotopic measurement.
-
Isotopic Analysis: The purified CO₂ gas is then introduced into the ion source of the mass spectrometer. The instrument separates the different isotopologues of CO₂ (e.g., ¹²C¹⁶O₂, ¹³C¹⁶O₂, ¹²C¹⁸O¹⁶O) based on their mass-to-charge ratio, and their relative abundances are measured by sensitive detectors.
-
Data Reporting: The measured isotope ratios are compared to those of a known standard (e.g., VPDB) and are reported in delta (δ) notation in per mil (‰).
Visualizations
Experimental Workflow for Ikaite Isotopic Analysis
The following diagram illustrates the typical workflow for the isotopic analysis of naturally occurring ikaite.
Caption: A flowchart of the key steps in the isotopic analysis of ikaite.
Factors Influencing Ikaite Isotopic Composition
The isotopic signature of ikaite is a complex interplay of various environmental and biogeochemical factors. The diagram below outlines the primary influences on the carbon and oxygen isotopic composition of this mineral.
Caption: Key influences on the carbon and oxygen isotopic ratios in ikaite.
References
The Critical Role of Organic-Rich Sediments in the Precipitation of Ikaite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role that organic-rich sediments play in the formation of ikaite (CaCO₃·6H₂O), a metastable hydrated calcium carbonate mineral. Understanding the unique geochemical conditions fostered by the decomposition of organic matter is crucial for interpreting paleoenvironments and has potential applications in biomineralization and material science. This document outlines the key environmental parameters, summarizes quantitative data, details experimental methodologies, and provides visual representations of the core processes involved in ikaite precipitation.
Introduction: Ikaite Formation in Organic-Rich Environments
Ikaite is a rare mineral that precipitates under a narrow range of conditions, primarily characterized by low temperatures and high pressures. Organic-rich sediments, particularly in marine environments, provide the ideal biogeochemical reactor for its formation.[1][2] The microbial decomposition of sedimentary organic matter is a fundamental process that drives the necessary changes in pore water chemistry, leading to conditions that favor ikaite over more common anhydrous calcium carbonate polymorphs like calcite and aragonite.[3][4]
The key mechanism involves microbial degradation of organic matter, which significantly increases the alkalinity and the concentration of dissolved inorganic carbon in the pore water.[4] This process, often occurring in anoxic conditions, creates a highly supersaturated environment with respect to calcium carbonate.[3] Furthermore, the metabolic byproducts of these microbial communities, including phosphate and specific organic compounds, can act as inhibitors to calcite formation, thereby kinetically favoring the precipitation of the metastable ikaite.[1][5]
Geochemical Conditions for Ikaite Precipitation
The formation of ikaite is contingent upon a specific suite of geochemical parameters. The data summarized below is derived from studies of natural ikaite occurrences in organic-rich sediments and laboratory experiments.
| Parameter | Favorable Conditions for Ikaite Formation | Source |
| Temperature | Low, near-freezing. Typically < 6°C. Examples include -1.4°C in Antarctic sediments. | [1][3][5][6][7][8] |
| Pressure | High pressure favors ikaite stability. 200 bar is a cited example from the Bransfield Strait. | [1][3][7][8] |
| pH | Alkaline conditions are crucial. Ikaite precipitation is favored at pH > 9.3 in experimental settings. | [5][6][9] |
| Alkalinity | High alkalinity is a key factor resulting from organic matter decomposition. | [1][3][7][8] |
| Phosphate (PO₄³⁻) | Elevated concentrations are often associated with ikaite formation and are known to inhibit calcite growth. | [1][2][3][7][8] |
| Magnesium (Mg²⁺) | High Mg²⁺ concentrations inhibit calcite nucleation, thereby promoting the formation of ikaite. | [5][6][9][10] |
| Organic Compounds | Dissolved organic compounds, such as aspartic and glutamic acids from microbial metabolism, may induce nucleation. | [1][2][3][7][8] |
The Biogeochemical Pathway of Ikaite Formation
The precipitation of ikaite in organic-rich sediments is not a simple inorganic process but a complex interplay of microbial activity and geochemistry. The following diagram illustrates the logical relationship from the initial deposition of organic matter to the final precipitation of ikaite.
Caption: Biogeochemical pathway for ikaite formation in organic-rich sediments.
Experimental Protocols for Synthetic Ikaite Precipitation
Several experimental studies have successfully synthesized ikaite under controlled laboratory conditions, simulating the natural environments where it is found. These protocols are crucial for isolating and understanding the specific factors that control its formation.
Objective: To precipitate ikaite by simulating the mixing of alkaline spring water with seawater at low temperatures.
Materials and Reagents:
-
Solution A: Sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) solution (e.g., 0.1 M each) to simulate alkaline pore water.
-
Solution B: Natural or synthetic seawater (with and without specific ions like Mg²⁺ or SO₄²⁻ to test their effects).
-
Controlled temperature environment (cooling bath or cold room set to ~5°C).
-
Peristaltic pump for controlled mixing.
-
Reaction vessel.
-
Filtration apparatus.
-
Analytical instruments: X-ray Diffractometer (XRD), Scanning Electron Microscope (SEM).
Methodology:
-
Preparation: Prepare Solution A by dissolving Na₂CO₃ and NaHCO₃ in deionized water. The ratio can be adjusted to control the initial pH. Prepare Solution B (synthetic seawater) according to standard recipes, omitting specific ions if they are a variable in the experiment.
-
Temperature Control: Place both solutions and the reaction vessel in the controlled temperature environment and allow them to equilibrate to the target temperature (e.g., 5°C).
-
Mixing: Use a peristaltic pump to slowly add Solution A to Solution B in the reaction vessel at a constant rate. This simulates the slow seepage of alkaline fluids into the marine sediment environment.
-
Precipitation: Allow the mixture to react for a set period (e.g., 6 hours). The formation of a precipitate should be observed.
-
Sample Recovery: Quickly filter the resulting precipitate from the solution while maintaining a low temperature to prevent the decomposition of ikaite.
-
Analysis: Immediately analyze the recovered solid phase using XRD to identify the calcium carbonate polymorphs present. Further characterization of crystal morphology can be performed with SEM.
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for the synthetic precipitation of ikaite.
The Role of Organic Molecules as Calcite Inhibitors
While inorganic ions like phosphate and magnesium are well-documented inhibitors of calcite growth, specific organic molecules produced during the diagenesis of organic matter also play a crucial role.[11] Acidic amino acids, such as aspartic acid and glutamic acid, are generated through intense microbial metabolism.[1][3][8] These molecules can adsorb onto the surfaces of calcite nuclei, disrupting the crystal lattice formation and effectively blocking further growth.[11] This inhibition of the thermodynamically stable phase (calcite) provides a kinetic window of opportunity for the metastable ikaite to precipitate from the highly supersaturated solution.
Conclusion and Future Directions
The formation of ikaite in organic-rich sediments is a complex biogeochemical process driven by microbial decomposition of organic matter under specific conditions of low temperature and high pressure. The resulting increase in alkalinity, coupled with the release of calcite inhibitors such as phosphate, magnesium, and organic acids, creates a unique environment where the metastable ikaite is kinetically favored.
For researchers in materials science and drug development, the study of ikaite formation provides a fascinating natural model of controlled crystallization and polymorph selection. The organic molecules that inhibit calcite growth could inspire the design of novel crystal growth modifiers. Furthermore, understanding the stability and transformation of ikaite could have implications for carbon capture and storage technologies.[2] Future research should focus on isolating and identifying the full spectrum of organic molecules involved in ikaite nucleation and calcite inhibition, as well as quantifying their specific impacts on the crystallization process.
References
- 1. mdpi.com [mdpi.com]
- 2. Minerals | Special Issue : Research on Ikaite—Natural Occurrences and Synthetic Mineral Precipitation [mdpi.com]
- 3. oceanrep.geomar.de [oceanrep.geomar.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical controls on ikaite formation [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Formation of Ikaite in Deep-Sea and Polar Environments: A Technical Guide
Abstract
Ikaite (CaCO₃·6H₂O) is a metastable, hydrated calcium carbonate mineral that forms under specific, cold environmental conditions, primarily in deep-sea sediments and polar regions.[1][2] Its transient nature and transformation into calcite pseudomorphs, known as glendonites, make it a significant indicator for paleoclimatic reconstructions.[2][3] This technical guide provides a comprehensive overview of the geochemical and biogeochemical processes governing ikaite formation. It details the critical environmental parameters, the role of various inhibitors and promoters, and established experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in geochemistry, oceanography, and materials science, including those in drug development interested in biomineralization processes.
Introduction
Calcium carbonate hexahydrate, or ikaite, is a unique mineral due to its formation as a metastable phase at low temperatures and high pressures, conditions prevalent in deep-sea and polar environments.[2][3] While thermodynamically unstable at standard surface conditions, its presence in diverse settings such as marine sediments, sea ice, and alkaline springs highlights the kinetic factors that favor its precipitation over more stable anhydrous calcium carbonate polymorphs like calcite and aragonite.[2][4] The formation of ikaite is intricately linked to biogeochemical cycles, particularly the carbon cycle, and its preservation as glendonite pseudomorphs in the geological record provides valuable insights into past cold climates.[2][5]
Geochemical and Environmental Controls on Ikaite Formation
The precipitation of ikaite is governed by a combination of physical and chemical parameters. Low temperatures are a primary requirement, with natural occurrences typically observed below 7°C.[6] While thermodynamically stable only at very high pressures, ikaite can form metastably at lower pressures characteristic of deep-sea and polar settings.[2]
High alkalinity and supersaturation of calcium carbonate are also crucial for ikaite precipitation.[2][7] These conditions are often generated in organic-rich sediments through microbial processes like sulfate reduction and the anaerobic oxidation of methane, which increase the concentration of bicarbonate ions in pore fluids.[5][7]
The Role of Inhibitors and Promoters
The presence of certain ions and organic compounds in the formation environment plays a critical role in favoring ikaite precipitation by inhibiting the nucleation and growth of more stable calcite.
-
Magnesium (Mg²⁺): Magnesium ions are effective inhibitors of calcite growth.[4][8] Experimental studies have demonstrated that in the absence of magnesium, calcite precipitates instead of ikaite under similar conditions.[4][9]
-
Phosphate (PO₄³⁻): Phosphate is another potent inhibitor of calcite formation and has been shown to stabilize ikaite.[4][7] High phosphate concentrations are often found in environments where ikaite forms.[2]
-
Sulfate (SO₄²⁻): Sulfate can also inhibit calcite precipitation, and its presence, often in conjunction with magnesium, can favor ikaite formation.[4][8]
-
Organic Compounds: Dissolved organic compounds, particularly acidic amino acids like aspartic acid and glutamic acid, resulting from intense microbial metabolism, can promote the nucleation of ikaite.[2][3]
-
Mineral Surfaces: The presence of mineral surfaces, such as quartz and mica, can promote the nucleation of ikaite over calcite and vaterite by expanding the supersaturation range for ikaite formation.[1][10]
Data Presentation: Quantitative Conditions for Ikaite Formation
The following tables summarize the quantitative data from various studies on the conditions conducive to ikaite formation.
Table 1: Environmental Parameters for Natural Ikaite Occurrences
| Location | Temperature (°C) | Pressure (bar) | pH | Key Inhibitors Present | Citation |
| Bransfield Strait, Antarctica (sediments) | -1.4 | >200 | - | Phosphate, Organic Compounds | [2][3] |
| Ikka Fjord, Greenland (tufa columns) | <6 | - | 10.1 - 10.7 | Magnesium, Sulfate | [4][9] |
| Antarctic and Arctic Sea Ice | - | - | - | Phosphate | [11] |
| Nankai Trough (deep-sea fan) | Low | High | - | - | [12] |
| Congo (deep-sea fan) | Low | High | - | - | [12] |
Table 2: Experimental Conditions for Synthetic Ikaite Precipitation
| Experiment Type | Temperature (°C) | pH Range | Key Reagents/Conditions | Precipitated Phase | Citation |
| Simulation of Ikka Fjord | 5 | >9.3 | Synthetic seawater with Mg²⁺, Na₂CO₃/NaHCO₃ solution | Ikaite | [4][9] |
| Simulation of Ikka Fjord | 5 | - | Synthetic seawater without Mg²⁺, Na₂CO₃/NaHCO₃ solution | Calcite | [4][9] |
| Sea Ice Brine Simulation | 0 | 8.5 - 9.0 | Artificial seawater, varying salinity and phosphate | Ikaite | [13] |
| General Synthesis | 5 - 15 | - | No phosphate added | Ikaite | [4] |
| General Synthesis | 20 | - | - | Amorphous CaCO₃ | [14] |
| Nucleation Study | up to 35 | - | High supersaturation and inhibitor concentration | Ikaite Nucleation | [15] |
Experimental Protocols
This section details generalized methodologies for the laboratory synthesis and characterization of ikaite, based on protocols described in the cited literature.
Synthesis of Ikaite Simulating Ikka Fjord Conditions
This protocol is adapted from experiments designed to replicate the conditions of Ikka Fjord.[4][9]
Materials:
-
Natural or synthetic seawater (with and without Mg²⁺ and SO₄²⁻)
-
0.1 M Sodium Carbonate (Na₂CO₃) solution
-
0.1 M Sodium Bicarbonate (NaHCO₃) solution
-
Cooling bath or temperature-controlled room
-
Peristaltic pump
-
Reaction vessel
Procedure:
-
Maintain the temperature of the seawater and reagent solutions at 5.00 ± 0.03°C using a cooling bath.
-
Prepare a sodium carbonate/bicarbonate solution with a specific ratio to achieve the desired pH. For example, ratios of 1:1, 3:1, and 4:1 of 0.1 M Na₂CO₃ to 0.1 M NaHCO₃ yield pH values of 10.1, 10.6, and 10.7, respectively, at 5°C.[4]
-
Place a known volume of the seawater into the reaction vessel within the cooling bath.
-
Slowly add the sodium carbonate/bicarbonate solution to the seawater at a constant rate using a peristaltic pump.
-
Allow the precipitation reaction to proceed for a set duration (e.g., several hours).
-
Collect the precipitate by filtration, ensuring the sample remains cold to prevent decomposition.
Characterization of Ikaite
Due to its thermal instability, ikaite requires characterization at low temperatures.
X-Ray Diffraction (XRD):
-
To preserve the ikaite crystals, cool the sample holder to approximately -18°C before analysis.[4]
-
Perform a relatively short scan to identify the mineral phases present.[4]
Scanning Electron Microscopy (SEM):
-
Use a cryo-SEM system to visualize the morphology of the ikaite crystals without decomposition.[4]
Raman Spectroscopy:
-
Confocal Raman microscopy can be used for phase identification of the crystals.[16]
Visualizations: Pathways and Workflows
The following diagrams illustrate the key processes in ikaite formation.
Caption: Geochemical pathway of ikaite formation and transformation.
Caption: General experimental workflow for ikaite synthesis and characterization.
Caption: Logical relationship of inhibitors in determining carbonate polymorph.
Conclusion
The formation of ikaite in deep-sea and polar environments is a complex process controlled by a delicate interplay of low temperatures, high pressures, specific geochemical conditions, and the presence of kinetic inhibitors. Understanding these formation pathways is not only crucial for interpreting past climate records through glendonite pseudomorphs but also offers insights into the fundamental mechanisms of biomineralization and crystal growth in challenging environments. The experimental protocols and data presented in this guide provide a foundation for further research into this enigmatic mineral and its potential applications.
References
- 1. dggv.de [dggv.de]
- 2. mdpi.com [mdpi.com]
- 3. oceanrep.geomar.de [oceanrep.geomar.de]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. journals.uchicago.edu [journals.uchicago.edu]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 10. dggv.de [dggv.de]
- 11. epic.awi.de [epic.awi.de]
- 12. oceanrep.geomar.de [oceanrep.geomar.de]
- 13. The study of ikaite formation in sea ice | EPIC [epic.awi.de]
- 14. geologinenseura.fi [geologinenseura.fi]
- 15. Experimental, petrological and geochemical investigations of ikaite (CaCO3·6H2O) formation in marine environments [diva-portal.org]
- 16. epic.awi.de [epic.awi.de]
The Ephemeral Precursor: A Technical Guide to Calcium Carbonate Hexahydrate in Speleothem Formation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of ikaite, the hydrated form of calcium carbonate (CaCO₃·6H₂O), in the genesis of speleothems. While calcite is the familiar building block of these stunning cave formations, evidence increasingly points to the prior existence of its metastable precursor, ikaite. Understanding the formation, stability, and transformation of this transient mineral is paramount for accurate paleoclimatic reconstructions and for advancing our knowledge of biomineralization and crystallization processes relevant to various scientific and industrial fields, including drug development.
Ikaite: The Metastable Intermediate
Ikaite is a hydrated calcium carbonate that is thermodynamically unstable under most surface conditions, readily decomposing into anhydrous CaCO₃ polymorphs and water.[1][2] Its presence, or the evidence of its former presence in the form of pseudomorphs, serves as a valuable indicator of specific environmental conditions. In the context of speleothems, ikaite formation is a crucial, albeit fleeting, step in the pathway to the creation of permanent calcite structures.
Conditions Favoring Ikaite Formation
The formation and stabilization of ikaite are governed by a delicate interplay of physical and chemical factors. Low temperatures are a primary requirement, with most natural occurrences reported at temperatures close to the freezing point of water.[1] However, recent studies have shown that ikaite can form at temperatures up to 12°C in solutions with high supersaturation.[3]
Key chemical factors that promote ikaite formation over the more stable calcite and aragonite polymorphs include:
-
High pH: Alkaline conditions, particularly pH values above 9, kinetically favor ikaite nucleation.[1][4] In hyperalkaline environments (pH > 12), such as those found in some man-made tunnels, rapid ikaite precipitation has been observed.[5]
-
Inhibitors of Anhydrous Carbonates: The presence of certain ions in the solution can inhibit the growth of calcite and aragonite, thereby providing a kinetic advantage for ikaite formation.
-
Phosphate (PO₄³⁻): Orthophosphate is a potent inhibitor of calcite crystallization and has been shown to stabilize ikaite.[6][7]
-
Magnesium (Mg²⁺): Magnesium ions are known to inhibit calcite nucleation, and their presence can promote the formation of ikaite.[4][8] Density-functional theory and ab initio thermodynamics have shown that Mg promotes ikaite formation both kinetically and thermodynamically.[8]
-
-
Organic Molecules: Dissolved organic compounds, such as aspartic and glutamic acids resulting from microbial metabolism, can also induce ikaite nucleation.[9][10]
Quantitative Data on Ikaite Stability and Formation
The following tables summarize key quantitative data gathered from the literature regarding the thermodynamic properties and formation conditions of ikaite.
| Parameter | Value | Reference(s) |
| Thermodynamic Data | ||
| Dissolution Constant (log Kikaite) | 0.15981 - 2011.1/T (where T is in Kelvin) | [6][11] |
| Gibbs Free Energy of Formation (ΔG°f) | -2541.9 ± 0.66 kJ/mol | [6][7] |
| Enthalpy of Formation (ΔH°f) | -2973.4 ± 1.02 kJ/mol | [6][7] |
| Entropy (S°) | 306.6 ± 1.2 J/(K·mol) | [6][7] |
| Formation Conditions | ||
| Temperature Range | Typically near-freezing, but observed up to 12°C | [1][3] |
| pH for Ikaite Precipitation | > 9.3 in the presence of Mg²⁺ | [4] |
| > 9 for favored formation | [1] | |
| 13.4 for ikaite formation independent of PO₄³⁻ | [12] | |
| Mg²⁺ Concentration | Promotes ikaite formation by inhibiting calcite | [4][8] |
| PO₄³⁻ Concentration | Acts as a switch between ikaite and vaterite at pH 9.0 | [12] |
Transformation of Ikaite to Calcite
The transformation of metastable ikaite to more stable anhydrous calcium carbonate polymorphs is a critical step in the formation of permanent speleothems. The pathway of this transformation is temperature-dependent.
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. researchgate.net [researchgate.net]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 5. Unusual morphologies and the occurrence of pseudomorphs after ikaite (CaCO3·6H2O) in fast growing, hyperalkaline speleothems | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 6. The Solubility and Stabilization of Ikaite (CaCO3·6H2O) from 0° to 25°C: Environmental and Paleoclimatic Implications for Thinolite Tufa | U.S. Geological Survey [usgs.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sorry, that site is unavailable [apology.pnl.gov]
- 9. Calcium Carbonate Hexahydrate (Ikaite): History of Mineral Formation as Recorded by Stable Isotopes [mdpi.com]
- 10. oceanrep.geomar.de [oceanrep.geomar.de]
- 11. The Solubility and Stabilization of Ikaite (CaCO3·6H2O) from 0° to 25°C: Environmental and Paleoclimatic Implications for Thinolite Tufa [pubs.usgs.gov]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Laboratory Synthesis of Calcium Carbonate Hexahydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium carbonate hexahydrate (CaCO₃·6H₂O), also known as ikaite, is a metastable crystalline form of calcium carbonate that is stable only at low temperatures. Its unique properties and potential applications in various fields, including pharmaceuticals as a novel excipient or a carrier for drug delivery, have garnered increasing interest. This document provides detailed application notes and protocols for the laboratory synthesis of this compound. Two primary methods are presented: a direct precipitation method and a magnesium-inhibited precipitation method. These protocols offer reproducible means to synthesize ikaite for research and development purposes.
Introduction
Calcium carbonate exists in several polymorphic forms, with calcite, aragonite, and vaterite being the most common anhydrous phases. The hydrated form, this compound (ikaite), is of particular scientific interest due to its formation under specific low-temperature conditions, often below 8°C.[1] The controlled synthesis of ikaite in a laboratory setting is crucial for investigating its physicochemical properties and exploring its potential applications. The presence of certain ions, such as magnesium, can inhibit the formation of more stable anhydrous polymorphs, thereby favoring the crystallization of ikaite. This document outlines two reliable methods for the synthesis of this compound, providing detailed protocols, quantitative data, and characterization information.
Methods and Protocols
Two distinct methods for the laboratory synthesis of this compound are detailed below. Method 1 employs a direct precipitation approach, while Method 2 utilizes magnesium ions as a crystallization inhibitor to favor the formation of ikaite.
Method 1: Direct Precipitation Synthesis
This method involves the direct reaction of calcium chloride and a carbonate source in a cooled, alkaline solution to precipitate this compound.
Experimental Protocol:
-
Solution Preparation:
-
Prepare a 0.1 M calcium chloride (CaCl₂) solution by dissolving 1.47 g of CaCl₂·2H₂O in 100 mL of deionized water.
-
Prepare a 0.1 M potassium carbonate (K₂CO₃) solution by dissolving 1.38 g of K₂CO₃ in 100 mL of deionized water.
-
Prepare a 0.04 M potassium hydroxide (KOH) solution by dissolving 0.22 g of KOH in 400 mL of deionized water.
-
-
Reaction Setup:
-
Place the 400 mL of 0.04 M KOH solution in a jacketed glass reactor connected to a cooling circulator.
-
Cool the KOH solution to 1°C and maintain this temperature throughout the experiment with constant stirring.
-
-
Precipitation:
-
Simultaneously add the 100 mL of 0.1 M CaCl₂ solution and 100 mL of 0.1 M K₂CO₃ solution to the cooled KOH solution.
-
The addition should be performed dropwise using a peristaltic pump at a controlled flow rate of 0.8–1.0 mL/min for each solution.
-
-
Crystal Collection and Washing:
-
After the complete addition of the reactant solutions, continue stirring for an additional 30 minutes.
-
Quickly filter the resulting white precipitate using a Büchner funnel under vacuum. It is crucial to perform the filtration in a cold environment (e.g., in a cold room or with pre-chilled equipment) to prevent the decomposition of ikaite.
-
Wash the collected crystals with a small amount of ice-cold deionized water, followed by a wash with ice-cold ethanol to remove residual soluble salts and water.
-
-
Drying and Storage:
-
Dry the crystals under a stream of cold, dry nitrogen gas or in a desiccator at a low temperature (e.g., in a refrigerator).
-
Store the synthesized this compound at temperatures below 8°C to prevent its transformation into anhydrous forms.
-
Method 2: Magnesium-Inhibited Precipitation Synthesis
This method leverages the inhibitory effect of magnesium ions on the nucleation and growth of calcite and aragonite, thereby promoting the formation of this compound.
Experimental Protocol:
-
Solution Preparation:
-
Prepare a stock solution containing 0.1 M calcium chloride (CaCl₂) and 0.05 M magnesium chloride (MgCl₂) by dissolving 1.11 g of CaCl₂ and 1.02 g of MgCl₂·6H₂O in 100 mL of deionized water.
-
Prepare a 0.1 M sodium carbonate (Na₂CO₃) solution by dissolving 1.06 g of Na₂CO₃ in 100 mL of deionized water.
-
-
Reaction Setup:
-
Place the 100 mL of the Na₂CO₃ solution in a jacketed glass reactor connected to a cooling circulator.
-
Cool the Na₂CO₃ solution to 4°C and maintain this temperature with moderate stirring.
-
-
Precipitation:
-
Slowly add the 100 mL of the CaCl₂/MgCl₂ stock solution to the cooled Na₂CO₃ solution over a period of 30 minutes using a burette or a syringe pump.
-
-
Crystal Collection and Washing:
-
Once the addition is complete, allow the suspension to stir for another hour at 4°C.
-
Filter the precipitate quickly in a cold environment using a pre-chilled filtration apparatus.
-
Wash the crystals with ice-cold deionized water and then with ice-cold acetone to facilitate drying.
-
-
Drying and Storage:
-
Dry the product in a desiccator stored in a refrigerator.
-
Store the final product in a tightly sealed container at a temperature below 8°C.
-
Data Presentation
The following table summarizes the key quantitative parameters for the two synthesis methods.
| Parameter | Method 1: Direct Precipitation | Method 2: Magnesium-Inhibited Precipitation |
| Reactants | CaCl₂, K₂CO₃, KOH | CaCl₂, MgCl₂, Na₂CO₃ |
| Calcium Source Conc. | 0.1 M | 0.1 M |
| Carbonate Source Conc. | 0.1 M | 0.1 M |
| Inhibitor Conc. | N/A | 0.05 M MgCl₂ |
| Reaction Temperature | 1°C | 4°C |
| pH of Reaction Medium | Alkaline (due to KOH) | Alkaline (due to Na₂CO₃) |
| Addition Rate | 0.8–1.0 mL/min | Slow addition over 30 min |
| Stirring Speed | Moderate (e.g., 300 rpm) | Moderate (e.g., 300 rpm) |
| Reaction Time | ~2.5 hours (addition + stirring) | 1.5 hours (addition + stirring) |
| Expected Yield | Dependent on precise conditions | Dependent on precise conditions |
| Crystal Morphology | Prismatic, elongated crystals | To be determined by characterization |
Characterization of Synthesized this compound
The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.
-
X-Ray Diffraction (XRD): XRD is the primary method for identifying the crystalline phase of the product. The diffraction pattern of ikaite is distinct from those of calcite, aragonite, and vaterite. The analysis should be performed on a cooled sample stage to prevent decomposition during measurement.
-
Scanning Electron Microscopy (SEM): SEM can be used to visualize the morphology and size of the synthesized crystals. Ikaite crystals typically exhibit a prismatic or elongated shape.
-
Thermogravimetric Analysis (TGA): TGA can determine the water content of the hydrated calcium carbonate. This compound is expected to show a significant weight loss corresponding to the loss of its six water molecules upon heating.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Key parameters influencing the formation of this compound (ikaite).
References
Characterization of Ikaite Using X-ray Diffraction (XRD): Application Notes and Protocols
Introduction
Ikaite (CaCO₃·6H₂O) is a hydrated calcium carbonate mineral that is metastable at ambient temperatures and pressures. It typically forms in cold environments, such as marine sediments, sea ice, and glacial deposits.[1][2][3][4] Due to its thermal instability, ikaite rapidly decomposes into calcite (CaCO₃) and water at temperatures above 0–8°C, making its characterization challenging.[2][4][5] X-ray diffraction (XRD) is a powerful non-destructive technique for the identification and structural characterization of ikaite. This application note provides detailed protocols for the preparation and XRD analysis of ikaite samples, including data interpretation using Rietveld refinement.
Crystallographic Properties of Ikaite
Ikaite crystallizes in the monoclinic system with the space group C2/c.[2][6] Its crystal structure consists of calcium and carbonate ions linked by a network of hydrogen-bonded water molecules.[2] The precise lattice parameters of ikaite can vary slightly depending on the conditions of its formation. A summary of representative crystallographic data is presented in Table 1.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2][5] |
| Space Group | C2/c | [2][6] |
| a (Å) | 8.792 - 8.87 | [2][6][7] |
| b (Å) | 8.23 - 8.310 | [2][6][7] |
| c (Å) | 11.02 - 11.021 | [2][6][7] |
| β (°) | 110.2 - 110.53 | [2][6][7] |
| Unit Cell Volume (ų) | ~755 | [7] |
| Z | 4 | [6] |
Table 1: Crystallographic Data for Ikaite.
X-ray Powder Diffraction Data of Ikaite
The powder X-ray diffraction pattern of ikaite is characterized by a unique set of diffraction peaks. The most intense peaks are typically observed at d-spacings of approximately 5.17 Å, 2.64 Å, and 2.63 Å. A representative list of d-spacings and their relative intensities, corresponding to PDF card 37-416, is provided in Table 2.[7]
| d-spacing (Å) | Relative Intensity (I/I₀) |
| 5.85 | 0.3 |
| 5.17 | 1.0 |
| 4.16 | 0.3 |
| 2.80 | 0.5 |
| 2.64 | 0.9 |
| 2.63 | 0.7 |
| 2.61 | 0.3 |
| 2.46 | 0.3 |
Table 2: Representative X-ray Powder Diffraction Data for Ikaite. [7]
Experimental Protocols
The successful XRD analysis of ikaite is critically dependent on maintaining low temperatures throughout the sample preparation and data collection process to prevent its decomposition.
Sample Preparation for Low-Temperature XRD
Objective: To prepare a powdered ikaite sample suitable for XRD analysis while preserving its hydrated crystal structure.
Materials:
-
Ikaite crystals
-
Agate mortar and pestle, pre-cooled
-
Low-temperature sample holder (e.g., copper or aluminum block)
-
Cryogen (liquid nitrogen or a cryo-cooler system)
-
Insulated container (e.g., Dewar flask)
-
Spatula, pre-cooled
-
Low-background sample plate (e.g., zero-background silicon wafer)
Protocol:
-
Pre-cooling: Cool the agate mortar and pestle, spatula, and the XRD sample holder to a temperature below 0°C, preferably between -20°C and -196°C, using liquid nitrogen or a laboratory freezer.
-
Grinding: Carefully transfer the ikaite crystals to the pre-cooled mortar. Gently grind the crystals into a fine powder. Minimize the grinding time to avoid frictional heating. The aim is to achieve a particle size of less than 10 µm to ensure good particle statistics and minimize preferred orientation effects.
-
Mounting: In a cold environment (e.g., in a cold room or using a cold stage), carefully transfer the powdered ikaite onto the pre-cooled low-background sample holder.
-
Sample Surface: Gently press the powder to create a flat, smooth surface that is level with the surface of the holder. Avoid excessive pressure, which can induce preferred orientation. The back-loading method is recommended to minimize this effect.[8]
-
Transfer: Immediately transfer the mounted sample to the pre-cooled stage of the X-ray diffractometer.
Low-Temperature XRD Data Collection
Objective: To acquire a high-quality powder XRD pattern of ikaite at a temperature that prevents its decomposition.
Instrumentation:
-
Powder X-ray diffractometer equipped with a low-temperature stage (e.g., cryostat or Peltier-cooled stage).
-
X-ray source (e.g., Cu Kα radiation).
-
Detector (e.g., scintillation counter or position-sensitive detector).
Protocol:
-
Temperature Stabilization: Set the low-temperature stage to the desired measurement temperature, typically between -25°C and -120°C.[6] Allow sufficient time for the temperature to stabilize before starting the measurement.
-
Instrument Setup: Configure the diffractometer with the appropriate settings for data collection. Typical parameters include:
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: e.g., 40 kV and 30-40 mA
-
Scan Range (2θ): 5° to 70°
-
Step Size: 0.01° to 0.02°
-
Scan Speed/Dwell Time: Dependent on the detector and desired signal-to-noise ratio. A slower scan speed or longer dwell time will improve data quality.
-
-
Data Acquisition: Initiate the XRD scan and collect the diffraction data.
-
Post-Measurement Handling: After data collection, maintain the low temperature if further analyses are required or allow the sample to warm to room temperature if decomposition analysis is intended.
Data Analysis: Rietveld Refinement
Rietveld refinement is a powerful technique for analyzing powder diffraction data. It involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of crystal structure parameters, phase quantification, and determination of microstructural properties.[9][10]
Rietveld Refinement Protocol for Ikaite
Objective: To refine the crystal structure and determine the phase purity of an ikaite sample using the Rietveld method.
Software:
-
XRD analysis software with Rietveld refinement capabilities (e.g., GSAS-II, FullProf, TOPAS, Profex).[11][12]
Protocol:
-
Data Import: Load the experimental XRD data into the Rietveld software.
-
Phase Identification: Identify the phases present in the sample by comparing the experimental pattern with reference patterns from databases such as the Crystallography Open Database (COD) or the American Mineralogist Crystal Structure Database (AMCSD).[13][14] The primary phase should be ikaite. Potential secondary phases could include calcite or vaterite if decomposition has occurred.
-
Initial Model:
-
Ikaite Structure: Input the known crystal structure of ikaite (space group C2/c) as the starting model. A Crystallographic Information File (CIF) for ikaite can be obtained from online databases.[15]
-
Instrumental Parameters: Define the instrument parameters, including the wavelength of the X-ray source and the peak shape function (e.g., Pseudo-Voigt or Pearson VII). These can often be determined by refining a standard material (e.g., LaB₆).
-
-
Refinement Strategy: Perform the refinement in a sequential manner:
-
Scale Factor and Background: Begin by refining the scale factor and the background parameters.
-
Lattice Parameters: Refine the unit cell parameters (a, b, c, and β) of ikaite.
-
Peak Profile Parameters: Refine the parameters that define the peak shape and width (e.g., U, V, W for Gaussian broadening and X, Y for Lorentzian broadening).
-
Atomic Coordinates and Isotropic Displacement Parameters: If the data quality is high, refine the atomic coordinates and isotropic displacement parameters (Biso) for each atom in the ikaite structure.
-
Preferred Orientation: If there is evidence of preferred orientation in the sample, apply a correction (e.g., March-Dollase model).
-
-
Goodness-of-Fit: Monitor the goodness-of-fit parameters (e.g., Rwp, Rp, and χ²) to assess the quality of the refinement. A good fit is indicated by low values of these parameters and a flat difference plot (observed - calculated pattern).
-
Quantitative Analysis: If other phases are present, perform a quantitative phase analysis by refining the scale factors of all identified phases. The weight fraction of each phase can be calculated from the refined scale factors.
Visualizations
Figure 1: Experimental workflow for the characterization of ikaite using low-temperature XRD.
Figure 2: Logical flowchart for the Rietveld refinement of ikaite XRD data.
References
- 1. Calcium Carbonate Hexahydrate (Ikaite): History of Mineral Formation as Recorded by Stable Isotopes [mdpi.com]
- 2. Ikaite - Wikipedia [en.wikipedia.org]
- 3. epic.awi.de [epic.awi.de]
- 4. celestialearthminerals.com [celestialearthminerals.com]
- 5. rruff.net [rruff.net]
- 6. researchgate.net [researchgate.net]
- 7. Ikaite Mineral Data [webmineral.com]
- 8. How Do You Prepare A Sample For Xrd Analysis? Achieve Accurate Crystal Structure Data - Kintek Solution [kindle-tech.com]
- 9. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Profex – Open Source XRD and Rietveld Refinement [profex-xrd.org]
- 12. X-ray Diffraction Software | Proto XRD [protoxrd.com]
- 13. AMCSD – RRUFF – Comprehensive Database of Mineral Data [rruff.net]
- 14. Crystallography Open Database - Wikipedia [en.wikipedia.org]
- 15. mindat.org [mindat.org]
Application Notes and Protocols for the Identification of Calcium Carbonate Hexahydrate using Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium carbonate hexahydrate (CaCO₃·6H₂O), a hydrated crystalline form of calcium carbonate also known as ikaite, is a metastable mineral that is of significant interest in various scientific fields, including geology, biomineralization, and pharmaceutical sciences.[1][2] Its transient nature and specific formation conditions, typically low temperatures and high pressure, make its accurate and rapid identification crucial.[1][3] Raman spectroscopy offers a non-destructive and highly specific method for the in-situ identification and characterization of ikaite, distinguishing it from anhydrous calcium carbonate polymorphs (calcite, aragonite, and vaterite) and monohydrocalcite (CaCO₃·H₂O).[1][4]
These application notes provide a comprehensive overview and detailed protocols for the use of Raman spectroscopy in the identification of this compound.
Principle of Raman Spectroscopy for Ikaite Identification
Raman spectroscopy probes the vibrational modes of molecules. When a laser interacts with a sample, it can excite the molecules to a higher vibrational state. The subsequent relaxation results in the emission of scattered light. The energy difference between the incident and scattered light, known as the Raman shift, corresponds to the specific vibrational frequencies of the bonds within the molecule.
For this compound, the Raman spectrum exhibits characteristic peaks corresponding to the vibrations of the carbonate ion (CO₃²⁻) and the water of hydration (H₂O). These spectral fingerprints allow for its unambiguous identification.[1][3] The most intense peaks for ikaite are observed at approximately 228 cm⁻¹ and 1081 cm⁻¹.[5][6][7] A key distinguishing feature of ikaite is the presence of distinct peaks in the 3000-3600 cm⁻¹ region, which are attributed to the O-H stretching vibrations of the water molecules within its crystal structure.[1][3]
Key Applications
-
Geological and Environmental Sciences: Identification of ikaite in natural environments such as marine and lake sediments, providing insights into past and present environmental conditions.[1]
-
Biomineralization: Studying the formation and transformation of calcium carbonate in biological systems.
-
Pharmaceutical Development: Characterization of hydrated crystalline forms of active pharmaceutical ingredients (APIs) and excipients, which can impact drug stability, solubility, and bioavailability.
-
Materials Science: Monitoring the synthesis and transformation of calcium carbonate polymorphs for various industrial applications.[2]
Experimental Protocol
This protocol provides a general guideline for the identification of this compound using Raman spectroscopy. Instrument parameters may need to be optimized based on the specific spectrometer and sample characteristics.
1. Sample Preparation
-
Crystalline Samples: Single crystals or powdered samples can be analyzed directly. For single crystals, ensure a flat surface is oriented towards the laser beam.
-
Aqueous Solutions/Slurries: If synthesizing ikaite, the crystals can be analyzed directly in the mother liquor to prevent dehydration and transformation. Place a drop of the solution on a clean microscope slide.
-
Temperature Control: As ikaite is stable at low temperatures, it is crucial to maintain the sample at or below its stability temperature (typically near 0-4 °C) during analysis to prevent transformation to anhydrous forms.[1] A temperature-controlled stage is highly recommended.
2. Instrumentation and Data Acquisition
-
Raman Spectrometer: A confocal Raman microscope is ideal for this application.
-
Laser Wavelength: A common choice is a 514 nm or 532 nm laser.[1] Other wavelengths (e.g., 785 nm) can also be used, but may require different power and acquisition settings.
-
Laser Power: Use a low laser power (e.g., ~10 mW at the sample) to avoid laser-induced heating and subsequent sample degradation or transformation.[1]
-
Objective: A 10x or 20x objective is typically sufficient. Higher magnification objectives can be used for smaller crystals.
-
Grating: A high-resolution grating (e.g., 1500 grooves/mm) is recommended to resolve closely spaced peaks.[1]
-
Acquisition Time and Accumulations: Typical acquisition times range from 60 to 300 seconds, with 1 to 3 accumulations.[1]
-
Spectral Range: Ensure the spectral range covers both the low-frequency lattice modes (from ~100 cm⁻¹) and the high-frequency water bands (up to ~4000 cm⁻¹).
3. Data Analysis
-
Baseline Correction: Correct the acquired spectrum for any background fluorescence.
-
Peak Identification: Identify the characteristic Raman peaks of this compound.
-
Comparison with Reference Spectra: Compare the obtained spectrum with a known reference spectrum of ikaite to confirm the identification. Distinguish it from other calcium carbonate polymorphs by noting the presence of water bands and the specific positions of the carbonate and lattice mode peaks.
Data Presentation: Characteristic Raman Peaks
The following tables summarize the characteristic Raman peak positions for this compound and compare them with other common calcium carbonate polymorphs.
Table 1: Characteristic Raman Peaks of this compound (Ikaite)
| Raman Shift (cm⁻¹) | Vibrational Assignment | Relative Intensity |
| ~228 | Eg (external) vibration of CO₃²⁻ ions | Strong |
| ~240 | Eg (external) vibration of CO₃²⁻ ions | Medium |
| ~280/308 | Eg (external) vibration of CO₃²⁻ ions | Medium |
| ~729 | Eg (internal) vibration of CO₃²⁻ ions | Medium |
| ~1081 | A₁g (internal) vibration of CO₃²⁻ ions | Very Strong |
| ~3207 | O-H stretching vibration of H₂O | Medium |
| ~3403 | O-H stretching vibration of H₂O | Medium |
Data sourced from Shahar et al.[1][5][6][7]
Table 2: Comparison of Key Raman Peaks for Calcium Carbonate Polymorphs
| Polymorph | Lattice Modes (cm⁻¹) | ν₄ (in-plane bend) (cm⁻¹) | ν₁ (symmetric stretch) (cm⁻¹) | Water Bands (cm⁻¹) |
| Ikaite (CaCO₃·6H₂O) | ~228, 240, 280/308 | ~729 | ~1081 | ~3207, 3403 |
| Calcite (CaCO₃) | ~156, 283 | ~712 | ~1086 | Absent |
| Aragonite (CaCO₃) | ~154, 207 | ~704 | ~1085 | Absent |
| Vaterite (CaCO₃) | ~130, 190, 263 | ~740-750 | ~1074, 1090 (doublet) | Absent |
| Monohydrocalcite (CaCO₃·H₂O) | ~165, 290 | ~712 | ~1070 | Present but weaker |
Note: Peak positions can vary slightly depending on experimental conditions and sample crystallinity.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships for identifying this compound.
Caption: Experimental workflow for the identification of this compound using Raman spectroscopy.
Caption: Decision tree for the identification of this compound based on its characteristic Raman peaks.
Troubleshooting and Considerations
-
Sample Transformation: The primary challenge in analyzing ikaite is its instability at ambient temperatures and pressures.[1] Always use a temperature-controlled stage and minimize the time the sample is exposed to the laser and ambient conditions. The appearance of peaks characteristic of calcite or vaterite over time can indicate sample transformation.[2]
-
Fluorescence: Some samples may exhibit fluorescence, which can obscure the Raman signal. Using a longer wavelength laser (e.g., 785 nm) or photobleaching the sample prior to acquisition can help mitigate this issue.
-
Low Signal-to-Noise Ratio: If the signal is weak, increase the acquisition time or the number of accumulations. Ensure the laser is properly focused on the sample.
-
Comparison with Other Hydrated Carbonates: Be aware of other hydrated carbonate minerals, such as monohydrocalcite, which will also show water bands, though typically with different peak positions and intensities.[4][8] A thorough comparison of the full spectral fingerprint is necessary for accurate identification.
References
- 1. ptx.epss.ucla.edu [ptx.epss.ucla.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. researchgate.net [researchgate.net]
- 5. usgs.gov [usgs.gov]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. The stability and Raman spectra of ikaite, CaCO3 center dot 6H(2)O, at high pressure and temperature | Carnegie Science [carnegiescience.edu]
- 8. cris.brighton.ac.uk [cris.brighton.ac.uk]
Application Notes and Protocols: Ikaite as a Paleotemperature Proxy
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Ikaite (CaCO₃·6H₂O) is a hydrated form of calcium carbonate that is only stable at low temperatures, typically near the freezing point of water.[1][2] Its presence in sedimentary records, often in the form of its calcite pseudomorph known as glendonite, serves as a valuable proxy for reconstructing past cold-climate conditions.[3][4] This document provides detailed application notes and protocols for utilizing ikaite and its derivatives in paleotemperature studies.
Ikaite is a metastable mineral, meaning it can persist outside its stability field under certain kinetic conditions.[1][5] In nature, ikaite formation is generally observed at temperatures ranging from below 0°C to approximately +10°C.[5] However, laboratory experiments have demonstrated that ikaite can precipitate at temperatures as high as 35°C in the presence of inhibitors of other calcium carbonate polymorphs, such as phosphate or magnesium, and at high pH.[3][5][6] This highlights the importance of understanding the specific geochemical environment when interpreting the presence of ikaite or glendonite.
The primary application of ikaite as a paleotemperature proxy lies in the analysis of the stable oxygen isotope composition (δ¹⁸O) of both the carbonate ion and the water of hydration.[2][7] This isotopic signature can provide quantitative estimates of the temperature of the water from which the ikaite precipitated.
2. Principles of Ikaite Paleothermometry
The use of ikaite as a paleotemperature proxy is based on several key principles:
-
Temperature-Dependent Stability: Ikaite is thermodynamically unstable at most conditions found on Earth's surface and rapidly decomposes into anhydrous calcium carbonate (calcite, aragonite, or vaterite) and water at temperatures above approximately 4-8°C.[1][8] Therefore, the preservation of ikaite or its pseudomorphs (glendonite) is a strong indicator of past near-freezing conditions.
-
Isotopic Fractionation: The oxygen isotopic composition (δ¹⁸O) of the carbonate (CO₃²⁻) and the hydration water (H₂O) within the ikaite crystal structure is temperature-dependent. During precipitation, the isotopes of oxygen are fractionated between the ambient water and the forming mineral. By measuring the δ¹⁸O of the ikaite carbonate and knowing the δ¹⁸O of the parent water, the formation temperature can be calculated using established fractionation equations.
-
Preservation in Pseudomorphs: While ikaite itself is rarely preserved in the geological record due to its instability, its characteristic crystal shape can be preserved as a calcite pseudomorph called glendonite.[9] The transformation from ikaite to calcite is a critical step that can either preserve or alter the original isotopic signature. Understanding this transformation process is crucial for the accurate interpretation of paleotemperature data from glendonites.[4][10]
3. Data Presentation
The following tables summarize key quantitative data related to the application of ikaite as a paleotemperature proxy.
Table 1: Temperature Conditions for Ikaite Formation
| Condition | Temperature Range (°C) | Reference |
| Natural Occurrences | -2 to 7 | [8] |
| General Natural Formation | Below 0 to ~+10 | [5] |
| Antarctic Sediments | -1.4 | [11][12] |
| Laboratory Synthesis (with inhibitors) | Up to 35 | [3][5][6] |
| Stability Threshold (Decomposition) | > 8 | [1] |
Table 2: Isotopic Data from Ikaite Studies
| Parameter | Value | Notes | Reference |
| δ¹⁸O of Ikaite Carbonate (Antarctica) | 1.46‰ to 4.45‰ | Zonal distribution, may be controlled by recrystallization. | [11] |
| ²H/¹H Depletion in Crystal Water (VSMOW) | -11‰ | Relative to coexisting interstitial water. | [11] |
| δ¹³C of Ikaite Carbonate (Antarctica) | -17.5‰ to -21.4‰ | Reflects methanogenesis. | [11] |
| Oxygen Isotope Fractionation (α¹⁸O hydration-water) | ~1.0029 | At 2°C. | [11] |
4. Experimental Protocols
This section provides detailed methodologies for key experiments related to ikaite paleothermometry.
4.1. Protocol for Ikaite Synthesis in the Laboratory (Silica Gel Method)
This protocol is adapted from methods used for growing ikaite crystals at near-freezing temperatures.[13]
-
Objective: To synthesize ikaite crystals under controlled laboratory conditions for subsequent analysis.
-
Materials:
-
Sodium silicate solution (water glass)
-
Calcium chloride (CaCl₂) solution
-
Sodium carbonate (Na₂CO₃) solution
-
Test tubes or U-tubes
-
Deionized water
-
pH meter
-
Refrigerator or cold room maintained at 0-4°C
-
-
Procedure:
-
Prepare a silica gel by acidifying a sodium silicate solution. Adjust the pH to a desired value (e.g., 7-8).
-
Pour the silica gel into test tubes or U-tubes and allow it to set for several days at room temperature.
-
Once the gel is set, place the tubes in a cold room or refrigerator at the desired experimental temperature (e.g., 2°C).
-
Carefully pour the CaCl₂ solution on top of the gel in one arm of the U-tube (or on top of the gel in a test tube).
-
In the other arm of the U-tube, carefully pour the Na₂CO₃ solution. This creates a diffusion front within the gel.
-
Allow the solutions to diffuse through the gel for several days to weeks. Ikaite crystals will precipitate at the interface of the two solutions.
-
Monitor crystal growth periodically. Once crystals of sufficient size have formed, they can be carefully extracted from the gel for analysis.
-
4.2. Protocol for Ikaite Identification
-
Objective: To confirm the mineralogical identity of suspected ikaite crystals.
-
Methods:
-
Visual Inspection: Ikaite crystals are typically colorless to white and often form steep pyramidal or spiky crystals.[1] They will "melt" at room temperature, decomposing into a milky fluid and a white powder (calcite).[1]
-
X-Ray Diffraction (XRD): This is the definitive method for identifying ikaite.
-
The sample must be kept cold during preparation and analysis to prevent decomposition.
-
Grind a small portion of the sample to a fine powder under cold conditions (e.g., in a cold room or with a cooled mortar and pestle).
-
Mount the powder on a low-background sample holder, preferably with a cooling stage.
-
Run the XRD analysis and compare the resulting diffraction pattern with the known pattern for ikaite.
-
-
Raman Spectroscopy: This technique can also be used for in-situ identification of ikaite and to monitor its transformation to other carbonate polymorphs.[13]
-
Place the sample on a cooled stage under the microscope.
-
Acquire the Raman spectrum and compare it to reference spectra for ikaite, calcite, vaterite, and aragonite.[13]
-
-
4.3. Protocol for Stable Isotope Analysis (δ¹⁸O and δ¹³C) of Ikaite and Glendonite
-
Objective: To measure the stable carbon and oxygen isotope ratios in the carbonate fraction of ikaite or glendonite for paleotemperature reconstruction.
-
Procedure:
-
Sample Preparation:
-
For ikaite, the sample must be handled under cold conditions to prevent decomposition and loss of hydration water. Freeze-dry the sample to remove the water of hydration before analysis of the carbonate.
-
For glendonite (calcite pseudomorphs), the sample is stable at room temperature.
-
Select a pure sample, avoiding any matrix material.
-
Grind the sample to a fine powder.
-
-
Isotope Ratio Mass Spectrometry (IRMS):
-
React a small amount of the powdered sample (typically a few micrograms) with 100% phosphoric acid in an automated carbonate preparation device (e.g., a Kiel device) coupled to a mass spectrometer.
-
The reaction releases CO₂ gas.
-
The mass spectrometer measures the ratios of ¹³C/¹²C and ¹⁸O/¹⁶O in the CO₂ gas.
-
Results are reported in delta (δ) notation in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.
-
-
5. Visualization of Workflows and Relationships
5.1. Logical Workflow for Ikaite Paleothermometry
References
- 1. Ikaite - Wikipedia [en.wikipedia.org]
- 2. Scientists use a rare mineral to correlate past climate events in Europe and Antarctica - College of Arts & Sciences at Syracuse University [artsandsciences.syracuse.edu]
- 3. Ikaite nucleation at 35 °C challenges the use of glendonite as a paleotemperature indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ikaite - low temperature geochemistry – Syracuse University [coolgeochem.syr.edu]
- 8. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 9. Links between Ikaite Morphology, Recrystallised Ikaite Petrography and Glendonite Pseudomorphs Determined from Polar and Deep-Sea Ikaite [mdpi.com]
- 10. The ikaite to calcite transformation: implications for palaeoclimate studies | Oxford Climate Research Network [climate.web.ox.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. oceanrep.geomar.de [oceanrep.geomar.de]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Paleoenvironmental Reconstruction Using Stable Isotopes in Ikaite
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Ikaite (CaCO₃·6H₂O) is a hydrated calcium carbonate mineral that forms in cold water environments, typically near freezing temperatures (< 4°C).[1][2] Its presence in the geological record, often as calcite pseudomorphs known as glendonites, serves as a valuable indicator of past cold climates.[3][4] The stable isotopic composition of ikaite (δ¹⁸O and δ¹³C) and its hydration waters can provide quantitative constraints on paleoenvironmental conditions, including temperature, the isotopic composition of ambient water, and carbon cycling.[3][5]
These application notes provide a comprehensive overview and detailed protocols for the use of stable isotopes in ikaite for paleoenvironmental reconstruction.
2. Principles of Ikaite-Based Paleoenvironmental Reconstruction
The stable isotopic composition of ikaite is a function of the temperature and the isotopic composition of the water from which it precipitates.
-
Oxygen Isotopes (δ¹⁸O): The δ¹⁸O of the carbonate in ikaite is primarily controlled by the temperature and the δ¹⁸O of the parent water (δ¹⁸Owater). With an established temperature-fractionation relationship, the δ¹⁸O of ikaite can be used to reconstruct paleotemperatures. Furthermore, the hydration water within the ikaite crystal lattice directly captures the δ¹⁸O of the ambient seawater, providing a direct proxy for δ¹⁸Owater, which is influenced by global ice volume and local salinity.[5][6]
-
Carbon Isotopes (δ¹³C): The δ¹³C of ikaite reflects the δ¹³C of the dissolved inorganic carbon (DIC) in the parent water. This can provide insights into the carbon sources and biogeochemical processes occurring at the site of ikaite formation, such as methanogenesis and sulfate reduction.[3][4]
A critical consideration in using ikaite for paleoenvironmental reconstruction is its metastable nature. Ikaite readily transforms into more stable anhydrous calcium carbonate polymorphs (primarily calcite) at warmer temperatures.[7][8] This transformation can potentially alter the original isotopic composition. Understanding the isotopic effects of this diagenetic process is crucial for accurate paleoenvironmental interpretations.[1][9]
3. Data Presentation
The following tables summarize quantitative data from various studies on the stable isotopic composition of ikaite and its derivatives.
Table 1: Isotopic Composition of Ikaite and Associated Waters
| Location/Study | Sample Type | δ¹⁸O (‰ VPDB) | δ¹³C (‰ VPDB) | δ¹⁸Owater (‰ VSMOW) | Formation Temperature (°C) | Reference |
| Bransfield Strait, Antarctica | Ikaite Carbonate | 1.46 to 4.45 | -17.5 to -21.4 | -0.1 | -1.4 | [3][4] |
| Bransfield Strait, Antarctica | Ikaite Hydration Water | - | - | -5.7 ± 0.9 (δ²H) | -1.4 | [3] |
| Mono Lake, USA (Pleistocene) | Ikaite Pseudomorphs | Higher than other tufas | - | - | 6 - 26 (recorded) | [9] |
| Synthetic Ikaite (Lab Study) | Ikaite Carbonate | -4.2 ± 0.3 | - | - | - | [1] |
| Synthetic Ikaite (Lab Study) | Ikaite-derived Carbonate (Air) | - | -3.0 ± 0.8 | - | - | [1] |
| Patagonian Lake | Calcite Pseudomorphs | - | - | Lake water dependent | 4 | [10][11] |
Table 2: Isotopic Fractionation During Ikaite Transformation
| Transformation Condition | Initial Ikaite δ¹⁸O (‰) | Final Calcite δ¹⁸O (‰) | Change in δ¹⁸O (‰) | Initial Ikaite δ¹³C (‰) | Final Calcite δ¹³C (‰) | Change in δ¹³C (‰) | Reference |
| Heating in Air | Not specified | No significant equilibration | Minimal | Not specified | No significant equilibration | Minimal | [7] |
| Dehydration (Heating experiments) | Decreased | - | - | Nearly unchanged | - | - | [9][12] |
| Transformation in Solution (8°C, 1 week) | 17.7 to 20.5 | Approaches equilibrium | Significant | - | - | - | [1] |
| Transformation in Solution (15°C, 1 day) | 17.7 to 20.5 | Approaches equilibrium | Significant | - | - | - | [1] |
4. Experimental Protocols
This section provides detailed methodologies for the collection, preparation, and stable isotope analysis of ikaite samples.
4.1. Sample Collection and Preservation
-
Objective: To collect ikaite crystals while minimizing transformation to anhydrous carbonates.
-
Materials:
-
Sediment coring equipment (for sub-surface samples)
-
Spatulas and sampling tools
-
Pre-chilled insulated containers
-
Pre-chilled sample bags or vials
-
Freezer or dry ice for transport
-
-
Protocol:
-
Excavate ikaite crystals from sediments or collect them from water bodies.
-
Immediately place the collected crystals in pre-chilled sample containers.
-
If possible, surround the samples with ambient sediment or water to maintain a cold, stable environment.
-
Store the samples at a temperature below 4°C, preferably frozen, to prevent dehydration and transformation.
-
Transport the samples to the laboratory in a frozen state.
-
4.2. Preparation for Stable Isotope Analysis of Carbonate (δ¹⁸O and δ¹³C)
-
Objective: To prepare powdered ikaite or its calcite pseudomorph for analysis by isotope ratio mass spectrometry (IRMS).
-
Materials:
-
Freeze-dryer (optional, for removing superficial water)
-
Mortar and pestle (agate or ceramic)
-
Micro-spatulas
-
Sample vials
-
Deionized water
-
Methanol or ethanol
-
-
Protocol:
-
Work in a cold room or a refrigerated glove box to the extent possible to minimize transformation of pristine ikaite.
-
Gently clean the surface of the crystals with a soft brush and pre-chilled deionized water to remove any adhering sediment.
-
If the crystals are wet, they can be gently blotted dry with a lint-free tissue or freeze-dried.
-
Using a mortar and pestle, grind a sub-sample of the ikaite or calcite pseudomorph into a fine, homogeneous powder.
-
Transfer the powdered sample into a clean, labeled sample vial.
-
Store the powdered samples in a desiccator at low temperature until analysis.
-
4.3. Stable Isotope Analysis of Carbonate
-
Objective: To determine the δ¹⁸O and δ¹³C values of the prepared carbonate powder.
-
Method: Acid digestion followed by analysis of the evolved CO₂ gas using an Isotope Ratio Mass Spectrometer (IRMS).
-
Materials:
-
Isotope Ratio Mass Spectrometer (IRMS) coupled with an automated carbonate preparation device (e.g., Kiel-type device).
-
High-purity orthophosphoric acid (H₃PO₄).
-
Carbonate standards (e.g., NBS-19, IAEA-CO-1).
-
Microbalance.
-
-
Protocol (based on conventional H₃PO₄ acidification): [3]
-
Weigh a precise amount of the powdered carbonate sample (typically 50-100 µg) into a reaction vessel.
-
Load the samples and standards into the automated preparation device.
-
Evacuate the vessels to remove atmospheric gases.
-
Introduce a precise volume of 100% orthophosphoric acid into each vessel.
-
Allow the reaction to proceed at a constant, controlled temperature (e.g., 70°C) to ensure complete digestion of the carbonate to CO₂. CaCO₃ + H₃PO₄ → CaHPO₄ + H₂O + CO₂
-
The evolved CO₂ gas is cryogenically purified to remove water and other non-condensable gases.
-
The purified CO₂ is then introduced into the IRMS for the measurement of ¹³C/¹²C and ¹⁸O/¹⁶O ratios.
-
Isotope ratios are reported in delta (δ) notation in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.
-
The raw data is corrected for instrumental fractionation and calibrated using internationally recognized carbonate standards.
-
4.4. Stable Isotope Analysis of Ikaite Hydration Water (δ¹⁸O and δ²H)
-
Objective: To extract and analyze the isotopic composition of the water molecules incorporated within the ikaite crystal structure.
-
Method: Thermal decomposition of ikaite to release hydration water, followed by isotopic analysis of the water.
-
Materials:
-
Vacuum line with a cold trap (liquid nitrogen).
-
Heating mantle or tube furnace.
-
Sealed glass ampoules or reaction tubes.
-
IRMS for water isotope analysis (e.g., TC/EA-IRMS or CRDS).
-
-
Protocol:
-
Place a known weight of intact ikaite crystals into a clean, dry reaction tube or glass ampoule.
-
Attach the tube to a vacuum line and evacuate to remove atmospheric water vapor.
-
Gently heat the ikaite sample (e.g., < 40°C) to initiate decomposition and release of the six water molecules.[3] CaCO₃·6H₂O(s) → CaCO₃(s) + 6H₂O(g)
-
The released water vapor is cryogenically trapped in a cold finger cooled with liquid nitrogen.
-
Once the decomposition is complete, the trapped water is isolated and can be transferred for isotopic analysis.
-
The δ¹⁸O and δ²H of the extracted water are measured using an appropriate analytical technique (e.g., equilibration with CO₂ for δ¹⁸O or reduction to H₂ for δ²H followed by IRMS, or direct analysis by Cavity Ring-Down Spectroscopy - CRDS).
-
Results are reported in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW).
-
5. Visualizations
Diagram 1: Ikaite Formation and Paleoenvironmental Link
Caption: Factors influencing ikaite formation and its isotopic proxies.
Diagram 2: Experimental Workflow for Ikaite Stable Isotope Analysis
Caption: Workflow for stable isotope analysis of ikaite.
Diagram 3: Ikaite to Calcite Transformation and Isotopic Alteration
Caption: Isotopic changes during ikaite transformation.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. oceanrep.geomar.de [oceanrep.geomar.de]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. Ikaite - low temperature geochemistry – Syracuse University [coolgeochem.syr.edu]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
- 9. The mechanisms and stable isotope effects of transforming hydrated carbonate into calcite pseudomorphs [authors.library.caltech.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols for the Synthesis of Ikaite in the Presence of Organic Additives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikaite (CaCO₃·6H₂O) is a metastable, hydrated crystalline form of calcium carbonate that typically forms in cold environments, often in the presence of specific chemical inhibitors that prevent the formation of more stable anhydrous polymorphs such as calcite and aragonite.[1][2][3] The presence of organic additives, particularly those containing carboxyl groups, can play a crucial role in directing the crystallization pathway towards ikaite.[2][3] These organic molecules are thought to inhibit the nucleation and growth of calcite and aragonite by adsorbing to their crystal surfaces, thereby allowing the kinetically favored, but thermodynamically less stable, ikaite to precipitate.[2] This document provides detailed application notes and generalized protocols for the laboratory synthesis of ikaite using organic additives as inhibitors.
Mechanism of Ikaite Formation with Organic Additives
The formation of ikaite in the presence of organic additives is a kinetically controlled process. Under conditions where calcite and aragonite precipitation is inhibited, the formation of ikaite becomes favorable. Organic molecules such as acidic amino acids (e.g., aspartic acid, glutamic acid) and polypeptides (e.g., polyaspartic acid) are effective inhibitors.[2][3] The proposed mechanism involves the adsorption of these organic molecules onto the growth sites of calcite and aragonite nuclei, effectively blocking further crystallization. This inhibition allows the supersaturation of the solution with respect to ikaite to be reached, leading to its precipitation.
Data on the Influence of Organic Additives
The selection of an appropriate organic additive is critical for the successful synthesis of ikaite. The table below summarizes the effects of various organic additives on calcium carbonate crystallization, as inferred from the literature.
| Organic Additive | Typical Concentration Range | Effect on Calcite/Aragonite | Effect on Ikaite Formation | Reference |
| Aspartic Acid | 1-10 mM | Strong Inhibition | Promotion | [2][3] |
| Glutamic Acid | 1-10 mM | Moderate Inhibition | Promotion | [2][3] |
| Polyaspartic Acid | 0.1 - 10 mg/L | Very Strong Inhibition | Strong Promotion | [2] |
| Citric Acid | High concentrations (e.g., CIT/Ca = 100%) | Strong Inhibition | Promotion |
Experimental Protocols
The following are generalized protocols for the synthesis of ikaite in the presence of organic additives. Researchers should note that these are starting points, and optimization of specific parameters may be necessary depending on the experimental goals.
Protocol 1: Batch Precipitation of Ikaite
This protocol describes a straightforward batch precipitation method for synthesizing ikaite.
Materials and Reagents:
-
Calcium chloride (CaCl₂)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Organic additive (e.g., L-aspartic acid, L-glutamic acid, polyaspartic acid)
-
Deionized water
-
pH meter
-
Chilled water bath or refrigerator
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Filter paper (e.g., 0.22 µm pore size)
-
Ethanol (for washing)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of calcium chloride (e.g., 0.1 M CaCl₂) in deionized water.
-
Prepare a stock solution of sodium bicarbonate or sodium carbonate (e.g., 0.1 M NaHCO₃ or Na₂CO₃) in deionized water.
-
Prepare a stock solution of the desired organic additive at a concentration known to inhibit calcite formation (see table above). The additive can be dissolved in the carbonate solution.
-
-
Precipitation:
-
Cool the reactant solutions to a low temperature, typically between 0 and 4 °C, in a chilled water bath or refrigerator.
-
In a beaker placed in the cold bath, add a specific volume of the carbonate solution containing the organic additive.
-
While stirring gently, slowly add an equal volume of the chilled calcium chloride solution to the carbonate solution. A slow, controlled addition rate is crucial to favor the formation of ikaite over amorphous calcium carbonate.
-
Monitor the pH of the solution. A high pH (typically > 8.5) is generally favorable for ikaite formation.[1]
-
-
Incubation and Crystal Growth:
-
Allow the mixture to stand at a low temperature (0-4 °C) for a period of time (e.g., 1 to 24 hours) to allow for crystal growth. The optimal incubation time will vary depending on the specific conditions.
-
-
Harvesting and Washing:
-
Quickly filter the precipitate using a pre-chilled filtration apparatus.
-
Wash the collected crystals with ice-cold deionized water to remove any remaining soluble salts.
-
Perform a final wash with cold ethanol to remove excess water and aid in drying.
-
-
Drying and Storage:
-
Dry the ikaite crystals at a low temperature (e.g., in a desiccator in a refrigerator) to prevent decomposition. Ikaite is unstable at room temperature and will decompose to calcite and water.
-
Store the dried ikaite crystals in a sealed container at low temperatures.
-
Protocol 2: pH-Stat Synthesis of Ikaite
This method allows for more precise control over the supersaturation and pH during the crystallization process, which can lead to more reproducible results.
Materials and Reagents:
-
Same as Protocol 1, with the addition of:
-
pH-stat system (autotitrator)
-
Dilute HCl and NaOH solutions for pH control
Procedure:
-
System Setup:
-
Set up a reaction vessel in a temperature-controlled bath (0-4 °C).
-
Calibrate the pH electrode at the working temperature.
-
Fill the burettes of the pH-stat system with the calcium chloride and sodium carbonate/bicarbonate stock solutions. The organic additive should be included in the carbonate solution.
-
-
Reaction Initiation:
-
Add an initial volume of deionized water or a dilute background electrolyte to the reaction vessel.
-
Set the pH-stat to the desired pH for the experiment (e.g., pH 9.0).
-
Start the addition of the reactant solutions at a slow, constant rate. The pH-stat will maintain the pH by adjusting the addition of an acid or base, or by controlling the relative addition rates of the reactant solutions.
-
-
Crystal Growth and Harvesting:
-
Allow the reaction to proceed for the desired length of time to grow a sufficient quantity of crystals.
-
Once the reaction is complete, harvest, wash, and dry the ikaite crystals as described in Protocol 1.
-
Characterization of Synthesized Ikaite
To confirm the successful synthesis of ikaite and to assess its purity and morphology, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To identify the crystalline phase(s) present in the precipitate. This is the primary method for confirming the presence of ikaite and distinguishing it from calcite, aragonite, and vaterite.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology and size. Ikaite typically forms prismatic or acicular crystals.
-
Raman or Fourier-Transform Infrared (FTIR) Spectroscopy: To provide additional confirmation of the mineral phase and to detect the presence of incorporated organic material.
-
Thermogravimetric Analysis (TGA): To determine the water content of the hydrated calcium carbonate and to observe its decomposition temperature.
Conclusion
The synthesis of ikaite in the laboratory is achievable through the careful control of temperature and the use of organic additives that inhibit the formation of more stable calcium carbonate polymorphs. The protocols provided here offer a foundation for researchers to produce and study this metastable mineral. Further optimization of these methods will contribute to a better understanding of biomineralization processes and may have applications in materials science and drug development where the controlled crystallization of specific polymorphs is desired.
References
Investigating Microbial Mediation in Ikaite Precipitation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the role of microorganisms in the precipitation of ikaite, a hydrated calcium carbonate mineral (CaCO₃·6H₂O). Understanding this biomineralization process is crucial for various fields, including geochemistry, environmental science, and potentially, for novel drug delivery systems given the mineral's thermal instability.
Introduction
Ikaite is a metastable mineral that typically forms in cold environments with high alkalinity and phosphate concentrations.[1] Microbial activity, particularly from psychrophilic (cold-loving) bacteria, is thought to play a significant role in creating the specific geochemical conditions necessary for ikaite precipitation over more stable calcium carbonate polymorphs like calcite and aragonite.[1] Microorganisms can influence ikaite formation through various mechanisms, including metabolic processes that increase local pH and the production of extracellular polymeric substances (EPS) that can act as nucleation sites for crystal growth.[2][3]
Data Presentation
The following tables summarize key quantitative data related to microbial carbonate precipitation at low temperatures. While specific data for ikaite precipitation rates mediated by microbes is limited, the data for calcite precipitation under similar conditions provides a valuable reference.
Table 1: Influence of Temperature on Microbial Calcite Precipitation
| Bacterial Strain | Temperature (°C) | Calcite Precipitated (g/L) | Reference |
| Pseudomonas psychrophila | 6 | Amount varies by organic component | [2] |
| Sporosarcina pasteurii | 10 | ~1.9 times more than at 30°C | [4] |
| Bacillus sp. | 5 | Precipitation observed | [4] |
| Rhodococcus sp. | 5 | Calcite formation confirmed | [4] |
Table 2: Composition of Extracellular Polymeric Substances (EPS) from Carbonate Precipitating Bacteria
| Bacterial Strain | EPS Component | Concentration (mg/g of EPS) | Extraction Method | Reference |
| Bacillus sp. | Protein | 9.5 | EDTA | [5] |
| Pseudomonas sp. | Protein | 7.7 | EDTA | [5] |
| Bacillus sp. | Carbohydrate | Varies | EDTA | [5] |
| Pseudomonas sp. | Carbohydrate | Varies | EDTA | [5] |
Experimental Protocols
Protocol 1: Isolation and Culturing of Psychrophilic Bacteria for Ikaite Precipitation Studies
This protocol outlines the steps for isolating and culturing cold-adapted bacteria with the potential to mediate ikaite precipitation.
1. Sample Collection:
-
Collect sediment or water samples from cold environments where ikaite formation is known to occur (e.g., polar fjords, glacial meltwater streams, deep-sea sediments).[1]
-
Store and transport samples at low temperatures (approx. 4°C) to maintain the viability of psychrophilic organisms.
2. Isolation of Psychrophiles:
-
Use a minimal salts medium appropriate for marine or freshwater environments, depending on the sample origin.[6]
-
Supplement the medium with a carbon source (e.g., glucose, acetate) and a nitrogen source (e.g., ammonium chloride).[6]
-
For selecting carbonate-precipitating bacteria, amend the agar plates with a calcium source (e.g., calcium chloride).
-
Plate serial dilutions of the environmental samples onto the agar plates.
-
Incubate the plates at a low temperature (e.g., 4-10°C) for an extended period (1-4 weeks), as psychrophiles have slower growth rates.[6]
-
Select colonies that exhibit crystal formation for further purification and characterization.
3. Culturing for Experiments:
-
Grow pure cultures of the isolated strains in liquid broth with a composition similar to the isolation medium.
-
Incubate the liquid cultures at the optimal low temperature for the specific strain, with gentle agitation.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: In Vitro Microbial Ikaite Precipitation Assay
This protocol describes a laboratory experiment to induce and monitor ikaite precipitation by psychrophilic bacteria. This protocol is adapted from methods used for calcite precipitation at low temperatures.[2]
1. Preparation of Mineralization Medium:
-
Prepare a sterile solution containing calcium chloride (e.g., 8.2 mmol L⁻¹) and sodium bicarbonate (e.g., 16.4 mmol L⁻¹).[2]
-
The pH of the solution should be adjusted to be alkaline (pH > 8.5), which is favorable for ikaite formation.[7]
-
The presence of phosphate and magnesium has been shown to favor ikaite over calcite, so the medium can be supplemented with sodium phosphate and magnesium chloride.[1][7]
2. Inoculation and Incubation:
-
Harvest bacterial cells from a liquid culture in the late logarithmic or early stationary phase by centrifugation.
-
Wash the cell pellet with a sterile saline solution to remove residual medium.
-
Resuspend the cells in the mineralization medium to a desired final OD₆₀₀.
-
As a control, use a cell-free mineralization medium.
-
Place sterile glass coverslips in the experimental flasks to provide a surface for crystal attachment and subsequent analysis.[2]
-
Incubate the flasks under static conditions at a low temperature (e.g., 4-6°C).[2]
3. Monitoring and Analysis:
-
Monitor the precipitation process over time (days to weeks).
-
At selected time points, remove the glass coverslips and gently rinse them with distilled water to remove non-adherent cells.
-
Analyze the precipitates using the analytical techniques described in Protocol 4.
Protocol 3: Extraction and Characterization of Extracellular Polymeric Substances (EPS)
This protocol details the extraction of EPS from psychrophilic bacteria to investigate its role in ikaite nucleation.
1. EPS Extraction:
-
Grow the bacterial strain in a suitable liquid medium at a low temperature until the late stationary phase.
-
Harvest the cells by centrifugation at a low speed to minimize cell lysis.
-
Collect the supernatant, which contains the soluble EPS.
-
Precipitate the EPS from the supernatant by adding three volumes of cold ethanol and incubating overnight at 4°C.[8]
-
Collect the precipitated EPS by centrifugation and lyophilize (freeze-dry) it.[9]
2. EPS Characterization:
-
Determine the total carbohydrate content of the extracted EPS using the phenol-sulfuric acid method.[9]
-
Quantify the protein content using a standard protein assay (e.g., Bradford or BCA assay).[5]
-
Analyze the functional groups present in the EPS using Fourier Transform Infrared (FTIR) spectroscopy.[5] This can help identify negatively charged groups like carboxylates that can bind calcium ions.
Protocol 4: Analytical Techniques for Ikaite Characterization
This protocol lists the key analytical methods for identifying and characterizing the mineral precipitates.
1. X-Ray Diffraction (XRD):
-
Use XRD to identify the crystal structure of the mineral precipitates. This is the definitive method to confirm the presence of ikaite and distinguish it from other calcium carbonate polymorphs.[10]
2. Scanning Electron Microscopy (SEM):
-
Employ SEM to visualize the morphology and size of the precipitated crystals. This can reveal if the bacteria are physically associated with the crystals and provide insights into the nucleation process.[11]
3. Fourier Transform Infrared (FTIR) Spectroscopy:
-
Use FTIR to identify the characteristic vibrational modes of the carbonate and water molecules in ikaite. This provides complementary information to XRD for mineral identification.[10]
4. Raman Spectroscopy:
-
Raman spectroscopy can also be used to identify ikaite and monitor its transformation to other carbonate phases in situ.[12]
Signaling Pathways and Experimental Workflows
Microbial Ikaite Precipitation Workflow
The following diagram illustrates the general workflow for investigating microbial mediation in ikaite precipitation.
Caption: Experimental workflow for studying microbial ikaite precipitation.
Putative Calcium Signaling Pathway in Microbial Biomineralization
This diagram proposes a signaling pathway that could link environmental calcium to the cellular processes involved in biomineralization, based on general bacterial calcium signaling mechanisms.[13][14][15]
Caption: A putative calcium signaling pathway in microbial biomineralization.
Logical Relationship between Microbial Activities and Ikaite Formation
This diagram illustrates the key microbial factors and their influence on the geochemical conditions that promote ikaite precipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonate biomineralization differentially induced by two psychrophilic Pseudomonas psychrophila strains isolated from an alpine travertine landform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical review on microbial carbonate precipitation via denitrification process in building materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijcmas.com [ijcmas.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Purification, Characterization, and Sequencing of an Extracellular Cold-Active Aminopeptidase Produced by Marine Psychrophile Colwellia psychrerythraea Strain 34H - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Detection, Extraction, Purification, and Characterization of Exopolysaccharides of Lactic Acid Bacteria—A Systematic Review [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Roles of Calcium Signaling and Calcium Deposition in Microbial Multicellularity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium signalling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Calcium Carbonate Hexahydrate as a Precursor for Other Carbonate Polymorphs
References
- 1. researchgate.net [researchgate.net]
- 2. Ikaite - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the amorphous calcium carbonate (ACC) → ikaite → calcite transformations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. oceanrep.geomar.de [oceanrep.geomar.de]
- 10. researchgate.net [researchgate.net]
- 11. Differentiation of Calcium Carbonate Polymorphs by Surface Analysis Techniques – An XPS and TOF-SIMS study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Kinetics of Ikaite Crystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the kinetics of ikaite (CaCO₃·6H₂O) crystallization. Ikaite, a metastable hydrated form of calcium carbonate, is a crucial precursor in the formation of calcite and its pseudomorphs, which have significant implications in paleoclimatology and other geological and biological systems. Understanding its crystallization kinetics is essential for controlling polymorphism in various applications, including pharmaceuticals where the hydration state of a drug molecule can significantly impact its solubility and bioavailability.
Introduction to Ikaite Crystallization Kinetics
Ikaite crystallization is a complex process influenced by factors such as temperature, pH, supersaturation, and the presence of inhibitors like phosphate and magnesium.[1][2][3] It is a transient phase that rapidly transforms into more stable anhydrous calcium carbonate polymorphs, such as vaterite and calcite, at temperatures above 0-4 °C.[4][5] The study of its formation and transformation kinetics provides valuable insights into biomineralization, paleoclimate reconstruction, and industrial crystallization processes.
The crystallization pathway of ikaite can proceed directly from solution or via a precursor amorphous calcium carbonate (ACC) phase.[2][6] The presence of certain ions can significantly influence which polymorph crystallizes. For instance, phosphate and magnesium ions are known to inhibit calcite formation, thereby favoring the crystallization of ikaite.[1][3]
Key Experimental Protocols
Detailed methodologies for studying ikaite crystallization kinetics are presented below. These protocols are synthesized from various research studies and provide a foundation for reproducible experiments.
Protocol for Ikaite Seed Crystal Synthesis
This protocol describes the synthesis of ikaite seed crystals, which are essential for conducting controlled growth kinetic studies. The method is adapted from established procedures and utilizes a cryo-mixed-batch reactor.[4]
Materials:
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Potassium carbonate (K₂CO₃)
-
Potassium hydroxide (KOH)
-
Potassium dihydrogen phosphate (KH₂PO₄) (optional, as inhibitor)
-
Deionized water (18.2 MΩ·cm)
-
Ethanol, pre-chilled to -18 °C
-
Cryo-mixed-batch reactor
-
Peristaltic pump
-
Filtration apparatus
-
Stirring plate
Procedure:
-
Prepare the following solutions using deionized water:
-
0.1 M CaCl₂ solution
-
0.1 M K₂CO₃ solution
-
0.04 M KOH solution
-
-
Cool the 0.04 M KOH solution (400 mL) to 1 °C in the cryo-mixed-batch reactor under constant stirring.
-
Using a two-channel peristaltic pump, add the 0.1 M CaCl₂ (100 mL) and 0.1 M K₂CO₃ (100 mL) solutions dropwise to the cooled KOH solution at a flow rate of 0.8–1 mL/min.
-
If studying the effect of inhibitors, a solution of K₂HPO₄ can be added simultaneously to achieve the desired phosphate concentration (e.g., 33–200 µM).[4]
-
After the addition is complete, continue stirring the suspension at 1 °C for 24 hours to allow for crystal aging.
-
Filter the precipitate using a filtration apparatus.
-
Wash the filtered ikaite crystals with ethanol pre-chilled to -18 °C to remove residual solutes and prevent transformation.
-
Store the synthesized ikaite seed crystals at -18 °C to maintain their stability.
Protocol for Ikaite Growth Kinetics Measurement
This protocol outlines the methodology for measuring the growth rate of ikaite using a cryo-mixed-flow reactor (CMFR). This technique allows for the precise control of supersaturation and the determination of growth kinetics under steady-state conditions.[7][8]
Materials:
-
Synthesized ikaite seed crystals
-
Inlet solutions with known concentrations of Ca²⁺ and CO₃²⁻ to achieve desired supersaturation (Ω)
-
Cryo-mixed-flow reactor with temperature and pH control
-
Peristaltic pumps for inlet and outlet flows
-
Syringe filters (0.22 µm)
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for Ca²⁺ analysis
-
Autotitrator for alkalinity measurement
Procedure:
-
Prepare inlet solutions with varying saturation ratios (e.g., 1.5 ≤ Ωikaite ≤ 2.9) with respect to ikaite.[7][8]
-
Calibrate the CMFR to the desired experimental temperature (e.g., 1 °C).
-
Introduce a known mass of ikaite seed crystals into the reactor.
-
Pump the inlet solution into the reactor at a constant flow rate.
-
Continuously monitor the pH of the solution in the reactor.
-
Periodically sample the effluent solution from the reactor.
-
Immediately filter the collected effluent samples through a 0.22 µm syringe filter to remove any suspended crystals.
-
Analyze the filtrate for Ca²⁺ concentration using ICP-OES or AAS and for total alkalinity using an autotitrator.
-
The growth rate (R) can be calculated based on the change in calcium concentration or alkalinity between the inlet and outlet solutions, the flow rate, and the surface area of the seed crystals.
Protocol for Monitoring Ikaite Transformation to Calcite
This protocol describes how to monitor the transformation of ikaite to more stable calcium carbonate polymorphs like calcite, using in-situ Raman spectroscopy.[9]
Materials:
-
Synthesized ikaite crystals
-
Raman spectrometer with a temperature-controlled stage
-
Microscope slides
Procedure:
-
Place a small number of freshly synthesized ikaite crystals on a microscope slide.
-
Mount the slide on the temperature-controlled stage of the Raman spectrometer.
-
Set the desired transformation temperature (e.g., 10 °C or 20 °C).[9]
-
Acquire an initial Raman spectrum of the ikaite crystals to confirm their identity. Key Raman bands for ikaite should be observed.
-
Continuously acquire Raman spectra at regular time intervals to monitor the changes in the mineralogical composition.
-
The transformation to calcite is indicated by the appearance of its characteristic Raman bands (e.g., at 1086 cm⁻¹). The potential intermediate formation of vaterite can also be detected by its unique Raman signature.[9]
-
The kinetics of the transformation can be determined by analyzing the change in the intensity of the characteristic Raman bands of ikaite and calcite over time.
Quantitative Data Presentation
The following tables summarize key quantitative data on the kinetics of ikaite crystallization from various studies.
Table 1: Ikaite Growth Kinetic Parameters
| Parameter | Value | Experimental Conditions | Reference |
| Rate Constant (k) | 0.10 ± 0.03 µmol/m²/s | 1 °C, in the presence of phosphate | [7][8] |
| Reaction Order (n) | 0.8 ± 0.3 | 1 °C, in the presence of phosphate | [7][8] |
| Growth Rate Constant (k) | ~0.03 µmol/m²/s | -3.6 °C (Salinity = 66‰) and -5.9 °C (Salinity = 102‰) in seawater | [7] |
Table 2: Factors Influencing Ikaite Nucleation
| Factor | Observation | Conditions | Reference |
| Supersaturation (Ω) | Nucleation significantly promoted at Ωikaite < 15 in the presence of quartz or mica. | T = 0 °C | [3][10] |
| Interfacial Energy | 15 ± 3 mJ/m² | At Ωikaite ≥ 8 | [3][10] |
| Temperature & pH | Ikaite precipitation observed at temperatures up to 35 °C. | pH 9.3 - 10.3 | [10] |
| Inhibitors | Phosphate and Mg²⁺ inhibit calcite nucleation, favoring ikaite formation. | Various | [1][3] |
| Persistence | Decreases with increasing temperature (28 h at 0 °C to < 4 min at 20 °C). | In the absence of inhibitors for anhydrous CaCO₃ | [4] |
Visualization of Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and pathways in the study of ikaite crystallization.
Caption: Workflow for the synthesis of ikaite seed crystals.
Caption: Experimental workflow for measuring ikaite growth kinetics.
Caption: Transformation pathway of ikaite to calcite.
References
- 1. oceanrep.geomar.de [oceanrep.geomar.de]
- 2. epic.awi.de [epic.awi.de]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Carbonate Hexahydrate in Carbon Capture and Storage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing concentration of atmospheric carbon dioxide (CO₂) is a primary driver of climate change, necessitating the development of effective carbon capture and storage (CCS) technologies. Mineral carbonation, a process that mimics natural weathering, offers a promising pathway for the long-term and stable sequestration of CO₂. This process involves the reaction of CO₂ with minerals containing alkaline earth metals, such as calcium and magnesium, to form solid carbonate minerals.
Calcium carbonate hexahydrate (CaCO₃·6H₂O), also known as ikaite, is a metastable mineral that has garnered significant interest in CCS research. Its formation is favored at low temperatures and high pH, conditions that can be engineered for efficient CO₂ capture.[1] Ikaite's hydrated structure and potential for rapid precipitation make it a candidate for novel CCS applications, including direct aqueous mineral carbonation and ocean alkalinity enhancement.[2][3]
These application notes provide an overview of the use of this compound in CCS research, detailed experimental protocols for its synthesis and the quantification of CO₂ uptake, and a summary of relevant quantitative data.
Principle of Ikaite-Based Carbon Capture
The core principle of ikaite-based carbon capture lies in the reaction of a calcium source with CO₂-rich flue gas or captured CO₂ in an aqueous environment under controlled conditions that favor the precipitation of this compound. The overall chemical reaction can be simplified as:
Ca²⁺(aq) + CO₂(g) + 2OH⁻(aq) + 5H₂O(l) → CaCO₃·6H₂O(s)
This process effectively traps CO₂ in a solid, stable mineral form. A key advantage of this approach is the potential to utilize industrial waste streams rich in calcium as the feedstock, contributing to a circular economy.
A proposed method for continuous ikaite production for CO₂ removal involves a three-step process:
-
Calcite Dissolution: Dissolution of calcite (CaCO₃) or other calcium sources under elevated CO₂ pressure to increase the concentration of dissolved calcium and bicarbonate.
-
CO₂ Degassing: Reduction of CO₂ pressure to increase the pH of the solution.
-
Ikaite Crystallization: Precipitation of ikaite from the supersaturated solution at low temperatures.[2]
Data Presentation
Table 1: Optimal Conditions for Ikaite Production via CO₂ Pressure Swing
| Parameter | Value | Reference |
| Calcite Dissolution CO₂ Pressure | 2 bar | [2] |
| CO₂ Degassing Pressure | 0.01 bar | [2] |
| Ikaite Crystallization Pressure | 0.001 bar | [2] |
| Seed Loading | 5 kg/m ³ | [2] |
| Seed Particle Size | 3 µm | [2] |
| Resulting Ikaite Production | 1.64 kg/m ³ from 0.83 kg/m ³ calcite feed | [2] |
Table 2: Influence of pH and Temperature on Calcium Carbonate Polymorph Formation
| pH | Temperature (°C) | Predominant Polymorph | Reference |
| 8.3 | 25 | Calcite and Vaterite | [4] |
| 9.0 | 25 | Calcite and Vaterite | [4] |
| 10.0 | 25 | Calcite, Aragonite, and Vaterite | [4] |
| 11.0 | 25 | Calcite, Aragonite, and Vaterite | [4] |
| 11.5 | 25 | Calcite, Aragonite, and Vaterite | [4] |
Note: While this data is for general calcium carbonate precipitation, it highlights the critical role of pH in determining the resulting mineral form. Ikaite formation is specifically favored at low temperatures (typically < 10°C) and high pH (generally > 8-9).
Table 3: CO₂ Sequestration Capacity of Steel Slag via Direct Aqueous Mineral Carbonation
| Parameter | Value | Sequestration Capacity (g CO₂/kg slag) | Carbonation Efficiency (%) | Reference |
| Temperature | 85 °C | 283.5 | 51.61 | [5] |
| Particle Size | < 75 µm | 283.5 | 51.61 | [5] |
| Initial CO₂ Pressure | 0.5 MPa | 283.5 | 51.61 | [5] |
| Liquid-to-Solid Ratio | 5 mL/g | 283.5 | 51.61 | [5] |
| Stirring Speed | 200 rpm | 283.5 | 51.61 | [5] |
Note: This data is for the carbonation of steel slag, a potential calcium source for ikaite production. The efficiency of CO₂ capture is dependent on the specific experimental conditions.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Ikaite for CO₂ Capture
This protocol describes a method for the direct aqueous carbonation of a calcium-rich solution with a CO₂ gas stream to produce this compound.
Materials:
-
Calcium chloride (CaCl₂) or other soluble calcium salt
-
Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
CO₂ gas cylinder with a mass flow controller
-
Jacketed glass reactor (e.g., 1 L)
-
Chiller/circulator for temperature control
-
pH meter and probe
-
Stirring plate and magnetic stir bar or overhead stirrer
-
Gas inlet tube with a diffuser
-
Gas outlet connected to a vent or gas analysis system
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven or desiccator
Procedure:
-
Reactor Setup: Assemble the jacketed glass reactor and connect it to the chiller/circulator. Set the chiller to the desired low temperature (e.g., 4°C).
-
Solution Preparation: Prepare a calcium-containing solution of known concentration (e.g., 0.1 M CaCl₂) in deionized water.
-
pH Adjustment: Add the calcium solution to the reactor and begin stirring. Slowly add a NaOH solution to raise the pH to the target level (e.g., pH 10-11). Allow the solution to thermally equilibrate.
-
CO₂ Introduction: Once the target temperature and pH are stable, introduce the CO₂ gas stream into the solution through the gas diffuser at a controlled flow rate.
-
Reaction: Continue the reaction for a predetermined duration, monitoring the pH. The pH will decrease as CO₂ dissolves and reacts. Maintain the pH at the target level by the controlled addition of NaOH.
-
Precipitate Collection: After the reaction period, stop the CO₂ flow and stirring. Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected precipitate with cold deionized water to remove any remaining soluble salts. Dry the product at a low temperature (e.g., in a desiccator over silica gel) to prevent the decomposition of ikaite.
-
Characterization: Analyze the dried product using techniques such as X-ray diffraction (XRD) to confirm the formation of ikaite and scanning electron microscopy (SEM) to observe the crystal morphology.
Protocol 2: Quantification of CO₂ Uptake
This protocol outlines a method to determine the amount of CO₂ captured in the synthesized this compound.
Materials:
-
Synthesized and dried ikaite sample
-
Thermogravimetric Analyzer (TGA)
-
Crucibles for TGA
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried ikaite sample into a TGA crucible.
-
TGA Analysis: Place the crucible in the TGA instrument. Heat the sample from ambient temperature to approximately 900°C at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The TGA will record the mass loss of the sample as a function of temperature. The mass loss occurs in two main steps for ikaite:
-
Dehydration (loss of H₂O) at lower temperatures.
-
Decarbonation (loss of CO₂) at higher temperatures.
-
-
Calculation of CO₂ Uptake: The mass loss corresponding to the decarbonation step represents the amount of CO₂ captured in the sample. The CO₂ uptake can be expressed as a weight percentage of the initial sample mass.
Visualizations
Caption: Experimental workflow for CO₂ capture via ikaite precipitation.
Caption: Conceptual three-step process for ikaite production.
Conclusion
This compound presents a compelling option for carbon capture and storage research. Its formation under specific, controllable conditions allows for the potential development of efficient and innovative CCS technologies. The protocols and data provided herein offer a foundation for researchers to explore the synthesis, characterization, and application of ikaite in this critical field. Further research is warranted to optimize reaction kinetics, improve CO₂ capture efficiency from various sources, and assess the long-term stability of stored carbon in ikaite and its transformation products.
References
Application Notes and Protocols for Ikaite Formation in Artificial Sea Ice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and replicating the formation of ikaite (CaCO₃·6H₂O) in a controlled laboratory setting that mimics the conditions of sea ice. The protocols and data presented are synthesized from multiple experimental studies and are intended to serve as a foundational resource for investigations into ikaite crystallization, its role in biogeochemical cycles, and its potential applications.
Introduction to Ikaite in Sea Ice
Ikaite is a metastable, hydrated calcium carbonate mineral that precipitates in cold, aqueous environments.[1][2][3] Its recent discovery in sea ice has significant implications for our understanding of carbon cycling in polar regions.[4][5] The formation and dissolution of ikaite in sea ice can influence air-sea CO₂ exchange, making it a critical area of study in climate science.[5][6] In artificial sea ice, the controlled environment allows for detailed investigation into the physicochemical processes that govern ikaite precipitation.[7][8]
Factors Influencing Ikaite Formation
The precipitation of ikaite is a complex process governed by several key environmental parameters. Understanding these factors is crucial for successful and reproducible ikaite formation in artificial sea ice.
-
Temperature: Ikaite formation is favored at low temperatures, typically near the freezing point of seawater and below.[1][6][7] Experiments have been successfully conducted at temperatures ranging from 0°C to -4°C.[7]
-
Salinity: Salinity affects the ionic strength and the activities of Ca²⁺ and CO₃²⁻ ions in the brine. Ikaite can form over a wide range of salinities, from 0 to 105.[2][3][7] In artificial seawater (ASW), the time until precipitation begins (induction time) tends to increase with salinity.[2][3][7]
-
pH: A higher pH promotes the formation of ikaite by increasing the concentration of carbonate ions (CO₃²⁻), thus increasing the saturation state of the solution with respect to ikaite.[2][3][7] Experiments are typically conducted in a pH range of 8.5 to 10.0.[7]
-
Phosphate Concentration: Phosphate can act as an inhibitor for the formation of more stable calcium carbonate polymorphs like calcite, thereby favoring the precipitation of ikaite.[1][8][9] However, studies have also shown that ikaite can form in the absence of phosphate in artificial seawater, suggesting that other ions may also play a role.[2][3][7]
Quantitative Data on Ikaite Formation
The following tables summarize quantitative data from various studies on ikaite formation in both experimental and natural sea ice.
Table 1: Experimental Conditions for Ikaite Precipitation
| Parameter | Range Investigated | Medium | Observations | Reference |
| Temperature (°C) | 0 to -4 | Artificial Seawater (ASW), NaCl solution | Ikaite precipitated under all conditions in ASW. Temperature did not significantly impact the onset of precipitation. | [7] |
| Salinity | 0 to 105 | ASW, NaCl solution | In ASW, induction time increased with salinity. In NaCl, it first increased and then decreased. | [2][3][7] |
| pH | 8.5 to 10.0 | ASW, NaCl solution | Onset time for precipitation decreased nonlinearly with increasing pH. | [7] |
| Phosphate (µmol kg⁻¹) | 0 to 50 | ASW, NaCl solution | Phosphate was not crucial for ikaite formation in ASW but was necessary in NaCl medium to prevent vaterite formation. | [2][3][7] |
Table 2: Ikaite Concentrations in Experimental and Natural Sea Ice
| Location/Experiment | Ice Type | Ikaite Concentration | Key Findings | Reference |
| Sea-ice Environmental Research Facility (SERF), Canada | Experimental Sea Ice | >2000 µmol kg⁻¹ (surface), 200–400 µmol kg⁻¹ (internal), <100 µmol kg⁻¹ (bottom) | Ikaite precipitation occurred at temperatures below -4°C and was highly dynamic, responding to changes in snow cover and temperature. | [6] |
| East Antarctic and Terre Adélie | Natural Sea Ice (Pack and Land-fast) | Up to 126 mg L⁻¹ (melted sea ice) | Ikaite was found mostly in the top layer of sea ice. | [4] |
| Young First-Year Sea Ice | Natural Sea Ice | ~100 µmol kg⁻¹ | Higher abundance in young first-year sea ice compared to multi-year ice. | [5] |
| Multi-Year Sea Ice | Natural Sea Ice | 3 µmol kg⁻¹ | Lower concentrations compared to first-year ice. | [5] |
Experimental Protocols
Protocol for Preparing Artificial Seawater (ASW)
This protocol is a general guideline for preparing ASW for ikaite formation experiments. The exact concentrations may be adjusted based on the specific experimental goals.
Materials:
-
Deionized water
-
NaCl, MgCl₂·6H₂O, Na₂SO₄, CaCl₂·2H₂O, KCl, NaHCO₃, KBr, H₃BO₃, SrCl₂·6H₂O, NaF
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Start with a known volume of deionized water in a large beaker on a magnetic stirrer.
-
Dissolve the salts one at a time in the order listed above, ensuring each salt is fully dissolved before adding the next.
-
For a standard ASW with a salinity of 35, the approximate concentrations are:
-
NaCl: ~24.5 g/L
-
MgCl₂·6H₂O: ~11.1 g/L
-
Na₂SO₄: ~4.1 g/L
-
CaCl₂·2H₂O: ~1.5 g/L
-
KCl: ~0.7 g/L
-
NaHCO₃: ~0.2 g/L
-
-
Adjust the pH of the final solution to the desired experimental value (e.g., 8.5-10.0) using a calibrated pH meter and a suitable buffer or by careful addition of NaOH or HCl.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Store the prepared ASW in a sealed container at a cool temperature to prevent evaporation and contamination.
Protocol for Growing Artificial Sea Ice and Precipitating Ikaite
This protocol describes a method for growing artificial sea ice in a controlled laboratory environment to study ikaite formation.
Materials:
-
Prepared Artificial Seawater (ASW)
-
A double-walled cooling tank or a cold room with a programmable freezer.
-
Insulated container for the ASW.
-
Temperature and salinity probes.
-
pH meter.
-
Microscope for crystal identification.
-
Sampling equipment (e.g., corer, spatula).
Procedure:
-
Setup: Place the insulated container with the prepared ASW into the cooling tank or cold room.
-
Instrumentation: Position the temperature and salinity probes within the ASW to monitor conditions throughout the experiment.
-
Cooling: Initiate the cooling process. A controlled, slow cooling rate is often preferred to mimic natural sea ice growth. A typical cooling temperature is around -20°C to induce freezing of a 28 g kg⁻¹ saline solution.[10]
-
Ice Formation: As the water cools and ice begins to form, the salinity of the remaining brine will increase. Monitor the temperature, salinity, and pH of the brine.
-
Ikaite Precipitation: Ikaite is expected to precipitate from the brine as it becomes supersaturated with respect to calcium carbonate due to the concentration of ions and changes in brine chemistry during freezing.[8]
-
Sampling: Once a sufficient amount of ice has formed, collect ice cores or brine samples.
-
Analysis:
-
Melt the ice samples carefully at a low temperature (e.g., 2°C) to minimize ikaite dissolution.[5]
-
Immediately analyze the meltwater for total alkalinity, calcium concentration, and pH.
-
Examine the samples under a microscope to visually identify ikaite crystals. Ikaite crystals are typically needle-like or prismatic.
-
Confirm the mineral phase using techniques such as X-ray diffraction (XRD) or Raman spectroscopy.
-
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes in the study of ikaite formation.
Caption: Experimental workflow for the formation and analysis of ikaite in artificial sea ice.
Caption: Key physicochemical factors influencing the precipitation of ikaite in sea ice brine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The study of ikaite formation in sea ice | EPIC [epic.awi.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TC - Temporal dynamics of ikaite in experimental sea ice [tc.copernicus.org]
- 7. A laboratory study of ikaite (CaCO3·6H2O) precipitation as a function of pH, salinity, temperature and phosphate concentration | EPIC [epic.awi.de]
- 8. epic.awi.de [epic.awi.de]
- 9. researchgate.net [researchgate.net]
- 10. Design of a Small-Scale System for the Growth of Artificial Sea Ice [open.uct.ac.za]
Single Crystal Analysis of Synthetic Ikaite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the single crystal X-ray diffraction (XRD) analysis of synthetic ikaite (CaCO₃·6H₂O). Ikaite, a metastable hydrated calcium carbonate, is of significant interest in various fields, including geology, climate science, and materials science. Its instability at ambient temperatures presents unique challenges for its synthesis and structural characterization. This document outlines the necessary procedures to successfully synthesize, handle, and analyze single crystals of ikaite.
Data Presentation
The crystallographic data for synthetic ikaite, determined by single crystal XRD at low temperatures, are summarized in the tables below. This data provides fundamental insights into the molecular structure and bonding of this hydrated carbonate.
Table 1: Crystal Data and Structure Refinement for Synthetic Ikaite
| Parameter | Value |
| Empirical Formula | CaCO₃·6H₂O |
| Formula Weight | 208.17 g/mol |
| Temperature | 223(2) K (-50 °C) |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | |
| a | 8.8134(1) Å |
| b | 8.3108(1) Å |
| c | 11.0183(1) Å |
| α | 90° |
| β | 110.418(1)° |
| γ | 90° |
| Volume | 756.3(1) ų |
| Z | 4 |
| Density (calculated) | 1.829 g/cm³ |
Note: Data obtained from low-temperature single-crystal X-ray diffraction studies.[1]
Experimental Protocols
The successful single crystal analysis of synthetic ikaite hinges on careful execution of its synthesis, handling, and data collection, all at low temperatures to prevent its decomposition.
Protocol 1: Synthesis of Ikaite Single Crystals via Gel Diffusion
This protocol describes a method for growing ikaite crystals using a single diffusion silica gel technique, which provides a stable medium for slow crystal growth.
Materials:
-
Sodium silicate solution (Na₂SiO₃)
-
Calcium chloride (CaCl₂) solution (e.g., 1 M)
-
Deionized water
-
Test tubes
-
Parafilm
-
Refrigerator or cold room maintained at approximately 4 °C
Procedure:
-
Prepare Silica Gel: In a test tube, prepare a silica gel by mixing a sodium silicate solution with a dilute acid. The gelling process should be slow to ensure a uniform matrix.
-
Introduce Calcium Chloride: Once the gel has set, carefully overlay the gel with a solution of calcium chloride.
-
Incubation: Seal the test tube with parafilm and store it in a refrigerator or cold room at a constant temperature of around 4 °C. It is crucial to avoid temperature fluctuations and mechanical disturbances.
-
Crystal Growth: Ikaite crystals will grow slowly within the gel matrix over a period of days to weeks. The diffusion-controlled process allows for the formation of well-ordered single crystals.
-
Harvesting Crystals: Once crystals of suitable size (approximately 0.1-0.3 mm) are observed, they must be harvested at low temperature. This can be done by carefully excavating the crystal from the gel using a cryo-cooled spatula or needle.
Protocol 2: Crystal Mounting and Handling for Low-Temperature XRD
Due to the thermal instability of ikaite, mounting the crystal for XRD analysis must be performed at low temperatures.
Materials:
-
Cryo-loop (e.g., nylon loop)
-
Cryoprotectant oil (e.g., Paratone-N)
-
Low-temperature mounting stage or cold block
-
Liquid nitrogen
-
Cryo-tongs
Procedure:
-
Pre-cool all tools: The cryo-loop, mounting pin, and any tools that will come into contact with the crystal should be pre-cooled in a stream of cold nitrogen gas or by brief immersion in liquid nitrogen.
-
Prepare the Crystal: Under a microscope equipped with a cold stage, place a drop of cryoprotectant oil. Transfer the harvested ikaite crystal into the oil. The oil prevents the formation of ice on the crystal and protects it from dehydration.
-
Mount the Crystal: Using the pre-cooled cryo-loop, carefully scoop the ikaite crystal out of the oil. The surface tension of the oil will help the crystal adhere to the loop.
-
Flash-Cooling: Immediately transfer the loop with the crystal to the goniometer head of the diffractometer, which is maintained at the data collection temperature (e.g., -50 °C) by a cryostream. This rapid cooling vitrifies the surrounding oil and preserves the crystal structure.
Protocol 3: Low-Temperature Single Crystal X-ray Diffraction Data Collection
Data collection should be performed on a single-crystal X-ray diffractometer equipped with a low-temperature device.
Instrument Settings (Example):
-
X-ray Source: Mo Kα radiation (λ = 0.71073 Å)
-
Detector: CCD or CMOS detector
-
Temperature: 223 K (-50 °C)
-
Data Collection Strategy: A combination of ω and φ scans to ensure complete data coverage.
-
Exposure Time: Dependent on crystal size and diffracting power.
Procedure:
-
Center the Crystal: After mounting, carefully center the crystal in the X-ray beam using the diffractometer's centering camera and software.
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and crystal system.
-
Data Collection: Execute a full data collection run using an optimized strategy to collect a complete set of diffraction data with adequate redundancy and resolution.
-
Data Processing: Process the collected diffraction images to integrate the reflection intensities, perform corrections for Lorentz and polarization factors, and apply an absorption correction if necessary.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson synthesis and refine the atomic positions, and displacement parameters against the experimental data.
Visualizations
Logical Workflow for Single Crystal Analysis of Synthetic Ikaite
The following diagram illustrates the logical progression of steps involved in the single crystal analysis of synthetic ikaite, from synthesis to final data analysis.
Caption: Workflow from synthesis to analysis of synthetic ikaite.
This comprehensive guide provides the necessary framework for the successful single crystal analysis of the metastable mineral, synthetic ikaite. Adherence to low-temperature conditions throughout the experimental process is paramount to obtaining high-quality structural data.
References
Geochemical Modeling of Ikaite Precipitation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to understanding and modeling the geochemical conditions required for the precipitation of ikaite (CaCO₃·6H₂O), a metastable hydrated calcium carbonate mineral. Ikaite is of significant interest due to its role in carbon cycling in cold environments and its potential as a precursor for certain biomaterials. The following protocols and data are intended to facilitate experimental design and computational modeling of ikaite formation.
Introduction to Ikaite Geochemistry
Ikaite is a hydrated form of calcium carbonate that typically forms at low temperatures, generally between -2°C and 7°C.[1] Its precipitation is favored in alkaline environments with high concentrations of dissolved inorganic carbon. While thermodynamically unstable at standard temperature and pressure, its formation and persistence can be kinetically favored by the presence of certain ions, notably phosphate and magnesium, which act as inhibitors for the nucleation and growth of more stable calcium carbonate polymorphs like calcite and aragonite.[1][2][3] Understanding the precise interplay of these factors is crucial for predicting ikaite formation in natural systems and for its synthesis in laboratory settings.
Quantitative Data on Ikaite Precipitation Conditions
The formation of ikaite is sensitive to a range of physicochemical parameters. The following tables summarize the key quantitative data gathered from various studies on the conditions conducive to ikaite precipitation.
Table 1: Thermodynamic and Kinetic Parameters for Ikaite Formation
| Parameter | Value/Range | Notes |
| Temperature | -2°C to 7°C (Natural) | Can form at higher temperatures (up to 15-20°C) in the presence of inhibitors.[3] |
| 0°C to 5°C (Optimal for lab synthesis) | Lower temperatures increase stability. | |
| pH | 7.5 to 10.5 | Higher pH generally favors ikaite precipitation.[4][5] |
| Pressure | Atmospheric to >200 bar | Higher pressure can stabilize ikaite at slightly higher temperatures.[6] |
| Phosphate Concentration | 10 µM to >250 µmol/kg | Acts as a potent inhibitor of calcite formation, thereby promoting ikaite.[1][3] |
| Magnesium Concentration | Mg/Ca molar ratio > 1 | Inhibits calcite nucleation and growth, favoring metastable phases like ikaite.[7][8] |
| Saturation Index (SI) with respect to Ikaite | > 0 (Supersaturated) | A prerequisite for precipitation. |
Table 2: Typical Solution Compositions for Ikaite Synthesis
| Component | Concentration Range | Purpose |
| CaCl₂ | 0.05 M - 0.2 M | Source of calcium ions. |
| Na₂CO₃ / NaHCO₃ | 0.05 M - 0.2 M | Source of carbonate ions and for pH control. |
| NaH₂PO₄ / K₂HPO₄ | 10 µM - 500 µM | Phosphate inhibitor. |
| MgCl₂ | 10 mM - 50 mM | Magnesium inhibitor. |
| NaOH / HCl | As needed | For fine pH adjustment. |
Experimental Protocols
Laboratory Synthesis of Ikaite
This protocol describes a general method for the synthesis of ikaite crystals in a controlled laboratory setting.
Materials:
-
Calcium chloride (CaCl₂)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (optional)
-
Magnesium chloride (MgCl₂) (optional)
-
Deionized water
-
Beakers and magnetic stirrers
-
pH meter
-
Thermostatically controlled water bath or refrigerator
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Ethanol (pre-chilled to < 0°C)
Procedure:
-
Prepare Stock Solutions: Prepare separate stock solutions of CaCl₂, Na₂CO₃/NaHCO₃ buffer, and any desired inhibitors (phosphate or magnesium) in deionized water.
-
Cooling: Cool the stock solutions and the reaction vessel to the desired temperature (typically 0-4°C) in a water bath or refrigerator.
-
Reaction Setup: Place a beaker containing the Na₂CO₃/NaHCO₃ buffer solution on a magnetic stirrer within the cold environment.
-
Initiate Precipitation: Slowly add the CaCl₂ solution to the carbonate buffer solution while stirring continuously. The rate of addition can influence crystal size and morphology.
-
Inhibitor Addition (if applicable): If using inhibitors, they can be added to the carbonate buffer solution before the addition of CaCl₂.
-
pH Monitoring: Monitor the pH of the solution throughout the experiment and adjust as necessary using dilute NaOH or HCl.
-
Crystal Growth: Allow the reaction to proceed for a desired period (typically several hours to a day) to allow for crystal growth.
-
Harvesting Crystals: Quickly filter the resulting suspension to collect the ikaite crystals. It is crucial to perform this step in a cold environment to prevent the decomposition of ikaite.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with pre-chilled ethanol to remove excess water.
-
Drying and Storage: Dry the crystals under vacuum or in a desiccator at a low temperature (< 0°C). Store the synthesized ikaite at sub-zero temperatures to prevent decomposition.
Geochemical Modeling of Ikaite Precipitation using PHREEQC
This protocol provides a basic framework for setting up a geochemical model in PHREEQC to simulate ikaite precipitation. PHREEQC is a versatile geochemical modeling software that can be used to perform speciation, batch-reaction, and one-dimensional transport calculations.[9]
Prerequisites:
-
PHREEQC software installed.
-
A thermodynamic database file that includes data for ikaite (e.g., phreeqc.dat or a custom database with ikaite parameters).
Modeling Steps:
-
Define the Solution Composition (SOLUTION Block):
-
Define the initial chemical composition of the water, including temperature, pH, and the concentrations of all major ions (e.g., Ca, Na, K, Mg, Cl, S(6) for sulfate, and C(4) for total inorganic carbon).
-
Specify the units for concentration (e.g., mmol/kgw).
-
-
Define the Ikaite Phase (PHASES Block):
-
Define the mineral phase "Ikaite" with its chemical formula (CaCO3:6H2O) and its log K (equilibrium constant) at the desired temperature. If the thermodynamic database already contains ikaite, this step may not be necessary.
-
-
Define the Equilibrium Conditions (EQUILIBRIUM_PHASES Block):
-
Specify that the defined solution should be brought into equilibrium with ikaite.
-
Set the initial saturation index (SI) to 0, indicating that the model should precipitate ikaite until the solution is at equilibrium.
-
Provide an initial amount of the phase (e.g., 10 mol) to ensure there is enough to precipitate.
-
-
Simulate Mixing (MIX Block - Optional):
-
To simulate the mixing of two different water bodies (e.g., seawater and freshwater), define each solution separately and then use the MIX block to specify the mixing fractions.[9]
-
-
Run the Simulation and Analyze the Output:
-
Execute the PHREEQC input file.
-
The output file will provide information on the final solution composition, the amount of ikaite precipitated, and the saturation indices of various minerals.
-
Example PHREEQC Input File Snippet:
Visualizations
The following diagrams illustrate key relationships and workflows in the study of ikaite precipitation.
Caption: Factors influencing ikaite precipitation over more stable calcium carbonate polymorphs.
Caption: A typical experimental workflow for the laboratory synthesis of ikaite.
Caption: Logical workflow for geochemical modeling of ikaite precipitation using PHREEQC.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. epic.awi.de [epic.awi.de]
- 5. researchgate.net [researchgate.net]
- 6. oceanrep.geomar.de [oceanrep.geomar.de]
- 7. mdpi.com [mdpi.com]
- 8. Carbonate and magnesium interactive effect on calcium phosphate precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Example 3--Mixing [water.usgs.gov]
Troubleshooting & Optimization
Challenges in the controlled synthesis of pure ikaite.
Welcome to the technical support center for the controlled synthesis of pure ikaite (CaCO₃·6H₂O). This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis and stabilization of this metastable calcium carbonate hexahydrate.
Troubleshooting Guide
This guide addresses specific issues that may arise during ikaite synthesis experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Calcite or aragonite is precipitating instead of ikaite. | Inadequate Magnesium Concentration: Magnesium ions are known to inhibit the nucleation and growth of calcite, thereby favoring the formation of metastable ikaite.[1][2][3] | Ensure a sufficient concentration of Mg²⁺ in your reaction solution. Experiments have shown that ikaite precipitation is favored in the presence of magnesium, while its absence leads to the formation of calcite.[1][2] |
| Incorrect pH Level: The pH of the solution is a critical factor in determining which calcium carbonate polymorph will precipitate. Ikaite formation is favored at higher pH values. | Adjust the pH of your carbonate solution. Studies have demonstrated that ikaite does not precipitate at a pH below 9.3, with calcite or aragonite forming instead.[1][3] | |
| Temperature is too high: Ikaite is a hydrated calcium carbonate and is only stable at low temperatures, typically near-freezing conditions.[4] | Maintain a low reaction temperature, ideally below 6°C, and preferably around 5°C or lower.[1][2][3] | |
| Ikaite crystals are decomposing rapidly after synthesis. | Post-synthesis temperature is too high: Ikaite is thermodynamically unstable at temperatures above 8°C and will rapidly decompose into anhydrous calcium carbonate (calcite, vaterite, or aragonite) and water.[4][5] | Immediately after synthesis, store the ikaite crystals in their mother liquor at near-freezing temperatures (e.g., in a refrigerator or cold room) to prevent decomposition. |
| Removal from aqueous environment: The stability of ikaite is dependent on its hydration. Removal from the aqueous solution will lead to water loss and transformation. | Analyze the ikaite crystals as quickly as possible after synthesis, and whenever possible, perform analyses in a controlled low-temperature environment. | |
| The yield of ikaite is very low. | Suboptimal pH or magnesium concentration: As with the formation of the correct polymorph, the yield of ikaite can be significantly affected by pH and Mg²⁺ concentration. | Systematically optimize the pH and Mg²⁺ concentration to find the ideal conditions for maximizing ikaite precipitation for your specific setup. |
| Precipitation rate is too fast: Rapid precipitation can lead to the formation of smaller, less stable crystals or amorphous calcium carbonate.[6] | Consider using a slower mixing method or a diffusion-based technique, such as the single diffusion silica gel method, to control the rate of crystal growth.[5] | |
| Phosphate impurities are present in the final product. | Co-precipitation of phosphate: Phosphate ions can be incorporated into the ikaite structure during its formation.[6] | While phosphate can act as a stabilizer for ikaite by inhibiting calcite growth, if high purity is required, the initial concentration of phosphate in the reactants should be minimized or eliminated.[1][6] Note that some studies suggest phosphate is not essential for ikaite formation in the presence of other inhibitors like magnesium.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for ikaite synthesis?
A1: The synthesis of ikaite requires low temperatures, generally below 6°C.[1][2][3] Many successful laboratory syntheses are conducted at approximately 5°C.[1][2][3]
Q2: What is the role of magnesium in ikaite synthesis?
A2: Magnesium ions act as an inhibitor for the formation of more stable calcium carbonate phases like calcite.[1][2] By hindering calcite nucleation, magnesium promotes the precipitation of the metastable ikaite phase.[2] Experiments have shown that in the absence of magnesium, calcite will form instead of ikaite under similar conditions.[1][2]
Q3: How does pH influence the formation of ikaite?
A3: A high pH is crucial for the successful synthesis of ikaite. Experimental evidence indicates that ikaite precipitation does not occur at a pH below 9.3.[1][3] The pH is typically controlled by the ratio of sodium carbonate (Na₂CO₃) to sodium bicarbonate (NaHCO₃) in the carbonate solution.[1][2]
Q4: Is phosphate necessary for ikaite synthesis?
A4: While some earlier studies suggested that phosphate was a key stabilizer for ikaite, more recent research has shown that ikaite can be precipitated in the absence of phosphate, especially when other inhibitors like magnesium are present.[1][6] However, phosphate can co-precipitate with ikaite.[6]
Q5: How can I confirm that I have synthesized ikaite?
A5: Phase identification of the synthesized crystals can be performed using techniques such as Raman spectroscopy or X-ray diffraction (XRD).[7] Additionally, the morphology of the crystals can be examined using microscopy; ikaite crystals often exhibit a characteristic pyramidal or spiky shape.[4]
Q6: What is the stability of synthetic ikaite?
A6: Synthetic ikaite is a metastable mineral and is only stable at low temperatures and in a hydrated state.[4] It will rapidly decompose to anhydrous calcium carbonate polymorphs and water if the temperature rises above approximately 8°C or if it is removed from its aqueous environment.[4]
Experimental Protocols
Protocol 1: Ikaite Synthesis by Direct Mixing
This protocol is based on the methodology of mixing a sodium carbonate/bicarbonate solution with natural or synthetic seawater at a controlled low temperature.[1][2]
Materials:
-
Solution 1: 0.1 M Sodium Carbonate (Na₂CO₃) and 0.1 M Sodium Bicarbonate (NaHCO₃) solution. The ratio of these two components is adjusted to achieve the desired pH.
-
Solution 2: Natural or synthetic seawater. If using synthetic seawater, the composition should be prepared according to standard recipes, with the option to exclude specific ions like Mg²⁺ or SO₄²⁻ for control experiments.
-
Constant temperature bath or cold room set to 5°C.
-
Reaction vessel.
-
Stirring mechanism (e.g., magnetic stirrer).
-
Filtration apparatus.
Procedure:
-
Prepare Solution 1 by dissolving Na₂CO₃ and NaHCO₃ in deionized water to a final concentration of 0.1 M for each. The pH can be adjusted by varying the ratio of Na₂CO₃ to NaHCO₃.[1]
-
Prepare Solution 2 (synthetic seawater) if natural seawater is not being used. A standard recipe should be followed. For experiments investigating the role of specific ions, prepare solutions where Mg²⁺ or SO₄²⁻ has been omitted.[1]
-
Place the reaction vessel containing Solution 2 in the constant temperature bath at 5°C and allow it to equilibrate.
-
Begin stirring Solution 2 at a constant rate.
-
Slowly add Solution 1 to Solution 2 at a constant rate.
-
Allow the precipitation reaction to proceed for a set amount of time.
-
Collect the precipitate by filtration, ensuring the temperature is maintained as low as possible during this process.
-
Immediately store the collected crystals in their mother liquor at a low temperature (e.g., in a refrigerator) to prevent decomposition.
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on ikaite synthesis.
Table 1: Influence of pH and Magnesium on Ikaite vs. Calcite Precipitation at 5°C
| Experiment Series | Mg²⁺ Concentration in Mixed Solution (mmol/kg) | pH Threshold for Ikaite Formation | Precipitate Below pH Threshold | Reference |
| Fifth Series | 22.80 ± 0.50 | ≥ 9.32 | Calcite and Aragonite | [3] |
| Sixth Series | 14.76 ± 0.02 | ≥ 9.69 | Calcite | [3] |
Table 2: Conditions Favoring Ikaite Precipitation
| Parameter | Favorable Condition | Notes | Reference |
| Temperature | < 6°C | Ikaite is a hydrated mineral and is unstable at higher temperatures. | [1][2][3] |
| pH | > 9.3 | Higher pH, controlled by the Na₂CO₃/NaHCO₃ ratio, is critical. | [1][3] |
| Magnesium (Mg²⁺) | Present | Acts as an inhibitor for calcite formation, thus favoring ikaite. | [1][2] |
| Phosphate (PO₄³⁻) | Can be present but not essential | Can stabilize ikaite but is not a prerequisite for its formation in the presence of other inhibitors. | [1][6] |
Visualizations
Experimental Workflow for Ikaite Synthesis
Caption: A flowchart illustrating the key steps in the controlled laboratory synthesis of ikaite.
Logical Relationship of Factors Affecting Ikaite Synthesis
Caption: Key environmental factors influencing the precipitation of ikaite versus anhydrous calcium carbonate.
References
- 1. scispace.com [scispace.com]
- 2. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 3. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 4. Ikaite - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. epic.awi.de [epic.awi.de]
- 7. epic.awi.de [epic.awi.de]
Preventing the decomposition of ikaite during laboratory experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of ikaite during laboratory experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of ikaite samples. Follow the logical flow to diagnose and resolve problems with sample stability.
Diagram of Troubleshooting Workflow
Factors affecting the stability and lifetime of synthetic ikaite.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with synthetic ikaite (CaCO₃·6H₂O). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is synthetic ikaite and why is it important?
A1: Synthetic ikaite is the laboratory-synthesized form of calcium carbonate hexahydrate (CaCO₃·6H₂O), a metastable mineral.[1][2] It is of significant interest in various fields, including paleoclimatology, because its presence in geological records can indicate near-freezing conditions.[3][4] In drug development, calcium carbonate polymorphs are explored for applications such as drug delivery.
Q2: Under what conditions is synthetic ikaite stable?
A2: Synthetic ikaite is thermodynamically unstable under most conditions on Earth.[5] Its formation and persistence are favored by a specific combination of factors:
-
Low Temperatures: Typically below 6°C.[5][6] However, studies have shown it can precipitate at temperatures up to 35°C in the presence of inhibitors.[7]
-
High pH: Alkaline conditions, generally a pH greater than 9.3, are crucial for its precipitation.[5][6]
-
Presence of Inhibitors: Ions such as phosphate (PO₄³⁻) and magnesium (Mg²⁺) play a significant role in stabilizing ikaite by inhibiting the formation of more stable anhydrous calcium carbonate forms like calcite and aragonite.[3][5][8][9]
Q3: What causes synthetic ikaite to decompose?
A3: Synthetic ikaite is highly sensitive to temperature changes. When removed from its cold, aqueous environment, it rapidly decomposes, losing its water of hydration and transforming into other calcium carbonate polymorphs, such as calcite or vaterite.[10][11] This transformation can occur within hours at room temperature.[10]
Q4: Can ikaite be stabilized for longer periods?
A4: Yes, the presence of certain chemical inhibitors can extend the lifetime of synthetic ikaite. Orthophosphate is a well-known stabilizer that prevents the crystallization of more stable calcium carbonate forms.[3][4] Magnesium ions also play a crucial role in inhibiting calcite nucleation, thereby favoring the formation and persistence of ikaite.[5][12]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Failure to precipitate ikaite; formation of calcite or vaterite instead. | 1. Temperature is too high. Ikaite formation is favored at near-freezing temperatures.[1][5] 2. pH is too low. A sufficiently high pH is required to promote ikaite precipitation.[2][5] 3. Absence of necessary inhibitors. Ions like magnesium and phosphate inhibit the formation of more stable calcium carbonate polymorphs.[5][8] | 1. Maintain temperature control. Ensure your reaction vessel is consistently maintained at a low temperature (ideally between 0°C and 5°C) using a cooling bath.[5] 2. Adjust pH. Increase the pH of your solution to above 9.3. This can be achieved by adjusting the ratio of Na₂CO₃ to NaHCO₃ in your carbonate solution.[5] 3. Incorporate inhibitors. If not already present, add magnesium chloride (MgCl₂) or a phosphate source (e.g., Na₂HPO₄) to your reaction mixture. |
| Rapid decomposition of ikaite crystals after formation. | 1. Increase in temperature. Even a slight increase in temperature can trigger the rapid transformation of ikaite to calcite and water.[10][13] 2. Exposure to air. Removing ikaite from its aqueous solution and exposing it to air accelerates its decomposition.[10] | 1. Maintain cold chain. Handle and analyze ikaite samples in a cold environment (e.g., in a cold room or on a cooled stage). 2. Analyze in situ. Whenever possible, use analytical techniques that allow for the observation of ikaite within its growth medium to avoid decomposition upon removal. |
| Formation of amorphous calcium carbonate (ACC) instead of crystalline ikaite. | 1. Very high supersaturation. Extremely rapid mixing of reactants can lead to the formation of ACC as a precursor phase. 2. High concentration of certain organic additives. Some organic molecules can stabilize the amorphous phase and prevent crystallization. | 1. Control reactant addition rate. Use a syringe pump or peristaltic pump for slow and controlled mixing of the calcium and carbonate solutions. 2. Optimize additive concentration. If using organic additives, screen different concentrations to find the optimal level that promotes ikaite formation without stabilizing ACC. |
Key Experimental Protocols
Protocol 1: Synthesis of Ikaite in a Seawater-Simulating Medium
This protocol is adapted from studies investigating the chemical controls on ikaite formation.[5][6]
Materials:
-
Solution A (Synthetic Seawater): Prepare a solution containing NaCl, MgCl₂, and CaCl₂. The concentration of Mg²⁺ is a critical parameter to vary.
-
Solution B (Carbonate Solution): Prepare a solution with varying ratios of Na₂CO₃ and NaHCO₃ to control the pH.
-
Cooling bath (e.g., Julabo F-32)
-
Peristaltic pump
-
Reaction vessel
-
Filtration apparatus
Procedure:
-
Equilibrate both Solution A and Solution B to the desired low temperature (e.g., 5.00 ± 0.03°C) using the cooling bath.
-
Place a known volume of Solution A into the reaction vessel, also maintained at the target temperature.
-
Use the peristaltic pump to slowly add Solution B to Solution A at a constant rate.
-
Monitor the solution for the formation of a precipitate.
-
Once the precipitate has formed, carefully filter the solution while maintaining a low temperature to collect the crystals.
-
Wash the crystals with a small amount of ice-cold deionized water and then with ethanol or acetone to remove residual water.
-
Immediately analyze the crystals using techniques like X-ray diffraction (XRD) or Raman spectroscopy to confirm the presence of ikaite.
Protocol 2: Monitoring Ikaite Transformation
This protocol allows for the observation of the transformation of ikaite to other calcium carbonate polymorphs.[10]
Materials:
-
Synthesized ikaite crystals
-
Raman spectrometer with a temperature-controlled stage
-
Microscope
Procedure:
-
Place a freshly synthesized ikaite crystal on the temperature-controlled stage of the Raman spectrometer.
-
Set the stage to the desired temperature for monitoring the transformation (e.g., 10°C or 20°C).
-
Acquire an initial Raman spectrum to confirm the identity of the ikaite.
-
Continuously acquire Raman spectra at set time intervals to observe changes in the spectral features.
-
The appearance of new bands, particularly around 1086 cm⁻¹, indicates the formation of calcite, while bands around 1072 cm⁻¹ and 1081 cm⁻¹ can suggest the presence of vaterite as an intermediate phase.[10]
-
Continue monitoring until the spectral features stabilize, indicating the completion of the transformation.
Factors Affecting Ikaite Stability: A Summary
The following table summarizes the key environmental factors influencing the stability and lifetime of synthetic ikaite based on experimental data.
| Factor | Effect on Ikaite Stability | Optimal Range/Conditions | References |
| Temperature | Lower temperatures are critical for both the formation and preservation of ikaite. Higher temperatures lead to rapid decomposition. | < 6°C for stability. Can form at higher temperatures with inhibitors. | [5][7][13] |
| pH | High pH (alkaline conditions) is essential for the precipitation of ikaite over other polymorphs. | > 9.3 | [2][5][6] |
| Magnesium (Mg²⁺) | Acts as a calcite inhibitor, thereby promoting the formation and stability of the metastable ikaite phase. | Mg²⁺ concentrations typical of seawater are effective. | [5][12] |
| Phosphate (PO₄³⁻) | A potent inhibitor of calcite growth, which significantly stabilizes ikaite. | Even trace amounts can be effective. | [3][4][8][9] |
| Sulfate (SO₄²⁻) | Some studies suggest a role in ikaite formation, but its effect appears to be less critical than that of Mg²⁺. | The presence in seawater may contribute to the overall ionic environment favoring ikaite. | [5] |
| Organic Additives | Can influence the crystallization pathway, with some promoting and others inhibiting ikaite formation. | Varies depending on the specific organic molecule. | [14][15] |
Visualizing Experimental Workflows and Relationships
The following diagrams illustrate key processes and relationships in synthetic ikaite research.
Caption: Experimental workflow for the synthesis of ikaite.
Caption: Factors influencing the stability of synthetic ikaite.
References
- 1. epic.awi.de [epic.awi.de]
- 2. The study of ikaite formation in sea ice | EPIC [epic.awi.de]
- 3. journals.uchicago.edu [journals.uchicago.edu]
- 4. researchgate.net [researchgate.net]
- 5. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 6. scispace.com [scispace.com]
- 7. Ikaite nucleation at 35 °C challenges the use of glendonite as a paleotemperature indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ikaite - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. This compound (Ikaite): History of Mineral Formation as Recorded by Stable Isotopes [mdpi.com]
The effect of impurities on ikaite formation and stability.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ikaite (CaCO₃·6H₂O). The information addresses common issues encountered during experimental synthesis and stability studies, with a focus on the effects of common impurities.
Frequently Asked Questions (FAQs)
Q1: My experiment is yielding calcite or vaterite instead of ikaite, even at low temperatures. What is the most likely cause?
A1: The most common reason for the preferential precipitation of anhydrous calcium carbonate polymorphs over ikaite, even at near-freezing temperatures, is the absence of specific inhibitors for calcite and vaterite formation. Magnesium (Mg²⁺) and phosphate (PO₄³⁻) are crucial impurities that kinetically favor the formation of metastable ikaite by inhibiting the nucleation and growth of more stable forms like calcite.[1][2] Ensure your experimental solution contains adequate concentrations of these ions. High alkalinity (pH) is also a key factor promoting ikaite formation.[1][3]
Q2: What is the role of magnesium in ikaite formation?
A2: Magnesium is a primary controlling factor in ikaite precipitation.[1][4] It acts as an inhibitor of calcite nucleation.[1][2] By hindering the formation of the more thermodynamically stable calcite, magnesium allows the metastable ikaite to precipitate and persist. Experiments have shown that in the absence of magnesium in synthetic seawater, calcite forms instead of ikaite.[1][4]
Q3: How does phosphate influence ikaite formation and stability?
A3: Phosphate ions favor the formation of ikaite and enhance its stability.[3] They act as potent inhibitors of calcite and vaterite precipitation.[2][3] This inhibition slows down the transformation of ikaite into its anhydrous counterparts.[3] At moderate pH levels (around 9.0), phosphate can act as a switch, promoting ikaite formation over vaterite.[3]
Q4: Does sulfate concentration affect ikaite precipitation?
A4: Experimental evidence suggests that the presence or absence of sulfate has little to no direct effect on the precipitation of ikaite itself.[1][4] However, sulfate can inhibit calcite growth, and its presence may enhance the inhibitory effect of magnesium on calcite.[2][5]
Q5: Can organic molecules influence ikaite formation?
A5: Yes, certain organic compounds, particularly acidic amino acids like aspartic acid and glutamic acid, can induce the nucleation of ikaite.[6][7] These are often byproducts of microbial metabolism in natural environments where ikaite is found.[6]
Q6: At what temperature should I conduct my ikaite synthesis experiments?
A6: Ikaite formation is favored at low temperatures, typically near-freezing and below 6°C.[1][6] While it can nucleate at higher temperatures under specific conditions with high concentrations of inhibitors, its stability rapidly decreases with increasing temperature.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No precipitate forms | - Insufficient supersaturation of calcium carbonate. | - Increase the concentration of calcium and/or carbonate ions in your solution. |
| - pH is too low. | - Increase the pH of the solution. Ikaite formation is favored by alkaline conditions.[1][3] | |
| Calcite or vaterite precipitates instead of ikaite | - Lack of calcite/vaterite inhibitors. | - Introduce or increase the concentration of magnesium (Mg²⁺) in your solution.[1][4] |
| - Add phosphate (PO₄³⁻) to the solution to inhibit anhydrous calcium carbonate formation.[2][3] | ||
| - pH is not optimal. | - Adjust the pH to a higher value; a pH above 9.3 is often required in the presence of seawater-like Mg²⁺ concentrations.[1] | |
| Ikaite crystals are small or poorly formed | - Suboptimal impurity concentrations. | - Experiment with varying concentrations of Mg²⁺ and PO₄³⁻ to find the optimal conditions for crystal growth. |
| - Nucleation rate is too high. | - Slightly decrease the supersaturation to promote the growth of existing crystals over the formation of new nuclei. | |
| Ikaite rapidly decomposes after formation | - Temperature is too high. | - Ensure the temperature is maintained at near-freezing levels throughout the experiment and during sample handling.[8] |
| - Absence of stabilizing impurities in the solution. | - The continued presence of phosphate in the solution can increase the time it takes for ikaite to convert to other polymorphs.[3] |
Quantitative Data on Impurity Effects
The following tables summarize quantitative data from experimental studies on the influence of magnesium and pH on calcium carbonate polymorph formation at 5°C.
Table 1: Effect of Magnesium and pH on Calcium Carbonate Polymorph Formation
| Experiment Type | Mg²⁺ Concentration in Mixed Solution (mmol/kg) | pH | Resulting Precipitate | Reference |
| Synthetic Seawater (Mg removed) | 0 | > 9.3 | Calcite | [1][4] |
| Synthetic Seawater | 4.92 | 10.5 | Ikaite | [2] |
| Natural Seawater | 22.80 ± 0.50 | < 9.3 | Calcite or Aragonite | [1][2] |
| Natural Seawater | 22.80 ± 0.50 | > 9.3 | Ikaite | [1] |
This table provides a summary of experimental outcomes and demonstrates the critical thresholds of Mg²⁺ concentration and pH for ikaite formation.
Experimental Protocols
Protocol 1: Synthetic Ikaite Precipitation by Simulating Ikka Fjord Conditions
This protocol is based on the methodology described in studies investigating the chemical controls on ikaite formation.[1][2]
Objective: To synthesize ikaite by mixing a sodium carbonate/bicarbonate solution with natural or synthetic seawater at a controlled temperature and pH.
Materials:
-
Solution A: Natural or synthetic seawater. For impurity testing, synthetic seawater can be prepared with or without Mg²⁺ and SO₄²⁻.
-
Solution B: A mixture of 0.1 M Na₂CO₃ and 0.1 M NaHCO₃. The ratio of these two components is adjusted to achieve the desired pH.
-
Two peristaltic pumps.
-
A reaction vessel submerged in a temperature-controlled cooling bath (set to 5°C).
-
Filtration apparatus.
-
Deionized water.
-
Ethanol.
-
Freeze-dryer.
Procedure:
-
Prepare Solution A (seawater) and Solution B (carbonate/bicarbonate) and place them in the cooling bath to equilibrate to 5°C.
-
Use two peristaltic pumps to introduce Solution A and Solution B into the reaction vessel at a constant, controlled rate.
-
Allow the solutions to mix and the precipitate to form in the reaction vessel.
-
After the desired reaction time, filter the precipitate from the solution.
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Wash the collected precipitate with deionized water and then with ethanol to remove any remaining salts and to aid in drying.
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Dry the precipitate, for example, by freeze-drying, to prevent the decomposition of ikaite.
-
Characterize the precipitate using methods such as X-ray powder diffraction (XRD) and scanning electron microscopy (SEM) to confirm the presence of ikaite and observe its morphology.
Visualizations
Caption: Experimental workflow for the synthesis of ikaite.
Caption: Influence of impurities on calcium carbonate polymorph selection.
References
- 1. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical controls on ikaite formation [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. oceanrep.geomar.de [oceanrep.geomar.de]
- 8. dggv.de [dggv.de]
- 9. diva-portal.org [diva-portal.org]
Troubleshooting unexpected polymorph formation during ikaite synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected polymorph formation during ikaite (CaCO₃·6H₂O) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing vaterite and/or calcite contamination in my ikaite precipitate. What are the likely causes and how can I prevent this?
A1: The formation of anhydrous calcium carbonate polymorphs like vaterite and calcite instead of or alongside ikaite is a common issue. Ikaite is a metastable phase, and its formation is highly sensitive to several experimental parameters. The primary causes for contamination include:
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Temperature Fluctuations: Ikaite is stable only at low temperatures, typically near freezing. Even brief increases in temperature can trigger its rapid decomposition into vaterite and calcite.[1][2]
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Suboptimal pH: The pH of the reaction solution is a critical factor. High pH levels generally favor ikaite formation.[3][4]
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Absence of Calcite Inhibitors: Certain ions can inhibit the nucleation and growth of more stable polymorphs like calcite, thereby promoting the formation of ikaite. Phosphate and magnesium ions are well-known inhibitors.[4][5][6][7][8][9]
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Low Supersaturation: A sufficiently high degree of carbonate supersaturation is necessary to favor the kinetic precipitation of ikaite.[5][6]
Troubleshooting Steps:
-
Strict Temperature Control: Ensure your reaction vessel is maintained at a constant, low temperature (ideally between -2°C and 4°C). Use a reliable cooling system and monitor the temperature throughout the experiment.
-
pH Adjustment and Buffering: Maintain a high pH, typically above 9. Use appropriate buffers if necessary to prevent pH drops during the reaction.[3][4]
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Inhibitor Addition: Introduce calcite inhibitors to your reaction solution. The choice and concentration of the inhibitor can be critical. Refer to the table below for guidance.
-
Increase Supersaturation: Adjust the concentrations of your calcium and carbonate sources to achieve a higher supersaturation level, which can favor ikaite precipitation.
Table 1: Influence of Key Parameters on Ikaite vs. Anhydrous Polymorph Formation
| Parameter | Favorable for Ikaite | Favorable for Vaterite/Calcite | Reference |
| Temperature | Near-freezing (e.g., -2°C to 4°C) | Higher temperatures (e.g., > 7°C) | [2][5][10] |
| pH | High (e.g., > 9) | Lower pH | [3][4] |
| Phosphate (PO₄³⁻) | Present (acts as inhibitor) | Absent | [3][5][6][11] |
| Magnesium (Mg²⁺) | Present (acts as inhibitor) | Absent | [4][7][9] |
Troubleshooting Workflow for Polymorph Contamination
Caption: Troubleshooting logic for addressing vaterite/calcite contamination.
Q2: My ikaite crystals are decomposing into a pseudomorph of calcite. How can I preserve the ikaite structure post-synthesis?
A2: Ikaite is notoriously unstable once removed from its formation conditions. The transformation to calcite, often while preserving the original crystal shape (a pseudomorph), is a common observation.[1][12] This decomposition is primarily driven by an increase in temperature.
Preservation Protocol:
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Maintain Cold Chain: At every step of handling and analysis, the ikaite crystals must be kept at low temperatures.
-
Immediate Analysis: Perform characterization techniques like Raman spectroscopy or X-ray diffraction as quickly as possible after synthesis, using a cold stage to maintain the sample temperature.
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Storage in Mother Liquor: If immediate analysis is not possible, store the crystals in their original, cold mother liquor in a sealed container at or below freezing temperatures.
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Avoid Air Exposure: Exposure to warmer air will accelerate decomposition. Handle samples in a cold room or a glove box with a cooled atmosphere whenever feasible.[1]
Experimental Workflow for Ikaite Characterization
Caption: Recommended workflow for handling and characterizing synthetic ikaite.
Q3: I am not getting any precipitate, or the yield is very low. What factors could be affecting ikaite nucleation and growth?
A3: Low or no yield can be due to several factors related to the chemical environment of your experiment.
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Insufficient Supersaturation: Ikaite precipitation requires the solution to be supersaturated with respect to calcium carbonate.
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Incorrect pH: As mentioned, a high pH is crucial for providing a sufficient concentration of carbonate ions (CO₃²⁻).[3]
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Presence of Nucleation Inhibitors (for Ikaite): While some substances inhibit calcite, others might inadvertently hinder ikaite nucleation. The specific effects of all dissolved species should be considered.
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Slow Reaction Kinetics: Even under favorable conditions, nucleation can be a slow process.
Troubleshooting Steps:
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Verify Reagent Concentrations: Double-check the concentrations of your calcium and carbonate source solutions.
-
Confirm pH: Measure the pH of your reaction mixture to ensure it is in the optimal range for ikaite formation.
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Increase Reactant Addition Rate: A faster titration or mixing of reactants can sometimes help overcome nucleation barriers by creating localized high supersaturation.
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Introduce Seed Crystals: If available, adding a small amount of pre-existing ikaite crystals can provide nucleation sites and promote further growth.
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Patience: Allow sufficient time for nucleation and growth to occur, as these processes can be slow at low temperatures.
Key Experimental Protocols
Protocol 1: Synthesis of Ikaite using the Silica Gel Diffusion Technique
This method allows for the slow, controlled growth of well-formed ikaite crystals.[1]
Materials:
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Sodium metasilicate solution (e.g., 0.5 M)
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Calcium chloride (CaCl₂) solution (e.g., 1 M)
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Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)
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Phosphate source (e.g., Na₂HPO₄) (optional, as inhibitor)
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Test tubes or U-tubes
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Refrigerated incubator or cold room
Procedure:
-
Gel Preparation:
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Prepare a sodium metasilicate solution and adjust the pH to the desired level (e.g., pH 9-10) using a suitable acid (e.g., HCl).
-
If using an inhibitor, add the phosphate source to this solution.
-
Pour the gel solution into test tubes and allow it to set at room temperature.
-
-
Reactant Addition:
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Once the gel has set, carefully add the calcium chloride solution on top of the gel.
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Place the test tubes in a refrigerated environment (e.g., 4°C) and allow them to equilibrate.
-
-
Crystal Growth:
-
The CaCl₂ will diffuse slowly through the gel. After a period of hours to days, crystals of ikaite should start to form within the gel matrix.
-
-
Harvesting:
-
Carefully extract the crystals from the gel under cold conditions.
-
Wash the crystals with ice-cold deionized water to remove any residual gel.
-
Protocol 2: Characterization by Raman Spectroscopy
Raman spectroscopy is an excellent non-destructive technique for identifying ikaite and distinguishing it from other polymorphs.[1]
Equipment:
-
Raman spectrometer
-
Microscope with a cold stage
Procedure:
-
Sample Preparation:
-
Place a small, freshly harvested ikaite crystal on the cold stage, which has been pre-cooled to a temperature below 0°C.
-
-
Data Acquisition:
-
Focus the laser on the crystal.
-
Acquire the Raman spectrum. Key characteristic peaks for ikaite are typically observed around 1070 cm⁻¹ (ν₁ symmetric stretch of CO₃²⁻) and in the OH stretching region.
-
-
Polymorph Identification:
-
Compare the obtained spectrum with reference spectra for ikaite, vaterite, and calcite to confirm the polymorph.
-
Table 2: Characteristic Raman Peaks for Calcium Carbonate Polymorphs
| Polymorph | Key ν₁ (CO₃²⁻) Raman Peak (cm⁻¹) | Reference |
| Ikaite | ~1070 | [1] |
| Vaterite | ~1072, 1081, 1086 | [1] |
| Calcite | ~1086 | [1] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. epic.awi.de [epic.awi.de]
- 4. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 5. mdpi.com [mdpi.com]
- 6. oceanrep.geomar.de [oceanrep.geomar.de]
- 7. mdpi.com [mdpi.com]
- 8. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 9. scispace.com [scispace.com]
- 10. Ikaite nucleation at 35 °C challenges the use of glendonite as a paleotemperature indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Influence of pH and salinity on ikaite precipitation kinetics.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the precipitation kinetics of ikaite, focusing on the influence of pH and salinity.
Frequently Asked Questions (FAQs)
Q1: What are the primary controlling factors for ikaite precipitation?
A1: The primary controlling factors for ikaite precipitation are pH and salinity.[1][2] While temperature and the presence of phosphate can play a role under certain conditions, pH and salinity have the most significant impact on the kinetics of ikaite formation, particularly in environments like sea ice brine.[1][2]
Q2: How does pH influence ikaite precipitation?
A2: pH is a critical factor in ikaite precipitation. A higher pH leads to a shorter onset time for precipitation, meaning ikaite crystals form more quickly.[2][3] This is because a higher pH increases the concentration of carbonate ions (CO₃²⁻), which in turn increases the saturation state of the solution with respect to ikaite.[3]
Q3: What is the effect of salinity on ikaite precipitation kinetics?
A3: The effect of salinity on ikaite precipitation is complex. In artificial seawater (ASW), the onset time for ikaite precipitation increases with increasing salinity.[2][3] However, in a simpler sodium chloride (NaCl) medium, the onset time first increases with salinity up to a certain point (around a salinity of 70) and then decreases with a further increase in salinity.[2][3] This is due to two competing effects: the "salting-out" effect which increases the activity of carbonate ions, and the formation of ion pairs at higher salinities which reduces the activity of Ca²⁺ and CO₃²⁻ ions.[3]
Q4: Is phosphate necessary for ikaite formation?
A4: While ikaite is often found in phosphate-rich environments, studies have shown that phosphate is not a crucial requirement for ikaite precipitation, especially in sea ice.[1][2] However, in certain conditions, such as in a NaCl medium, the presence of phosphate can act as a "switch," favoring the formation of ikaite over other calcium carbonate polymorphs like vaterite.[2][4]
Q5: Can other ions influence ikaite precipitation?
A5: Yes, other ions, particularly magnesium (Mg²⁺), can play a significant role. Magnesium is known to inhibit the nucleation of more stable calcium carbonate phases like calcite.[5][6] This inhibition allows the metastable ikaite to precipitate and persist.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No ikaite precipitation observed. | 1. Low pH: The pH of the solution may be too low to achieve supersaturation with respect to ikaite. 2. Low Temperature: Ikaite is a hydrated calcium carbonate and is more stable at low temperatures (typically below 6°C).[5][6] 3. Absence of Calcite Inhibitors: In the absence of inhibitors like Mg²⁺, the more stable calcite may precipitate instead of ikaite.[5][6] | 1. Increase pH: Carefully adjust the pH of your solution to a higher value (e.g., above 8.5).[2][3] 2. Lower Temperature: Ensure your experimental setup is maintained at a consistently low temperature, ideally near freezing. 3. Introduce Inhibitors: If using a simple salt solution, consider adding MgCl₂ to mimic seawater conditions and inhibit calcite formation. |
| Precipitation onset time is significantly longer than expected. | 1. Suboptimal pH: Even if precipitation occurs, a pH on the lower end of the suitable range will result in a longer induction period.[2][3] 2. High Salinity in ASW: If working with artificial seawater, higher salinity leads to a longer onset time.[2][3] | 1. Optimize pH: For faster precipitation, increase the initial pH of your solution. 2. Adjust Salinity: If permissible for your experiment, consider working at a lower salinity in ASW. |
| A different calcium carbonate polymorph (e.g., vaterite, calcite) is precipitating. | 1. Absence of Phosphate (in NaCl medium): In a simple NaCl solution without phosphate, vaterite may form instead of ikaite.[2][4] 2. Absence of Mg²⁺: Without Mg²⁺ to inhibit calcite growth, calcite is more likely to precipitate.[5][6] 3. Higher Temperature: Ikaite is metastable and will readily transform into more stable forms like calcite at warmer temperatures.[7] | 1. Add Phosphate: If working in a non-seawater medium, the addition of a small amount of phosphate can promote ikaite formation.[2] 2. Ensure Mg²⁺ Presence: For experiments simulating marine environments, ensure your artificial seawater has the correct concentration of Mg²⁺. 3. Maintain Low Temperature: Strictly control the temperature to remain in the stability field of ikaite. |
| Inconsistent or non-reproducible results. | 1. Fluctuations in pH: Small changes in pH can significantly impact precipitation kinetics. 2. Temperature Instability: Inconsistent temperature control can lead to variable results. 3. Inaccurate Salinity Preparation: Errors in preparing saline solutions will affect ion activities. | 1. Use a pH stat or buffer: Maintain a constant pH throughout the experiment. 2. Improve Temperature Control: Use a calibrated and stable cooling system. 3. Verify Salinity: Double-check all calculations and measurements when preparing saline solutions. |
Data Presentation
Table 1: Influence of pH on the Onset Time (τ) of Ikaite Precipitation
| pH | Onset Time (τ) |
| 8.5 | Decreased nonlinearly with increasing pH |
| 9.0 | |
| 9.5 | |
| 10.0 | |
| Note: Specific time values were not provided in the search results, but the trend of decreasing onset time with increasing pH is clearly stated.[2] |
Table 2: Influence of Salinity on the Onset Time (τ) of Ikaite Precipitation
| Medium | Salinity | Trend in Onset Time (τ) |
| Artificial Seawater (ASW) | 0 - 105 | Increased with salinity |
| NaCl Solution | 0 - 70 | Increased with salinity |
| > 70 | Decreased with salinity | |
| Source: Based on findings from Hu et al. (2014).[2][3] |
Experimental Protocols
Key Experiment: Ikaite Precipitation as a Function of pH and Salinity
This protocol is a generalized summary based on the methodologies described in the cited literature.[2][4][8]
1. Solution Preparation:
-
Artificial Seawater (ASW): Prepare ASW according to standard recipes, ensuring accurate concentrations of major ions, including Ca²⁺, Mg²⁺, and bicarbonate/carbonate.
-
NaCl Medium: Prepare NaCl solutions of varying salinities.
-
Stock Solutions: Prepare stock solutions of CaCl₂ and NaHCO₃/Na₂CO₃.
2. Experimental Setup:
-
Use a temperature-controlled reaction vessel (e.g., a jacketed beaker connected to a cooling bath) to maintain a constant low temperature (e.g., 0 °C to -4 °C).[2]
-
A pH meter and controller should be used to monitor and, if necessary, adjust the pH of the solution.
-
A turbidity sensor or a spectrophotometer can be used to monitor the onset of precipitation by measuring the change in light transmission or absorbance.
3. Precipitation Induction:
-
Equilibrate the ASW or NaCl medium to the desired temperature and pH.
-
Induce precipitation by adding a known volume of the CaCl₂ and NaHCO₃/Na₂CO₃ stock solutions.
-
Start monitoring the turbidity or absorbance immediately after the addition of the reactants.
4. Data Analysis:
-
The onset time (τ) is determined as the time at which a significant and sustained increase in turbidity or absorbance is observed.
-
The precipitated solids should be collected by filtration, washed, and dried at a low temperature to prevent decomposition.
-
The mineralogy of the precipitate should be confirmed using techniques such as X-ray Diffraction (XRD) or Raman Spectroscopy.
Mandatory Visualization
Caption: Experimental workflow for studying ikaite precipitation kinetics.
References
- 1. epic.awi.de [epic.awi.de]
- 2. A laboratory study of ikaite (CaCO3·6H2O) precipitation as a function of pH, salinity, temperature and phosphate concentration | EPIC [epic.awi.de]
- 3. The study of ikaite formation in sea ice | EPIC [epic.awi.de]
- 4. epic.awi.de [epic.awi.de]
- 5. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 6. scispace.com [scispace.com]
- 7. dggv.de [dggv.de]
- 8. researchgate.net [researchgate.net]
Role of magnesium and sulfate ions in inhibiting or promoting ikaite growth.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the role of magnesium (Mg²⁺) and sulfate (SO₄²⁻) ions in the experimental growth of ikaite (CaCO₃·6H₂O).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of magnesium ions in ikaite formation?
A1: Magnesium ions are a primary controller of ikaite precipitation.[1] Their main function is to inhibit the nucleation and growth of calcite, the more thermodynamically stable polymorph of calcium carbonate.[1][2] By impeding calcite formation, magnesium allows for the precipitation of the metastable ikaite, especially at low temperatures.[1] Experiments have consistently shown that in the presence of magnesium, ikaite is the favored precipitate, while in its absence, calcite or aragonite will form.[1][3][4]
Q2: How do sulfate ions affect ikaite growth?
A2: The role of sulfate ions is secondary to that of magnesium. Sulfate is also known to inhibit calcite growth.[3] Some studies suggest that the presence of sulfate, particularly in conjunction with magnesium, can enhance the inhibition of calcite, thereby indirectly promoting ikaite formation.[3][5] However, experiments have demonstrated that ikaite can precipitate from solutions where sulfate has been removed, as long as magnesium is present.[1][3][4] This indicates that sulfate is not an essential component for ikaite formation.
Q3: My experiment is producing calcite instead of ikaite. What are the likely causes?
A3: If your experiment is yielding calcite, the most probable cause is an insufficient concentration of magnesium ions to inhibit calcite nucleation.[1] Other contributing factors could be temperatures above the typical range for ikaite stability (generally below 6°C) or a pH that is not sufficiently high.[1] Review your experimental parameters, particularly the Mg²⁺ concentration and temperature.
Q4: Can ikaite form at temperatures higher than its typical stability range?
A4: While ikaite is typically found in cold environments, laboratory experiments have shown that it can precipitate at temperatures as high as 35°C if the pH is sufficiently high (pH > 9) and calcite inhibitors like magnesium are present.[6][7] However, at these higher temperatures, the formed ikaite is highly unstable and will rapidly transform into its pseudomorphs, such as calcite.[7]
Q5: Are there other ions besides magnesium and sulfate that can influence ikaite formation?
A5: Yes, other substances are known to inhibit calcite growth and could therefore promote ikaite formation. Phosphate (PO₄³⁻) is a well-documented inhibitor of calcite.[3][8] Some studies have suggested that phosphate can stabilize ikaite.[3] However, other research indicates that ikaite can precipitate in the absence of phosphate, suggesting it is not a universal requirement.[3][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected precipitation of calcite or aragonite. | Insufficient magnesium concentration. | Increase the Mg²⁺/Ca²⁺ molar ratio in your solution. A molar ratio significantly greater than 1 is often required to effectively inhibit calcite growth.[10] |
| Temperature is too high. | Ensure your experimental setup is maintained at a low temperature, ideally between -2°C and 7°C.[2] | |
| pH is too low. | Ikaite precipitation is favored at high pH.[1][11] Adjust the pH of your solution to be above 9. | |
| No precipitate is forming. | Low supersaturation of calcium carbonate. | Increase the concentration of Ca²⁺ or CO₃²⁻ ions in your solution to achieve a higher supersaturation state with respect to ikaite. |
| Ikaite crystals are dissolving or transforming rapidly. | Temperature fluctuations or increase. | Maintain a stable, low temperature throughout the experiment and during sample handling and analysis. Ikaite is metastable and will readily decompose at warmer temperatures.[2] |
| Presence of seed crystals of more stable phases. | Ensure all glassware is thoroughly cleaned to remove any potential calcite or aragonite seed crystals from previous experiments. |
Experimental Protocols & Data
General Experimental Protocol for Ikaite Synthesis
This protocol is a generalized procedure based on methodologies reported in the literature for precipitating ikaite by simulating conditions found in environments like the Ikka Fjord.[3][4]
-
Solution Preparation:
-
Prepare a synthetic seawater solution containing major ions (e.g., Na⁺, K⁺, Ca²⁺, Cl⁻) but with variable concentrations of Mg²⁺ and SO₄²⁻ to test their specific effects.
-
Prepare a separate alkaline solution of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃). The ratio of these will control the pH of the final mixture.[1][11]
-
-
Precipitation Reaction:
-
Cool both solutions to the desired experimental temperature (e.g., 5°C).
-
Mix the two solutions at a constant rate using a peristaltic pump to ensure a steady state of supersaturation.
-
-
Sample Collection and Analysis:
-
Filter the resulting precipitate from the solution.
-
Immediately analyze the precipitate using methods such as X-ray diffraction (XRD) to identify the crystalline phase (ikaite, calcite, aragonite, etc.).
-
Analyze the filtrate for changes in ion concentrations.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various experimental studies on the influence of magnesium and sulfate on calcium carbonate polymorph formation.
Table 1: Effect of Magnesium and Sulfate on Precipitated Calcium Carbonate Polymorph at ~5°C
| Solution Composition | pH | Resulting Precipitate | Reference |
| Natural Seawater | > 9.3 | Ikaite | [3] |
| Synthetic Seawater (with Mg²⁺ and SO₄²⁻) | > 9.3 | Ikaite | [3] |
| Synthetic Seawater (SO₄²⁻ removed, Mg²⁺ present) | > 9.3 | Ikaite | [1][3][4] |
| Synthetic Seawater (Mg²⁺ removed, SO₄²⁻ present) | > 9.3 | Calcite, Aragonite | [1][3][4] |
Table 2: Influence of Mg²⁺ Concentration and pH on Ikaite vs. Calcite Formation
| Mg²⁺ Concentration (mM) | pH | Predominant Precipitate | Reference |
| > 5 | 9.0 - 10.5 | Ikaite | [5] |
| < 5 | 9.0 - 10.5 | Calcite | [5] |
| 0 | > 9.3 | Calcite | [11][4] |
Visualizations
Logical Relationship Diagram: Influence of Ions on Ikaite Formation
Caption: Logical flow of ikaite vs. calcite precipitation.
Experimental Workflow Diagram: Ikaite Synthesis
Caption: Generalized workflow for laboratory synthesis of ikaite.
References
- 1. Chemical controls on ikaite formation [diva-portal.org]
- 2. diva-portal.org [diva-portal.org]
- 3. scispace.com [scispace.com]
- 4. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dggv.de [dggv.de]
- 9. epic.awi.de [epic.awi.de]
- 10. Calcium Carbonate Hexahydrate (Ikaite): History of Mineral Formation as Recorded by Stable Isotopes | MDPI [mdpi.com]
- 11. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]
Overcoming difficulties in the characterization of unstable ikaite samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unstable ikaite samples.
Frequently Asked Questions (FAQs)
Q1: What is ikaite and why is it unstable?
A1: Ikaite is a hydrous calcium carbonate mineral with the chemical formula CaCO₃·6H₂O.[1] It is a metastable mineral, meaning it is only stable under specific conditions, namely low temperatures (typically near-freezing) and moderate pressure.[1][2] Above approximately 5-8°C, ikaite rapidly decomposes, losing its water of hydration and transforming into more stable anhydrous calcium carbonate polymorphs like calcite or vaterite.[1][3][4] This inherent instability presents a significant challenge for its characterization.
Q2: What are the primary difficulties in the characterization of ikaite?
A2: The main challenge is preventing its rapid decomposition during sample handling and analysis.[1] Many standard analytical techniques are performed at room temperature, which is well above the stability threshold of ikaite. This can lead to the sample transforming before or during measurement, resulting in data that is not representative of the original ikaite sample. For instance, obtaining an accurate X-ray diffraction (XRD) pattern or a high-resolution scanning electron microscope (SEM) image of true ikaite requires specialized low-temperature methods.[5][6]
Q3: What are the recommended procedures for collecting and storing ikaite samples?
A3: To maintain the integrity of ikaite samples, it is crucial to keep them at low temperatures from the moment of collection. Samples should be collected and immediately stored in a refrigerated or frozen state, preferably below 0°C. Transportation should be in a cooled container, such as a cooler with ice packs or a portable freezer. For long-term storage, samples should be kept in a freezer at -20°C or below in sealed containers to prevent sublimation.[7]
Q4: Can ikaite be analyzed with techniques that typically operate at room temperature?
A4: Directly analyzing ikaite at room temperature is generally not feasible due to its instability. However, some techniques can be adapted for low-temperature analysis. For example, Raman spectroscopy and X-ray diffraction can be performed using a cryo-stage that cools the sample during the measurement.[8][9][10] For techniques like scanning electron microscopy, a cryo-SEM approach is necessary.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the characterization of ikaite samples.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Sample "melts" or turns into a white powder upon removal from storage. | The sample temperature has risen above the stability threshold of ikaite (approx. 5-8°C), causing it to dehydrate and transform into calcite or vaterite.[1][4] | Handle the sample in a cold room or a glove box with a cooled stage. Use pre-cooled tools and sample holders. Minimize the time the sample is exposed to ambient temperatures. |
| XRD pattern shows calcite or vaterite instead of ikaite. | The sample transformed before or during the XRD analysis due to the instrument's operating temperature. | Use an XRD instrument equipped with a low-temperature stage. Ensure the sample is kept frozen during transport to the instrument and mounting. |
| SEM images show a porous, granular texture instead of crystalline ikaite. | The sample dehydrated under the vacuum of the SEM chamber and/or due to the heat from the electron beam. This porous texture is often a pseudomorph of calcite after ikaite.[3][12] | Employ Cryo-Scanning Electron Microscopy (Cryo-SEM). This involves rapidly freezing the sample in liquid nitrogen, transferring it to a cold stage in the SEM, and sputter-coating it with a conductive metal at low temperatures.[11][13] |
| Raman spectra are inconsistent or show bands corresponding to calcite. | The laser used in the Raman spectrometer has heated the sample locally, inducing transformation. The sample was not kept at a sufficiently low temperature during analysis. | Use a low laser power to minimize heating. Utilize a cryo-stage to maintain the sample at a low temperature throughout the measurement.[10][14] |
| Difficulty in identifying ikaite in a mixed mineral sample. | The characteristic peaks or spectral features of ikaite may be masked by those of more abundant or stable minerals. | Combine multiple analytical techniques. For instance, use low-temperature XRD for phase identification and Raman spectroscopy for vibrational analysis of specific grains. Energy-dispersive X-ray spectroscopy (EDX) in a cryo-SEM can provide elemental composition to support identification. |
Experimental Protocols
Protocol 1: Low-Temperature X-Ray Diffraction (LT-XRD) of Ikaite
Objective: To obtain an accurate XRD pattern of ikaite without inducing thermal decomposition.
Methodology:
-
Sample Preparation: In a cold room or a glove box maintained at a temperature below 0°C, gently grind a small portion of the ikaite sample to a fine powder using a pre-cooled mortar and pestle.
-
Sample Mounting: Mount the powdered sample onto a sample holder that is compatible with the low-temperature stage of the XRD instrument. The holder should also be pre-cooled.
-
Instrument Setup:
-
Equip the X-ray diffractometer with a low-temperature stage (e.g., a liquid nitrogen-cooled stage).
-
Set the stage temperature to a value well below the stability point of ikaite, typically -100°C or lower, and allow it to equilibrate.
-
-
Data Acquisition:
-
Quickly transfer the mounted sample to the pre-cooled stage in the diffractometer.
-
Perform the XRD scan over the desired 2-theta range. The specific parameters (e.g., step size, scan speed) should be optimized for the instrument and sample.
-
-
Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks of ikaite and compare them with reference patterns.
Protocol 2: Cryo-Scanning Electron Microscopy (Cryo-SEM) of Ikaite
Objective: To visualize the morphology and microstructure of ikaite in its hydrated state.
Methodology:
-
Sample Mounting: Secure a small, representative fragment of the ikaite sample onto a cryo-SEM stub using a cryo-adhesive. This should be done in a cold environment.
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Cryo-Fixation: Rapidly plunge-freeze the stub with the mounted sample in liquid nitrogen slush until boiling ceases. This vitrifies the water in the sample, preventing the formation of damaging ice crystals.
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Sample Transfer: Transfer the frozen sample under vacuum to a cryo-preparation chamber that is attached to the SEM.
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Fracturing and Sublimation (Optional): If internal structures are of interest, the sample can be fractured at low temperature within the preparation chamber. A brief, controlled sublimation at around -90°C can be performed to remove a thin layer of surface ice and reveal more detail.
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Coating: Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam. This is done at low temperature within the preparation chamber.[13]
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Imaging: Transfer the coated sample to the cryo-stage within the SEM chamber. The stage should be maintained at a very low temperature (e.g., -140°C or below) throughout the imaging process.
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Analysis: Acquire images at various magnifications. If the SEM is equipped with an EDX detector, elemental analysis can also be performed.
Visualizations
Caption: Experimental workflow for the characterization of unstable ikaite samples.
References
- 1. Ikaite - Wikipedia [en.wikipedia.org]
- 2. epic.awi.de [epic.awi.de]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. Presence and dehydration of ikaite, calcium carbonate hexahydrate, in frozen shrimp shell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 7. researchgate.net [researchgate.net]
- 8. Vibrational spectra of the hydrated carbonate minerals ikaite, monohydrocalcite, lansfordite and nesquehonite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hou.usra.edu [hou.usra.edu]
- 11. MyScope [myscope.training]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. MyScope [myscope.training]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage of Calcium Carbonate Hexahydrate (Ikaite)
This technical support center is a resource for researchers, scientists, and drug development professionals working with Calcium Carbonate Hexahydrate (CaCO₃·6H₂O), also known as ikaite. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its long-term storage and experimental use.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Sample appears wet or has turned into a slurry. | 1. Temperature Fluctuation: The sample has been exposed to temperatures above its stability threshold (stable only below 8°C).[1] At warmer temperatures, it rapidly decomposes into anhydrous calcium carbonate and water.[2][3] 2. Improper Sealing: The container is not airtight, allowing for moisture exchange with the environment. | 1. Immediately transfer the sample to a refrigerated environment at or below 4°C. 2. Ensure the storage container is hermetically sealed. For highly sensitive experiments, consider storage in a desiccator within a cold room. 3. Verify the integrity of the sample for future experiments using the analytical protocols outlined below. |
| White, opaque precipitate observed in a solution prepared with the stored sample. | 1. Decomposition to Anhydrous Forms: The hexahydrate has decomposed into the less soluble anhydrous forms like calcite or vaterite.[4] This can happen even at low temperatures over extended periods if not stored correctly. 2. Presence of Impurities: The original sample may have contained anhydrous impurities. | 1. Confirm the identity of the precipitate using techniques like X-ray Diffraction (XRD) or Raman Spectroscopy. 2. If decomposition is confirmed, the sample may not be suitable for experiments requiring the hexahydrate form. 3. To potentially stabilize remaining ikaite, consider the use of inhibitors like orthophosphates which can prevent the crystallization of more stable anhydrous forms.[5] |
| Inconsistent experimental results using different batches of stored material. | 1. Partial Decomposition: The degree of hydration may vary between batches due to slight differences in storage history. 2. Contamination: One or more batches may have been contaminated during handling. | 1. Perform a quality control check on each batch before use. Thermogravimetric Analysis (TGA) is highly effective for quantifying the water of hydration. 2. Handle all samples in a controlled, low-temperature environment to minimize degradation. 3. Review and standardize your sample handling and storage procedures across all batches. |
| Unexpectedly rapid decomposition during experimental setup. | 1. Localized Heating: The sample may be exposed to localized heat sources, such as warm equipment or solutions. 2. Mechanical Stress: Grinding or vigorous agitation can sometimes accelerate the decomposition of metastable compounds. | 1. Pre-cool all equipment and solutions that will come into contact with the this compound. 2. Handle the material gently. If size reduction is necessary, consider cryo-milling. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for long-term storage of this compound?
A1: The ideal storage temperature is as close to 0°C as possible without freezing, and certainly below 8°C.[1] Ikaite is a metastable mineral that is only stable at low temperatures.[2][3]
Q2: What type of container should I use for storage?
A2: Use a well-sealed, airtight container to prevent water loss or gain. Materials such as glass or chemically resistant polymers are suitable. For added protection, the primary container can be placed inside a secondary container with a desiccant, all within a refrigerated unit.
Q3: Can I store this compound in a standard laboratory freezer?
A3: While freezing will keep the temperature low, it's important to consider the effects of the freeze-thaw cycle if the sample will be accessed multiple times. Storing at a stable temperature between 0°C and 4°C is often preferred. If frozen, allow the sample to equilibrate to the refrigerated temperature in a sealed container before opening to prevent condensation.
Q4: How can I verify the integrity of my stored this compound?
A4: Several analytical techniques can be used:
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Thermogravimetric Analysis (TGA): To determine the water content. Pure this compound should show a weight loss corresponding to six water molecules.
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X-ray Diffraction (XRD): To confirm the crystal structure and identify any anhydrous polymorphs (calcite, vaterite, aragonite) that may have formed.
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Raman or FT-IR Spectroscopy: To identify the characteristic vibrational modes of ikaite and detect the presence of other calcium carbonate forms.[6]
Q5: What are the visible signs of degradation?
A5: The most obvious sign is the presence of liquid water in the container as the hexahydrate "melts" or decomposes.[3] The solid may also change in appearance from translucent or crystalline to a more opaque, powdery substance, which is indicative of the formation of anhydrous calcium carbonate.
Q6: Are there any chemical stabilizers I can add for long-term storage?
A6: Research has shown that certain ions, particularly orthophosphate, can inhibit the transformation of ikaite to more stable anhydrous forms of calcium carbonate.[5] However, the addition of any substance would depend on the specific requirements of your downstream applications and should be carefully considered.
Data Presentation
Table 1: Stability of this compound (Ikaite) at Different Temperatures
| Temperature (°C) | Stability | Observations |
| < 0 | Generally Stable | Risk of ice formation, which may affect physical properties. |
| 0 - 4 | Optimal Storage Range | Metastable, but decomposition is slow.[2] |
| 4 - 8 | Marginally Stable | Increased risk of decomposition over time.[1] |
| > 8 | Unstable | Rapidly decomposes to anhydrous forms and water.[3] |
Table 2: Theoretical Mass Loss of CaCO₃·6H₂O upon Decomposition
| Decomposition Step | Reaction | Theoretical Mass Loss (%) |
| Dehydration | CaCO₃·6H₂O → CaCO₃ + 6H₂O | 52.4% |
| Decarbonation | CaCO₃ → CaO + CO₂ | 21.4% (of total initial mass) |
Experimental Protocols
Protocol 1: Quality Control using Thermogravimetric Analysis (TGA)
Objective: To quantify the water of hydration in a stored sample of this compound and detect decomposition.
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
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Tare a clean, empty TGA pan (typically platinum or alumina).
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In a low-temperature environment (e.g., a glove box in a cold room), carefully place 5-10 mg of the this compound sample into the pan.
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Quickly transfer the pan to the TGA instrument to minimize exposure to ambient temperature.
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Heat the sample from ambient temperature (or sub-ambient if the instrument allows) to 900°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
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Record the weight loss as a function of temperature.
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Analysis:
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A weight loss of approximately 52.4% between roughly 40°C and 200°C corresponds to the loss of the six water molecules.
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A subsequent weight loss of approximately 21.4% between 600°C and 800°C corresponds to the decomposition of calcium carbonate to calcium oxide.[7]
-
Deviations from these theoretical values indicate impurities or prior decomposition.
-
Protocol 2: Identification of Crystalline Phases by X-ray Diffraction (XRD)
Objective: To identify the crystalline phases present in the sample.
Methodology:
-
Prepare the sample for XRD analysis. To prevent decomposition, it is highly recommended to use a low-temperature stage.
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Gently grind the sample to a fine powder under cold conditions if necessary, although this should be done with caution to avoid inducing phase transformations.
-
Mount the powdered sample on a zero-background sample holder.
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Collect the diffraction pattern over a 2θ range of 10-70° with a step size of 0.02° and a dwell time of 1 second per step.
-
Analysis:
-
Compare the obtained diffraction pattern with standard reference patterns for ikaite (CaCO₃·6H₂O), calcite, aragonite, and vaterite from a crystallographic database (e.g., the ICDD PDF database).
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The presence of peaks corresponding to anhydrous forms confirms sample degradation.
-
Visualizations
Caption: Troubleshooting decision tree for common issues with stored this compound.
Caption: Quality control workflow for assessing the integrity of this compound samples.
References
Controlling the morphology of ikaite crystals in synthetic preparations.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthetic preparation of ikaite crystals. Our goal is to help you control the morphology of ikaite crystals in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ikaite and why is it challenging to synthesize?
A1: Ikaite is a hydrated form of calcium carbonate (CaCO₃·6H₂O). It is a metastable mineral, meaning it is only stable under specific conditions, primarily low temperatures (typically below 6°C) and high pressure.[1] At warmer temperatures, it rapidly decomposes into other calcium carbonate polymorphs, such as calcite or vaterite, and water.[1] The main challenge in synthesizing ikaite is maintaining the narrow window of conditions required for its formation and preventing its transformation into more stable, anhydrous forms of calcium carbonate.[2]
Q2: What are the key factors influencing the formation of ikaite crystals?
A2: The primary factors that control ikaite precipitation are:
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Temperature: Low temperatures, generally near-freezing (around 0-6°C), are crucial for ikaite formation and stability.[3][2]
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pH: A high pH (typically above 9.0) favors the formation of ikaite.[4]
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Magnesium (Mg²⁺) Concentration: The presence of magnesium ions in the solution can inhibit the formation of calcite, thereby promoting the precipitation of metastable ikaite.[3][4]
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Inhibitors: Other substances, such as phosphate ions and certain organic additives, can also inhibit the growth of anhydrous calcium carbonate phases, thus favoring ikaite formation.[5][6]
Q3: Can ikaite be formed at temperatures higher than 6°C?
A3: While ikaite is most stable at low temperatures, laboratory experiments have shown that it can precipitate at temperatures as high as 25°C or even 35°C in the presence of certain inhibitors of calcite, such as a high concentration of magnesium.[2] However, at these higher temperatures, the ikaite is highly unstable and will rapidly transform into calcite.[7]
Q4: What is the role of organic additives in controlling ikaite morphology?
A4: Organic additives, such as amino acids (e.g., L-aspartic acid, L-glutamic acid), can influence the crystal growth of calcium carbonate.[5][8] These additives can bind to specific crystal faces, inhibiting growth in certain directions and promoting it in others.[8] This can lead to changes in the crystal habit (shape), size, and degree of aggregation. While much of the research has focused on calcite, these principles can be applied to control the morphology of ikaite crystals.
Troubleshooting Guide
This guide addresses common problems encountered during the synthetic preparation of ikaite crystals.
Problem 1: No crystals are forming.
| Possible Cause | Suggested Solution |
| Undersaturated Solution | Increase the concentration of the calcium and/or carbonate solutions. Ensure you have a supersaturated solution with respect to ikaite.[9] |
| Vibrations | Isolate the experimental setup from vibrations, as they can disturb crystal nucleation and growth.[10] |
| Impurities in Water | Use high-purity water (e.g., distilled or deionized) to prepare your solutions, as impurities can interfere with crystallization.[10] |
| Inappropriate Temperature | Ensure the temperature of your reaction vessel is consistently within the optimal range for ikaite formation (typically 0-6°C).[3] |
Problem 2: The precipitate is calcite, vaterite, or aragonite, not ikaite.
| Possible Cause | Suggested Solution |
| Temperature is too high. | Lower the temperature of the reaction to be within the 0-6°C range.[3] |
| pH is too low. | Increase the pH of the reaction mixture to above 9.0 by adjusting the ratio of sodium carbonate to sodium bicarbonate in your carbonate solution.[3][4] |
| Insufficient inhibition of calcite growth. | Increase the concentration of magnesium (Mg²⁺) in your synthetic seawater solution. Alternatively, introduce a known calcite inhibitor, such as phosphate.[3][6] |
Problem 3: The ikaite crystals have an undesirable morphology (e.g., too small, aggregated, wrong shape).
| Possible Cause | Suggested Solution |
| Nucleation rate is too high. | A very high level of supersaturation can lead to rapid nucleation and the formation of many small crystals. Try slightly decreasing the concentration of your reactants.[11] |
| Lack of morphology-controlling additives. | Introduce organic additives known to influence calcium carbonate crystal growth, such as L-aspartic acid or L-glutamic acid, to the reaction mixture. Experiment with different concentrations to achieve the desired morphology.[5][8] |
| Uncontrolled mixing. | Ensure a constant and controlled mixing rate of the reactant solutions to maintain a homogeneous environment for crystal growth. |
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for synthetic ikaite preparation.
Quantitative Data Summary
The following tables summarize key experimental parameters for the synthesis of ikaite.
Table 1: Influence of Mg²⁺ Concentration and pH on CaCO₃ Polymorph at 5°C
| Mg²⁺ Concentration in Mixed Solution (mmol/kg) | pH | Resulting Precipitate |
| 0 | 9.1 - 11.8 | Calcite |
| 14.76 ± 0.02 | < 9.69 | Calcite / Aragonite |
| 14.76 ± 0.02 | ≥ 9.69 | Ikaite |
| 22.80 ± 0.50 | < 9.32 | Calcite / Aragonite |
| 22.80 ± 0.50 | ≥ 9.32 | Ikaite |
| Data adapted from Tollefsen et al. (2018).[4] |
Table 2: Effect of Phosphate on CaCO₃ Polymorph in Different Media at 0°C
| Medium | Phosphate (PO₄³⁻) Concentration | Resulting Precipitate |
| Artificial Seawater (ASW) | With or without PO₄³⁻ | Ikaite |
| NaCl Solution | With PO₄³⁻ | Ikaite |
| NaCl Solution | Without PO₄³⁻ | Vaterite |
| Data adapted from Hu et al. (2014).[12] |
Experimental Protocols
Protocol 1: Basic Synthesis of Ikaite Crystals
This protocol is adapted from the methods described by Tollefsen et al. (2018).[3]
Materials:
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Solution A: Synthetic Seawater (with variable Mg²⁺ concentration)
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Solution B: 0.1 M Na₂CO₃ and 0.1 M NaHCO₃ solution (ratios are adjusted to control pH)
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Reaction vessel maintained at 5°C
-
Peristaltic pump for controlled mixing
Procedure:
-
Prepare Solution A (synthetic seawater) and Solution B (carbonate solution) with the desired concentrations and pH.
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Place the reaction vessel in a cooling bath or cold room to maintain a constant temperature of 5°C.
-
Simultaneously pump Solution A and Solution B into the reaction vessel at a constant and equal rate.
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Allow the precipitation to proceed for the desired duration.
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Collect the precipitate by filtration.
-
Wash the precipitate with ice-cold deionized water and then with ethanol or acetone to remove excess water.
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Dry the sample at a low temperature (e.g., in a desiccator in a cold room) to prevent the decomposition of ikaite.
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Analyze the precipitate using methods such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm the polymorph and observe the morphology.
Experimental Workflow Diagram
References
- 1. Ikaite - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 5. mdpi.com [mdpi.com]
- 6. oceanrep.geomar.de [oceanrep.geomar.de]
- 7. researchgate.net [researchgate.net]
- 8. Combined Influence of Organic Additives on Growth Morphology of Calcium Carbonate – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 11. Tips for Crystal Growing [cryst.chem.uu.nl]
- 12. epic.awi.de [epic.awi.de]
The Influence of Phosphate on Ikaite: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and navigating the experimental complexities of ikaite (CaCO₃·6H₂O) formation and stability in the presence of phosphate. Here, you will find answers to frequently asked questions, troubleshooting advice for common experimental hurdles, detailed experimental protocols, and quantitative data summaries to inform your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of phosphate in ikaite formation?
A1: The primary role of phosphate is to act as an inhibitor of more stable anhydrous calcium carbonate minerals, particularly calcite and aragonite.[1][2][3][4] By hindering the formation of these thermodynamically favored phases, phosphate creates a kinetic window that allows for the nucleation and growth of metastable ikaite.[2][5]
Q2: Does phosphate directly promote ikaite growth?
A2: The direct effect of phosphate on ikaite growth is a subject of ongoing research with some seemingly contradictory findings. Some studies have shown that ikaite formation can be independent of the aqueous phosphate concentration.[6][7][8] However, other research indicates that high phosphate concentrations, potentially above 400 μM, may be a key requirement for extensive ikaite precipitation in certain environments like shallow, cold porewater.[9][10] At a pH of 9.0, phosphate can act as a "switch," favoring ikaite formation over vaterite.[3][11]
Q3: Is phosphate incorporated into the ikaite crystal structure?
A3: Current research suggests that significant incorporation of phosphate into the ikaite crystal lattice does not occur.[1][5] Studies have found no detectable depletion of aqueous phosphate during ikaite growth, and no evidence of growth retardation, which would be expected if phosphate were being incorporated.[1] This lack of incorporation is consistent with a growth mechanism involving the attachment of hydrated CaCO₃⁰ complexes, which does not easily allow for the substitution of carbonate ions with phosphate ions.[1]
Q4: What is the interplay between phosphate, pH, and ikaite formation?
A4: pH is a critical factor that works in conjunction with phosphate to influence which calcium carbonate polymorph is formed. For instance, at a pH of 9.0 and near-freezing temperatures, the presence of phosphate favors the formation of ikaite, while its absence leads to the precipitation of vaterite.[3][11] At a much higher pH of 13.4, ikaite formation appears to be independent of the phosphate concentration, suggesting that high alkalinity alone can drive ikaite precipitation.[3]
Q5: Are there other chemical species that influence ikaite formation similarly to phosphate?
A5: Yes, magnesium ions (Mg²⁺) are another well-known inhibitor of calcite and can promote the formation of ikaite.[4][6][7][8][12][13] Some studies suggest that the high concentration of Mg²⁺ in seawater is a key factor in promoting ikaite formation.[6][7][8]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| No ikaite precipitation, or very slow formation, even in the presence of phosphate. | 1. Suboptimal Temperature: Ikaite is a cryogenic mineral and requires low temperatures for formation and stability.[3][5][14] 2. Incorrect pH: The pH of the solution may not be in the optimal range for ikaite formation.[3][12] 3. Insufficient Supersaturation: The solution may not be sufficiently supersaturated with respect to ikaite.[1][6][7][8] | 1. Ensure your experimental setup is maintained at a stable, near-freezing temperature (typically 0-6 °C). 2. Carefully monitor and adjust the pH of your solution. For example, at moderate alkalinity, a pH of around 9.0 in the presence of phosphate can favor ikaite.[3] 3. Increase the concentration of calcium and carbonate ions to achieve a higher saturation state. |
| Formation of other calcium carbonate polymorphs (calcite, vaterite) instead of ikaite. | 1. Insufficient Phosphate Concentration: The concentration of phosphate may be too low to effectively inhibit the formation of more stable polymorphs.[12] 2. Presence of Calcite Seed Crystals: Contamination with calcite seed crystals can promote calcite growth. 3. Temperature is too high: Even with inhibitors, higher temperatures favor the formation of anhydrous calcium carbonates.[5] | 1. Increase the phosphate concentration in your solution. Some studies suggest concentrations above 400 μM are effective.[9][10] 2. Ensure all glassware is thoroughly cleaned and that solutions are filtered to remove any potential seed crystals. 3. Verify and lower the temperature of your experimental system. |
| Rapid decomposition of ikaite crystals after formation. | 1. Temperature Fluctuation: Ikaite is highly sensitive to temperature and will rapidly decompose if warmed.[5][14] 2. Exposure to Air: Removal from its aqueous growth medium and exposure to air can trigger transformation.[14] | 1. Maintain a constant, low temperature throughout the experiment and during sample handling. 2. Analyze ikaite crystals in situ or use cryo-techniques (e.g., cryo-SEM) to prevent decomposition.[1] If removal is necessary, do so at low temperatures and minimize exposure time. |
Quantitative Data Summary
| Parameter | Value | Experimental Conditions | Reference |
| Ikaite Growth Rate Constant (k) | 0.10 ± 0.03 µmol/m²/s | Ikaite-seeded growth in a cryo-mixed-flow reactor at 1 °C with a saturation ratio (Ωikaite) of 1.5–2.9. | [1] |
| Ikaite Growth Reaction Order (n) | 0.8 ± 0.3 | Ikaite-seeded growth in a cryo-mixed-flow reactor at 1 °C with a saturation ratio (Ωikaite) of 1.5–2.9. | [1] |
| Phosphate Concentration Favoring Ikaite | > ~400 µM | In shallow and cold porewater for extensive ikaite precipitation. | [9][10] |
| Phosphate Concentration in Simulated Ikka Fjord Experiments | 0–263 µmol/kg | Mixing 0.1 M NaHCO₃/0.1 M Na₂CO₃ solutions with seawater at 5 °C and pH 9.6–10.6. | [6][7][8] |
| pH for Phosphate-Induced Ikaite Formation | 9.0 | At near-freezing temperatures, the presence of phosphate at this pH favors ikaite over vaterite. | [3][11] |
| pH for Phosphate-Independent Ikaite Formation | 13.4 | At near-freezing temperatures, ikaite forms regardless of the presence of phosphate. | [3] |
Experimental Protocols
Protocol 1: Ikaite Synthesis via Seeded Growth in a Cryo-Mixed-Flow Reactor
This protocol is based on the methodology described for studying ikaite growth kinetics in the presence of phosphate.[1]
-
Apparatus: A cryo-mixed-flow reactor is required to maintain a constant low temperature. A peristaltic pump is used to ensure a constant flow rate of the reactant solution.
-
Seed Crystal Preparation:
-
Synthesize ikaite seed crystals by mixing equimolar solutions of CaCl₂ and Na₂CO₃ at near-freezing temperatures.
-
Synthesize calcite seed crystals for control experiments.
-
Characterize the seed crystals using X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm their identity and morphology.
-
-
Reactant Solution Preparation:
-
Prepare a supersaturated solution with respect to ikaite (e.g., Ωikaite between 1.5 and 2.9).
-
Dissolve appropriate amounts of CaCl₂ and NaHCO₃ in deionized water.
-
Add the desired concentration of phosphate (e.g., as NaH₂PO₄).
-
Equilibrate the solution at the target low temperature (e.g., 1 °C).
-
-
Growth Experiment:
-
Introduce a known mass of seed crystals into the cryo-mixed-flow reactor.
-
Pump the reactant solution through the reactor at a constant flow rate (e.g., 0.8–1 ml/min).
-
Continuously monitor the composition of the effluent solution for changes in calcium and carbonate concentrations to determine the growth rate.
-
Maintain steady-state conditions for a sufficient duration.
-
-
Analysis:
-
After the experiment, retrieve the crystals and analyze them using XRD to identify the mineral phases present.
-
Use cryo-SEM to observe the morphology of the newly grown crystals.[1]
-
Analyze the inlet and outlet solutions to determine the change in ion concentrations, from which the growth rate can be calculated.
-
Protocol 2: Ikaite Synthesis using the Single Diffusion Silica Gel Technique
This method is adapted from experiments used to monitor the transformation of ikaite.[14]
-
Gel Preparation:
-
Prepare a sodium silicate solution and acidify it to initiate gelation.
-
Before the gel sets, mix it with a natural aqueous solution or a synthetic solution containing one of the reactants (e.g., calcium chloride).
-
Allow the gel to set in a U-tube or a test tube at a low temperature.
-
-
Crystal Growth:
-
Once the gel has set, add a solution containing the other reactant (e.g., sodium carbonate) and the desired phosphate concentration on top of the gel.
-
The reactants will slowly diffuse into the gel, leading to the controlled growth of ikaite crystals within the gel matrix at near-freezing temperatures.
-
-
Monitoring and Analysis:
-
The transparent nature of the gel allows for in-situ monitoring of crystal growth.
-
Once the crystals have reached a desired size, they can be carefully extracted from the gel for analysis.
-
Techniques like in-situ Raman spectroscopy can be used to monitor the transformation of ikaite to other polymorphs upon changes in temperature.[14]
-
Visualizations
Caption: Logical relationship of phosphate's role in favoring ikaite formation.
Caption: Experimental workflow for studying ikaite growth kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.uchicago.edu [journals.uchicago.edu]
- 3. researchgate.net [researchgate.net]
- 4. Minerals | Special Issue : Research on Ikaite—Natural Occurrences and Synthetic Mineral Precipitation [mdpi.com]
- 5. dggv.de [dggv.de]
- 6. iris.hi.is [iris.hi.is]
- 7. researchgate.net [researchgate.net]
- 8. Control of a calcite inhibitor (phosphate) and temperature on ikaite precipitation in Ikka Fjord, southwest Greenland [diva-portal.org]
- 9. journals.uchicago.edu [journals.uchicago.edu]
- 10. researchgate.net [researchgate.net]
- 11. epic.awi.de [epic.awi.de]
- 12. scispace.com [scispace.com]
- 13. oceanrep.geomar.de [oceanrep.geomar.de]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Ikaite Transformation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ikaite (CaCO₃·6H₂O). The information provided addresses common challenges encountered during the synthesis, stabilization, and analysis of this metastable mineral, with a focus on managing its rapid transformation to calcite.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with ikaite.
| Problem | Possible Causes | Recommended Solutions |
| Premature decomposition of ikaite sample (sample appears wet or turns into a white powder). | Sample temperature has risen above the stability threshold (typically > 5-8°C).[1] | - Maintain a strict cold chain from collection/synthesis to analysis. Use pre-cooled containers, liquid nitrogen, or a cryojet for sample handling and transport.- Perform all sample preparation (e.g., powdering) in a cold environment, such as a cold room or a nitrogen-flooded cold box. |
| Synthesis yields calcite, vaterite, or aragonite instead of ikaite. | - Temperature is too high: Ikaite formation is favored at near-freezing temperatures.[2][3]- Low pH: Ikaite precipitation is favored in alkaline conditions.[4]- Absence of calcite inhibitors: Ions like phosphate and magnesium inhibit the formation of more stable anhydrous calcium carbonate phases, thereby favoring ikaite precipitation. | - Ensure the reaction temperature is maintained as close to 0°C as possible.- Adjust the pH of the reaction solution to be alkaline (typically pH 9 or higher).[4]- Introduce calcite inhibitors such as orthophosphate or magnesium ions into the reaction mixture. |
| Ikaite transforms during analysis (e.g., XRD, Raman, SEM). | - Instrument temperature: The local temperature of the instrument or the heat generated by analytical beams (e.g., laser) can be sufficient to trigger transformation.- Sample exposure: Prolonged exposure to ambient temperature during sample loading can initiate decomposition. | - Use a cryo-stage or a cooling system to maintain the sample at low temperatures throughout the analysis.- Minimize the time the sample is exposed to ambient conditions during preparation and loading.- For techniques like Raman spectroscopy, use low laser power to avoid localized heating.[5] |
| Inconsistent or non-reproducible ikaite synthesis results. | - Fluctuations in experimental conditions: Small variations in temperature, pH, or reactant concentrations can significantly impact the outcome.- Purity of reagents: Impurities can act as nucleation sites for other calcium carbonate polymorphs. | - Precisely control and monitor all experimental parameters (temperature, pH, mixing rates).- Use high-purity reagents and deionized water.- Ensure consistent mixing and reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor causing the rapid transformation of ikaite to calcite?
A1: The primary factor is temperature. Ikaite is a metastable mineral that is only stable at near-freezing temperatures, typically below 5-8°C.[1] When the temperature rises above this threshold, it rapidly loses its structural water and transforms into a more stable anhydrous form of calcium carbonate, such as calcite or vaterite.[6]
Q2: How quickly does ikaite transform at different temperatures?
A2: The transformation rate is highly dependent on temperature. Recent studies have shown that the persistence of ikaite decreases dramatically with increasing temperature. For example, in one study, the transient occurrence of ikaite decreased from 28 hours at 0°C to less than 4 minutes at 20°C.[7] Another study noted the transformation to be a relatively fast process, taking less than 24 hours even at 10°C.[1]
Q3: Can I prevent the transformation of ikaite to calcite?
A3: While the transformation is thermodynamically favored at warmer temperatures, it can be kinetically inhibited. The most effective way to prevent transformation is to maintain the ikaite sample at near-freezing temperatures at all times. Additionally, the presence of certain ions, such as orthophosphate and magnesium, can inhibit the nucleation and growth of calcite, thereby prolonging the stability of ikaite.[3]
Q4: What is the role of pH in ikaite stability?
A4: High pH (alkaline conditions) favors the formation of ikaite over other calcium carbonate polymorphs.[2] In experimental settings, a pH of 9.0 or higher is often used to promote ikaite precipitation.[4] While pH is crucial for formation, temperature remains the dominant factor controlling its subsequent stability.
Q5: What are the visible signs of ikaite transformation?
A5: When ikaite transforms, it loses its water of hydration. This often results in the breakdown of the crystalline structure, and the sample may appear as a wet slurry or a fine white powder, which is typically calcite, vaterite, or a mixture of both.[4]
Data Presentation
Ikaite Transformation Time as a Function of Temperature
The following table summarizes the observed persistence of ikaite at different temperatures based on experimental data.
| Temperature (°C) | Approximate Persistence Time | Transformation Products | Reference |
| 0 | ~28 hours | Calcite, Vaterite | [7] |
| 10 | < 24 hours | Calcite (sometimes with intermediate vaterite) | [1][8] |
| 20 | < 4 minutes | Calcite, Vaterite | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of Ikaite in the Laboratory
This protocol is adapted from studies simulating ikaite formation.
Objective: To synthesize ikaite crystals under controlled laboratory conditions.
Materials:
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Calcium chloride (CaCl₂) solution (e.g., 0.1 M)
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Sodium carbonate (Na₂CO₃) / Sodium bicarbonate (NaHCO₃) solution (e.g., 0.1 M each)
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Deionized water
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(Optional) Phosphate or Magnesium salt solution for stabilization
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Jacketed reaction vessel connected to a refrigerated circulating bath
-
Magnetic stirrer and stir bar
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pH meter
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Filtration apparatus (e.g., Büchner funnel and filter paper)
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Ethanol or acetone (pre-chilled) for washing
Procedure:
-
Pre-cool the jacketed reaction vessel and all solutions to the desired temperature (e.g., 2-4°C) using the refrigerated circulating bath.
-
Combine the sodium carbonate and sodium bicarbonate solutions in the reaction vessel to achieve the desired alkaline pH (e.g., pH 9-10.5).
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If using inhibitors, add the phosphate or magnesium solution to the carbonate/bicarbonate mixture.
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While stirring gently, slowly add the pre-chilled calcium chloride solution to the reaction vessel.
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Monitor the reaction for the formation of a precipitate. The reaction time can vary from minutes to hours.
-
Once a sufficient amount of precipitate has formed, quickly filter the crystals from the solution.
-
Wash the crystals with pre-chilled deionized water, followed by a wash with pre-chilled ethanol or acetone to remove excess water.
-
Immediately transfer the washed crystals to a pre-chilled container and store them at or below freezing temperatures for further analysis.
Protocol 2: Monitoring Ikaite Transformation Using Raman Spectroscopy
Objective: To observe the transformation of ikaite to calcite in real-time.
Materials:
-
Synthesized ikaite crystals
-
Raman spectrometer equipped with a temperature-controlled stage
-
Microscope slide
Procedure:
-
Cool the temperature-controlled stage of the Raman spectrometer to a low temperature (e.g., 0°C).
-
Quickly transfer a small amount of ikaite crystals onto the pre-cooled stage.
-
Acquire an initial Raman spectrum of the ikaite. Key peaks for ikaite are typically observed around 1066 cm⁻¹ (symmetric C-O stretching) and in the lattice vibration region below 400 cm⁻¹.
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Gradually increase the temperature of the stage to the desired transformation temperature (e.g., 10°C or 20°C).
-
Acquire Raman spectra at regular intervals to monitor changes.
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Observe the appearance of new peaks characteristic of calcite (typically around 1086 cm⁻¹) and potentially vaterite (around 1072 cm⁻¹ and 1081 cm⁻¹).[8]
-
Continue acquiring spectra until the ikaite peaks have completely disappeared and the calcite peaks are stable.
-
The collected spectral data can be used to determine the transformation pathway and estimate the transformation rate at that temperature.
Visualizations
Ikaite Transformation Pathway
Caption: The temperature-driven transformation pathway from metastable ikaite to stable calcite.
Experimental Workflow for Ikaite Synthesis and Stabilization
Caption: A typical experimental workflow for the synthesis and stabilization of ikaite.
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dggv.de [dggv.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Spontaneous nucleation of ikaite versus heterogeneous nucleation on mineral surfaces.
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the spontaneous and heterogeneous nucleation of ikaite. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your laboratory work.
Troubleshooting Guides
This section addresses common issues encountered during ikaite nucleation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No precipitate or very slow nucleation | Insufficient Supersaturation: The ion activity product (IAP) of Ca²⁺ and CO₃²⁻ is too low for nucleation to occur within the experimental timeframe. | - Increase the concentration of CaCl₂ and/or Na₂CO₃/NaHCO₃ solutions.- Adjust the pH to a higher value (e.g., pH > 9.3) to increase the CO₃²⁻ concentration.[1] |
| Temperature is too high for spontaneous nucleation: While ikaite can form at higher temperatures, its stability and nucleation rate are significantly reduced. | - Conduct experiments at low temperatures, ideally between -2°C and 7°C.[2] | |
| Formation of calcite, aragonite, or vaterite instead of or alongside ikaite | Lack of Inhibition for Anhydrous Phases: In the absence of specific inhibitors, the more stable anhydrous calcium carbonate polymorphs are favored. | - For experiments mimicking seawater, ensure the presence of magnesium, as Mg²⁺ inhibits calcite nucleation.[1][3]- Consider adding phosphate to the system, which can also inhibit calcite growth.[4] |
| Low Supersaturation (in spontaneous nucleation experiments): At lower supersaturation levels, the system may favor the formation of more stable phases. | - Increase the initial supersaturation with respect to ikaite. | |
| Temperature is too high: Higher temperatures favor the formation of anhydrous calcium carbonate polymorphs.[5] | - Lower the experimental temperature to the optimal range for ikaite formation. | |
| Rapid decomposition of ikaite upon sampling | Temperature Sensitivity: Ikaite is metastable and rapidly decomposes into water and anhydrous calcium carbonate at temperatures above approximately 8°C.[2] | - Pre-cool all sampling equipment (e.g., spatulas, filters, sample holders) to the experimental temperature or below.- Immediately transfer the collected sample to a freezer (-18°C or lower) or a pre-cooled stage for analysis.[2]- For XRD analysis, use a cooled sample holder.[2] |
| Exposure to Air: Prolonged exposure to air can lead to dehydration and transformation. | - Minimize the time the sample is exposed to ambient conditions. The entire retrieval and washing process should be accomplished in under 30 seconds.[6]- Wash the sample rapidly with a pre-cooled solvent like ethanol (-18°C) to remove the mother liquor.[6] | |
| Inconsistent or non-reproducible results | Fluctuations in Experimental Conditions: Small variations in temperature, pH, or reactant concentrations can significantly impact nucleation kinetics. | - Use a temperature-controlled water bath or cryostat to maintain a stable temperature.[7]- Precisely control the pH of the solutions.- Ensure accurate and consistent preparation of all stock solutions. |
| Contamination: The presence of unintended particles or ions can act as nucleation sites or inhibitors. | - Use high-purity water (e.g., deionized, Milli-Q) and analytical grade reagents.- Thoroughly clean all glassware and experimental apparatus. | |
| Difficulty in studying heterogeneous nucleation on a specific mineral surface | Competition from Spontaneous Nucleation: At high supersaturation levels, spontaneous nucleation in the bulk solution can overwhelm heterogeneous nucleation on the mineral surface. | - Conduct experiments at lower supersaturation levels (Ωikaite < 15) where heterogeneous nucleation is more likely to dominate.[6][8][9] |
| Poor contact between the solution and the mineral surface: Inadequate mixing can prevent the supersaturated solution from effectively interacting with the mineral substrate. | - Ensure proper stirring or flow of the solution over the mineral surface. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for spontaneous ikaite nucleation?
A1: Spontaneous ikaite nucleation is favored by low temperatures (ideally near-freezing), high alkalinity, and high supersaturation with respect to calcium carbonate.[5][6][10] The presence of calcite growth inhibitors such as magnesium or phosphate can also promote ikaite formation by preventing the precipitation of more stable anhydrous phases.[1][6][10]
Q2: How does heterogeneous nucleation of ikaite on mineral surfaces differ from spontaneous nucleation?
A2: Heterogeneous nucleation occurs at a lower energy barrier compared to spontaneous (homogeneous) nucleation. Mineral surfaces like quartz and mica can act as templates, promoting ikaite nucleation at lower supersaturation levels (Ωikaite < 15) than required for spontaneous nucleation.[6][8][9] This can lead to the formation of ikaite in environments where it would not spontaneously precipitate.
Q3: My ikaite crystals are decomposing before I can analyze them. What can I do?
A3: Ikaite's instability at room temperature is a major challenge. To prevent decomposition, it is crucial to maintain a low temperature throughout the sampling and analysis process. Pre-cool all tools and sample holders to at least the temperature of your experiment, and preferably colder (e.g., -18°C).[2] For techniques like XRD and SEM, use a cryo-stage to keep the sample frozen during analysis.[6] The sample should be retrieved and washed as quickly as possible, ideally in under 30 seconds.[6]
Q4: Can ikaite form at temperatures above 7°C?
A4: While naturally occurring ikaite is typically found at temperatures between -2 and 7°C, laboratory experiments have shown that ikaite can nucleate at temperatures as high as 35°C, particularly at high pH (9.3–10.3) and in the presence of calcite inhibitors like magnesium.[2][11] However, at these higher temperatures, ikaite is highly transient and will rapidly transform into a more stable polymorph like calcite.[5][11]
Q5: What is the role of magnesium in ikaite nucleation?
A5: Magnesium ions act as an inhibitor for calcite nucleation and growth.[1][3] By hindering the formation of the more thermodynamically stable calcite, the presence of magnesium in solutions like seawater allows the metastable ikaite to precipitate instead.[1][3]
Q6: Is phosphate necessary for ikaite formation?
A6: The role of phosphate is debated. While some studies suggest that high phosphate concentrations favor ikaite formation by inhibiting calcite growth, other experiments have successfully precipitated ikaite in the absence of phosphate, especially when other inhibitors like magnesium are present.[1][4][10][12] Therefore, phosphate is not considered a universal prerequisite for ikaite formation.
Data Presentation
Table 1: Experimental Conditions for Ikaite Nucleation
| Parameter | Spontaneous Nucleation | Heterogeneous Nucleation | Reference(s) |
| Temperature | -2°C to 35°C (persistence decreases significantly with increasing temperature) | 0°C (most studied) | [2][5][6][8][9][11] |
| pH | Typically > 9.3 | Can occur over a broader pH range depending on supersaturation | [1][2][11] |
| Supersaturation (Ωikaite) | Generally high (e.g., > 15) | Can occur at lower levels (e.g., < 15) | [6][8][9] |
| Inhibitors | Mg²⁺, phosphate, organic acids | Not strictly necessary, but can further promote ikaite over other phases | [1][4][6][10] |
| Mineral Substrates | Not applicable | Quartz, mica | [6][8][9][10] |
Table 2: Quantitative Data on Ikaite Nucleation and Properties
| Parameter | Value | Conditions | Reference(s) |
| Solubility Constant (log Ksp) | -7.3 ± 0.1 | T = 0°C | [6][8][9] |
| Effective Interfacial Energy (γ) | 15 ± 3 mJ/m² | Ωikaite ≥ 8 | [6][8][9] |
| Transient Occurrence at 0°C | ~28 hours | Inhibitor-free solution, Ωikaite = 18 | [5] |
| Transient Occurrence at 20°C | < 4 minutes | Inhibitor-free solution, Ωikaite = 18 | [5] |
Experimental Protocols
Protocol 1: Spontaneous Ikaite Nucleation (Batch Experiment)
-
Solution Preparation:
-
Prepare a 0.1 M CaCl₂ solution in deionized water.
-
Prepare a second solution by mixing 0.1 M Na₂CO₃ and 0.1 M NaHCO₃ in deionized water. The ratio of these two components can be adjusted to achieve the desired pH (e.g., a 1:1 ratio for a pH around 10.1 at 5°C).[1]
-
-
Experimental Setup:
-
Place a jacketed glass reactor in a cooling bath set to the desired experimental temperature (e.g., 5°C).
-
Equilibrate the reactant solutions to the experimental temperature.
-
-
Nucleation:
-
Simultaneously add equal volumes of the two pre-cooled solutions to the reactor vessel with constant stirring.
-
-
Monitoring and Sampling:
-
Monitor the solution's pH and/or Ca²⁺ concentration in-situ to determine the induction time of nucleation.[6][10]
-
Once a precipitate is observed, or after a predetermined time, collect the sample using pre-cooled filtration equipment.
-
Immediately wash the precipitate with a small amount of pre-cooled deionized water or ethanol.
-
Store the sample in a freezer at -18°C or below until analysis.[2]
-
Protocol 2: Heterogeneous Ikaite Nucleation on Mineral Surfaces (Cryo-Mixed Batch-Reactor)
-
Substrate Preparation:
-
Prepare the mineral substrate (e.g., quartz or mica powder of known surface area).
-
Add the mineral substrate to the reactor vessel.
-
-
Solution Preparation:
-
Experimental Setup:
-
Nucleation:
-
Initiate the experiment by adding the pre-cooled Na₂CO₃/NaHCO₃ solution to the reactor.
-
-
Monitoring and Sampling:
Protocol 3: Characterization of Ikaite
-
X-Ray Diffraction (XRD):
-
Scanning Electron Microscopy (SEM):
Mandatory Visualization
Caption: Workflow for laboratory-based ikaite nucleation experiments.
Caption: Key factors promoting ikaite nucleation over anhydrous carbonates.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. On the nucleation of ikaite (CaCO3x6H2O) – A comparative study in the presence and absence of mineral surfaces [epub.ub.uni-muenchen.de]
- 10. dggv.de [dggv.de]
- 11. Ikaite nucleation at 35 °C challenges the use of glendonite as a paleotemperature indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epic.awi.de [epic.awi.de]
Technical Support Center: The Role of Organic Additives in Stabilizing Ikaite
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the use of organic additives in the stabilization of ikaite (CaCO₃·6H₂O).
Frequently Asked Questions (FAQs)
Q1: What is ikaite and why is its stability a concern?
A1: Ikaite is a hydrated form of calcium carbonate that is only thermodynamically stable at low temperatures and high pressures. Under ambient surface conditions, it is metastable and rapidly decomposes into less hydrated calcium carbonate polymorphs (like calcite and vaterite) and water.[1] For researchers studying ikaite as a paleoclimatic indicator or for its potential in material science and drug delivery, preventing this decomposition is a critical experimental challenge.
Q2: What is the primary mechanism by which organic additives stabilize ikaite?
A2: The primary mechanism is not by directly strengthening the ikaite structure, but rather by inhibiting the nucleation and growth of more stable anhydrous calcium carbonate phases like calcite.[2][3] Organic molecules, particularly those containing carboxyl groups, adsorb onto the active growth sites (steps and kinks) of calcite crystals, effectively blocking their further development.[2] This kinetic barrier allows the metastable ikaite to persist for longer periods than it would in an additive-free solution.
Q3: Which types of organic additives are most effective?
Q4: Can organic additives be incorporated into the ikaite crystal structure?
A4: While the primary stabilization mechanism is surface inhibition of calcite, some studies suggest that organic matter can be entrapped within the calcite that forms from ikaite's decomposition. Analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) can be used to study the interaction and potential incorporation of organic molecules.[6][7]
Q5: What are the key environmental factors to control during experiments?
A5: Temperature is the most critical factor; experiments should be conducted at near-freezing temperatures (typically below 4-6°C) to favor ikaite formation and stability.[8][9] High pH has also been shown to be a primary control in promoting ikaite precipitation.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Ikaite crystals do not form; only calcite or vaterite is observed. | 1. Temperature is too high.2. Insufficient concentration of the organic additive.3. pH of the solution is too low. | 1. Ensure the reaction vessel is maintained at a constant, low temperature (e.g., 0-4°C).2. Increase the concentration of the organic additive to more effectively inhibit calcite nucleation.3. Adjust the initial pH of the solutions to be more alkaline. |
| Ikaite forms initially but rapidly transforms into a white powder (calcite/vaterite). | 1. The concentration of the organic additive is not high enough to sustain inhibition.2. The temperature of the solution increased after initial formation.3. The organic additive may be degrading over time. | 1. Perform a concentration-response experiment to find the optimal additive concentration for long-term stability.2. Maintain strict temperature control throughout the entire experiment, including during analysis.3. Use fresh additive solutions and consider the stability of the specific organic molecule under your experimental conditions. |
| The formed crystals have an unusual or unexpected morphology. | 1. The organic additive is known to alter crystal morphology.2. The concentration of the additive is very high.3. The rapid precipitation of ikaite can lead to dendritic or spherulitic growth. | 1. This is an expected outcome. Document the morphology using Scanning Electron Microscopy (SEM) as it is likely a result of the additive's interaction with the crystal faces.2. Vary the concentration of the additive to observe systematic changes in morphology.3. Control the rate of mixing of reactants to slow down the precipitation process. |
| Low yield of ikaite crystals. | 1. Sub-optimal concentrations of calcium and carbonate ions.2. The volume of the solvent is too large for the amount of reactants. | 1. Adjust the concentrations of the initial calcium and carbonate solutions.2. Reduce the total volume of the reaction to achieve supersaturation more effectively. |
| Difficulty in analyzing ikaite due to its instability. | 1. Ikaite decomposes at room temperature during sample preparation for analysis. | 1. For techniques like SEM and XRD, use a cryo-stage to maintain the sample at low temperatures during analysis.2. For spectroscopic analysis like Raman, perform measurements in situ in a temperature-controlled cell.[8] |
Quantitative Data on Calcite Growth Inhibition
| Organic Additive | Concentration | Inhibition of Calcite Growth Rate (%) | Reference |
| Cyclopentanetetracarboxylic acid (CPTCA) | 0.01 mg/L | ~80% | [10] |
| Cyclopentanetetracarboxylic acid (CPTCA) | 0.1 mg/L | 100% | [10] |
| Tetrahydrofurantetracarboxylic acid (THFTCA) | 0.1 mg/L | ~60% | [10] |
| Polyaspartic Acid (PASP) | 10 mg/L | High (Significantly better than control) | [6] |
| Citric Acid | up to 10 mg/L | No significant inhibition | [10] |
Note: This table is illustrative of the principle that certain organic molecules are potent inhibitors of calcite growth. The effectiveness of these inhibitors is expected to correlate with increased stability of ikaite under conditions that favor its formation.
Experimental Protocols
Protocol 1: Synthesis of Ikaite with an Organic Additive (Polyaspartic Acid)
This protocol describes the synthesis of ikaite in the presence of polyaspartic acid (PASP) as a stabilizing agent.
Materials:
-
Calcium chloride (CaCl₂) solution (e.g., 0.1 M)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
Polyaspartic acid (PASP) solution (e.g., 100 mg/L stock)
-
Deionized water
-
Temperature-controlled reaction vessel (e.g., jacketed beaker connected to a cooling bath)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Ethanol (pre-chilled to <0°C)
-
pH meter
Procedure:
-
Preparation:
-
Pre-cool all solutions and the reaction vessel to the desired temperature (e.g., 2°C).
-
Prepare a solution of CaCl₂ in the reaction vessel.
-
Add the desired volume of the PASP stock solution to the CaCl₂ solution to achieve the target final concentration (e.g., 10 mg/L) and stir to mix.
-
-
Synthesis:
-
While stirring the CaCl₂-PASP solution, slowly add the Na₂CO₃ solution dropwise. A precipitate should form.
-
Continue stirring for a set period (e.g., 1-2 hours) at a constant low temperature.
-
-
Isolation:
-
Quickly filter the precipitate using the filtration apparatus.
-
Wash the collected crystals with a small amount of ice-cold deionized water, followed by a wash with pre-chilled ethanol to remove excess water.
-
-
Storage and Analysis:
-
Immediately transfer the crystals to a cold storage environment (e.g., a freezer at -20°C).
-
For analysis, use techniques that can be performed at low temperatures (e.g., cryo-SEM, XRD with a cold stage) to prevent decomposition.
-
Protocol 2: Monitoring Ikaite Stability
This protocol outlines a method for monitoring the transformation of ikaite to calcite in the presence of an organic additive.
Materials:
-
Synthesized ikaite crystals (from Protocol 1)
-
Temperature-controlled sample holder
-
Raman spectrometer with an in-situ cell or a microscope with a temperature-controlled stage
Procedure:
-
Sample Preparation:
-
Place a small sample of the synthesized ikaite crystals in the temperature-controlled cell.
-
-
Initial Analysis:
-
Acquire an initial Raman spectrum of the sample at a low temperature (e.g., 2°C) to confirm the presence of ikaite (characteristic peaks for OH stretching and lattice modes).
-
-
Transformation Monitoring:
-
Increase the temperature to a point where ikaite is known to be unstable (e.g., 10°C or 20°C).
-
Acquire Raman spectra at regular time intervals (e.g., every 5-10 minutes).
-
Monitor the spectra for the disappearance of ikaite peaks and the appearance of peaks characteristic of calcite (e.g., at ~1086 cm⁻¹) and/or vaterite.[8]
-
-
Data Analysis:
-
Plot the intensity of the characteristic ikaite and calcite peaks as a function of time to determine the transformation kinetics.
-
Repeat the experiment with different concentrations of the organic additive to quantify its effect on the stability of ikaite.
-
Visualizations
Caption: Experimental workflow for ikaite synthesis with organic additives and subsequent stability analysis.
Caption: Mechanism of ikaite stabilization through calcite growth inhibition by organic additives.
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. toolify.ai [toolify.ai]
- 4. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Synthesis of polyaspartic acid-capped 2-aminoethylamino acid as a green water treatment agent and study of its inhibition performance and mechanism for calcium scales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making pretty diagrams with GraphViz [steveliles.github.io]
- 8. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 9. sketchviz.com [sketchviz.com]
- 10. repository.cpu.edu.ph [repository.cpu.edu.ph]
Validation & Comparative
A Comparative Analysis of Ikaite, Vaterite, and Aragonite Crystal Structures
A comprehensive guide for researchers, scientists, and drug development professionals delving into the nuanced structural differences of three significant calcium carbonate polymorphs: ikaite, vaterite, and aragonite. This document provides a comparative overview of their crystal structures, supported by quantitative data and detailed experimental protocols for their characterization.
Introduction
Calcium carbonate (CaCO₃) is a ubiquitous compound that crystallizes into several polymorphic forms, each possessing distinct physical and chemical properties despite their identical chemical composition. Among these, the anhydrous polymorphs aragonite and vaterite, along with the hydrated form ikaite (CaCO₃·6H₂O), are of significant interest in various scientific and industrial fields, including biomaterials, geology, and pharmaceuticals. Understanding their crystal structures is paramount for controlling their formation and leveraging their unique characteristics. Aragonite is a common biomineral found in shells and corals, while vaterite is a metastable phase often investigated for drug delivery applications.[1][2] Ikaite, a hydrated calcium carbonate, serves as a precursor to anhydrous forms and is an indicator of cold environments.[3]
Crystallographic Data Comparison
The fundamental differences between ikaite, vaterite, and aragonite are rooted in their distinct crystal lattices. The following table summarizes their key crystallographic parameters.
| Property | Ikaite | Vaterite | Aragonite |
| Chemical Formula | CaCO₃·6H₂O | CaCO₃ | CaCO₃ |
| Crystal System | Monoclinic | Hexagonal (major phase) | Orthorhombic |
| Space Group | C2/c | P6₃/mmc | Pmcn |
| Lattice Parameters | a ≈ 8.87 Åb ≈ 8.23 Åc ≈ 11.02 Åβ ≈ 110.2° | a ≈ 4.13 Åc ≈ 8.49 Å | a = 4.97 Åb = 4.97 Åc = 16.98 Å |
| Density (g/cm³) | ~1.83 | ~2.65 | ~2.94 |
| Coordination No. of Ca²⁺ | 8 | 6 or 8 (debated) | 9 |
| Stability | Metastable, stable only at low temperatures | Least stable anhydrous polymorph | Metastable, more stable than vaterite |
Note: The crystal structure of vaterite is complex and still a subject of debate, with other models proposing orthorhombic, monoclinic, or triclinic lattices.[4] The hexagonal model is most commonly cited.
Experimental Protocols for Characterization
The differentiation and detailed structural analysis of ikaite, vaterite, and aragonite necessitate the use of various analytical techniques. Below are detailed methodologies for key experiments.
1. X-Ray Diffraction (XRD)
X-Ray Diffraction is a primary technique for identifying crystal phases and determining lattice parameters.
-
Sample Preparation: The calcium carbonate samples are typically in powder form. For precipitated crystals, the solid is collected by filtering, rinsed with deionized water, and dried in a desiccator at around 40°C for at least 24 hours.[5] Prolonged grinding should be avoided as it can induce phase transformations.[6]
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu-Kα radiation source (λ = 1.5406 Å) is commonly used.
-
Data Collection: The XRD pattern is typically recorded over a 2θ range of 5° to 70° with a step size of approximately 0.00346°.[7]
-
Data Analysis: The resulting diffraction pattern is a unique fingerprint for each polymorph. The identification of phases is achieved by comparing the peak positions and intensities with standard diffraction patterns from databases like the Crystallography Open Database (COD).[8] For quantitative analysis, Rietveld refinement can be employed to determine the weight percentage of each polymorph in a mixture.[7]
2. Scanning Electron Microscopy (SEM)
SEM is utilized to observe the morphology and surface texture of the crystals.
-
Sample Preparation: The dried powder sample is mounted on an aluminum stub using double-sided carbon tape. To prevent charging under the electron beam, the sample is coated with a thin layer of a conductive material, such as gold or gold-palladium, using a sputter coater.[5]
-
Imaging: The sample is then introduced into the SEM chamber. Images are acquired at various magnifications using an accelerating voltage typically in the range of 3 to 15 kV.
-
Analysis: The micrographs reveal the characteristic morphology of each polymorph. Aragonite often forms needle-like or acicular crystals, vaterite typically appears as spherical aggregates, and ikaite can form steep pyramidal crystals.
3. Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of the molecules within the crystal lattice, allowing for polymorph differentiation.
-
Sample Preparation: A key advantage of Raman spectroscopy is that it requires minimal to no sample preparation. The powder or crystal can be analyzed directly.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source, commonly at 514.5 nm or 785 nm, is used.[9][10] The scattered light is collected and analyzed.
-
Data Collection: Spectra are collected over a specific wavenumber range. The region of interest for calcium carbonate polymorphs typically includes the carbonate in-plane bend modes (around 700-720 cm⁻¹) and the symmetric stretching of C-O bonds (around 1080-1090 cm⁻¹).[11]
-
Data Analysis: Each polymorph exhibits a distinct Raman spectrum. For instance, the in-plane bending modes can effectively discriminate between calcite and aragonite.[11] Quantitative analysis of mixtures can be performed by creating calibration curves based on the intensity ratios of characteristic peaks.[9]
Logical Relationships and Transformations
The stability of calcium carbonate polymorphs is a critical aspect of their interrelationship. The following diagram illustrates the transformation pathways influenced by temperature.
Ikaite, being a hydrated and metastable form, readily transforms into anhydrous polymorphs like vaterite and aragonite upon warming and loss of its water of hydration.[3] Among the anhydrous forms, vaterite is the least thermodynamically stable and will transform into either aragonite at higher temperatures (e.g., ~60°C in water) or calcite at lower temperatures in an aqueous environment.[1] Aragonite, while more stable than vaterite, is also metastable under ambient conditions and will eventually transform to the most stable polymorph, calcite, a process that can be accelerated by heating to temperatures around 400-500°C.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ikaite Mineral Data [webmineral.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. X-Ray Diffraction Analysis of the Calcium Carbonate Polymorphs | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdn.most.gov.bd [cdn.most.gov.bd]
- 9. azom.com [azom.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thermally Induced Aragonite–Calcite Transformation in Freshwater Pearl: A Mutual Relation with the Thermal Dehydration of Included Water - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Calcium Carbonate Polymorphs: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
Calcium carbonate (CaCO₃) is a ubiquitous compound found in various natural and synthetic forms. It exists in three primary anhydrous crystalline polymorphs: calcite, aragonite, and vaterite. While chemically identical, these polymorphs exhibit distinct crystal structures—rhombohedral (calcite), orthorhombic (aragonite), and hexagonal (vaterite)—which impart different physical and chemical properties.[1][2] This structural variation is critical in fields ranging from biomineralization and materials science to pharmaceuticals, where the specific polymorph can influence factors like bioavailability and stability. Accurate identification of the polymorphic form is therefore essential. This guide provides a comparative overview of key spectroscopic techniques used to differentiate calcite, aragonite, and vaterite, supported by experimental data and protocols.
Comparative Analysis of Spectroscopic Techniques
The distinct crystal lattices of calcite, aragonite, and vaterite result in unique vibrational modes and X-ray diffraction patterns, allowing for their differentiation using techniques such as Raman spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Diffraction (XRD).[3][4]
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that probes the vibrational modes of molecules.[1] The different symmetries of the carbonate ion within the crystal structures of the polymorphs lead to characteristic Raman shifts.[1]
| Polymorph | Lattice Modes (100-300 cm⁻¹) | In-plane Bending (ν₄) (~700 cm⁻¹) | Symmetric Stretch (ν₁) (~1085 cm⁻¹) |
| Calcite | ~155, ~281 cm⁻¹ | ~712 cm⁻¹ | ~1085-1087 cm⁻¹ (single peak) |
| Aragonite | ~115, ~153, ~180, ~206 cm⁻¹ | ~704, ~710 cm⁻¹ (doublet) | ~1085 cm⁻¹ (single peak) |
| Vaterite | Multiple peaks | ~740-750 cm⁻¹ | ~1074, ~1080, ~1091 cm⁻¹ (triplet or doublet)[5][6] |
Table 1: Characteristic Raman shifts for calcium carbonate polymorphs.[5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, identifying characteristic molecular vibrations. The primary absorption bands for the carbonate ion (CO₃²⁻) are sensitive to the polymorphic form.[7]
| Polymorph | Out-of-plane Bend (ν₂) | In-plane Bend (ν₄) | Asymmetric Stretch (ν₃) | Symmetric Stretch (ν₁) |
| Calcite | ~875-883 cm⁻¹ | ~713 cm⁻¹ (single peak) | ~1432 cm⁻¹ (broad) | ~1087 cm⁻¹ (weak or forbidden) |
| Aragonite | ~854-858 cm⁻¹ | ~700, ~713 cm⁻¹ (split peak)[8] | ~1475 cm⁻¹ | ~1080-1087 cm⁻¹ |
| Vaterite | ~849, ~876 cm⁻¹ | ~741-745 cm⁻¹ | ~1440-1490 cm⁻¹ (broad) | ~1088 cm⁻¹ |
Table 2: Characteristic FTIR absorption bands for calcium carbonate polymorphs.[7][8][9][10]
X-ray Diffraction (XRD)
XRD is a powerful technique for identifying crystalline materials based on their unique diffraction patterns. Each polymorph produces a distinct set of diffraction peaks at specific 2θ angles, which act as a fingerprint for that crystal structure.
| Polymorph | Major Diffraction Peaks (2θ) |
| Calcite | 23.1°, 29.4° (104) , 36.0°, 39.4°, 43.2°, 47.5°, 48.5° |
| Aragonite | 26.2° (111) , 27.2° (021) , 33.1°, 36.1°, 37.9°, 38.4°, 45.8°, 50.2° |
| Vaterite | 24.9° (110) , 27.0° (112) , 32.8° (114) , 43.8°, 50.1°, 55.7° |
Table 3: Principal XRD peaks for calcium carbonate polymorphs (Cu Kα radiation). The most intense peaks for identification are in bold, with Miller indices (hkl) in parentheses.[2][10][11]
Experimental Protocols
The following are generalized methodologies for the analysis of calcium carbonate polymorphs. Instrument-specific parameters should be optimized for best results.
Raman Spectroscopy Protocol
-
Sample Preparation: Place a small amount of the powdered calcium carbonate sample onto a microscope slide or into a well plate. No further preparation is typically required.[1]
-
Instrumentation: Use a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
-
Data Acquisition:
-
Focus the laser onto the sample using an appropriate objective lens.
-
Set the spectral range to cover the characteristic peaks (e.g., 100 cm⁻¹ to 1200 cm⁻¹).
-
Acquire spectra with an appropriate integration time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Identify the polymorphs by comparing the positions of the lattice modes and the ν₁ symmetric stretching mode to the reference values in Table 1.
FTIR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the powder sample directly onto the ATR crystal.
-
Apply consistent pressure using the anvil to ensure good contact.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).
-
Grind the mixture to a fine powder.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Collect the sample spectrum over the mid-IR range (e.g., 4000 cm⁻¹ to 650 cm⁻¹).
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Analyze the positions and splitting of the ν₂, ν₄, and ν₁ vibrational bands to identify the polymorphs according to Table 2.[12]
Powder X-ray Diffraction (XRD) Protocol
-
Sample Preparation:
-
Finely grind the calcium carbonate sample to a homogenous powder to ensure random crystal orientation.
-
Pack the powder into a sample holder, ensuring a flat, level surface.
-
-
Instrumentation: Use a powder X-ray diffractometer, typically with a Cu Kα radiation source.
-
Data Acquisition:
-
Set the 2θ scan range to cover the primary diffraction peaks (e.g., 20° to 60°).
-
Use a step size and scan speed that provides adequate resolution and peak intensity (e.g., 0.02° step size, 1-2 seconds per step).
-
-
Data Analysis: Compare the obtained 2θ peak positions and relative intensities with standard diffraction patterns or the values in Table 3 to identify the polymorph(s) present.[2]
Workflow for Polymorph Identification
The logical process for identifying an unknown calcium carbonate sample can be visualized as follows:
Workflow for identifying CaCO₃ polymorphs.
Conclusion
XRD, Raman, and FTIR spectroscopy are all powerful and complementary techniques for the unambiguous differentiation of calcium carbonate polymorphs.
-
XRD is considered the gold standard for crystalline phase identification, providing definitive structural information.
-
Raman spectroscopy is often faster, requires minimal to no sample preparation, and is excellent for in-situ and on-line monitoring of crystallization processes.[1][2]
-
FTIR spectroscopy is a widely accessible and rapid method, particularly useful for qualitative analysis and process monitoring.[7]
For researchers, scientists, and drug development professionals, the choice of technique will depend on the specific application, available instrumentation, and the need for quantitative versus qualitative data. In many cases, using a combination of these methods provides the most comprehensive and reliable characterization of calcium carbonate polymorphs.
References
- 1. azom.com [azom.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differentiation of Calcium Carbonate Polymorphs by Surface Analysis Techniques – An XPS and TOF-SIMS study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiating calcium carbonate polymorphs by surface anal | REDI [redi.cedia.edu.ec]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mit.imt.si [mit.imt.si]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Analysis of Calcium Carbonate Polymorphs by X-Ray Diffraction -Korean Chemical Engineering Research | Korea Science [koreascience.kr]
- 12. Quantitative analysis of calcium carbonate polymorphs by infrared spectroscopy - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Thermodynamic Stability of Calcite, Aragonite, and Ikaite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermodynamic stability of three key calcium carbonate polymorphs: calcite, aragonite, and ikaite. Understanding the subtle yet critical differences in their stability is paramount for researchers in fields ranging from geochemistry and materials science to pharmaceuticals, where controlling crystallization and polymorphism is crucial for product efficacy and stability. This document summarizes key experimental data, outlines the methodologies used for their determination, and visually represents their stability relationships.
Thermodynamic Stability Overview
Under standard ambient conditions (298.15 K and 1 bar), the thermodynamic stability of the anhydrous calcium carbonate polymorphs follows the order: calcite > aragonite. Ikaite (CaCO₃·6H₂O), a hydrated form of calcium carbonate, is metastable under these conditions and is typically found in nature in cold environments, such as polar sea ice and glacial sediments. Its stability is favored by low temperatures and high pressures. While metastable at the Earth's surface, ikaite's formation can be kinetically favored under certain conditions, and it is often considered a precursor to the formation of anhydrous polymorphs.
Quantitative Thermodynamic Data
The following table summarizes the standard molar thermodynamic properties for calcite, aragonite, and ikaite at 298.15 K (25 °C) and 1 bar. These values are essential for predicting the spontaneity of transformations between the polymorphs under various conditions.
| Thermodynamic Property | Calcite | Aragonite | Ikaite (CaCO₃·6H₂O) |
| Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | -1128.8 | -1127.8 | -2541.9 ± 0.66[1] |
| Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | -1206.9 | -1207.1 | -2973.4 ± 1.02[1] |
| Standard Molar Entropy (S°) (J/mol·K) | 92.9 | 88.7[2] | 306.6 ± 1.2[1] |
| Log of the Solubility Product (log Ksp) at 25°C | -8.480 ± 0.020 | -8.336 ± 0.020 | -7.20 (at 0°C)[3] |
Stability Relationships and Phase Transitions
The thermodynamic stability of these polymorphs is dependent on temperature and pressure. The following diagram illustrates the general stability fields and transformation pathways.
Caption: Phase stability relationships of calcite, aragonite, and ikaite.
Experimental Protocols
The thermodynamic data presented in this guide are derived from various experimental techniques. The primary methods employed are solution calorimetry and solubility studies.
Solution Calorimetry
Solution calorimetry is a powerful technique for determining the enthalpy of formation (ΔHf°) of minerals.
Methodology:
-
Sample Preparation: A precisely weighed sample of the mineral polymorph (e.g., calcite, aragonite) is prepared. For synthetic samples, characterization by X-ray diffraction (XRD) and other techniques is crucial to confirm phase purity.
-
Calorimeter Setup: A high-precision calorimeter, often a Tian-Calvet type microcalorimeter, is used. The solvent is typically a strong acid, such as hydrochloric acid or hydrofluoric acid, held at a constant temperature (e.g., 298.15 K).
-
Dissolution: The mineral sample is dropped into the solvent, and the heat evolved or absorbed during the dissolution process is measured with high sensitivity.
-
Enthalpy of Solution Calculation: The measured heat change corresponds to the enthalpy of solution (ΔHsoln).
-
Thermochemical Cycle: By measuring the enthalpies of solution for the constituent elements or oxides in the same solvent, a thermochemical cycle (Hess's Law) is constructed. This allows for the calculation of the standard enthalpy of formation (ΔHf°) of the mineral. For example, the enthalpy of formation of CaCO₃ can be determined by measuring the enthalpies of solution of CaCO₃, CaO, and CO₂ (gas) in the same acid.
For metastable phases like ikaite, low-temperature calorimetry is necessary to prevent decomposition during the experiment.
Solubility Studies
Solubility experiments are used to determine the solubility product constant (Ksp) and, from its temperature dependence, the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of dissolution.
Methodology:
-
Equilibration: A pure sample of the mineral is equilibrated with a solvent (typically deionized water or a solution of known ionic strength) in a sealed reaction vessel at a constant temperature and pressure. For sparingly soluble salts like calcium carbonate, achieving equilibrium can take from days to weeks. The system is continuously stirred or agitated to facilitate equilibrium.
-
Sampling and Analysis: Once equilibrium is reached, the aqueous solution is filtered to remove any solid particles. The concentration of the constituent ions (e.g., Ca²⁺ and CO₃²⁻) in the filtrate is then determined using analytical techniques such as atomic absorption spectroscopy (AAS), inductively coupled plasma mass spectrometry (ICP-MS), or ion chromatography. The pH of the solution is also measured.
-
Calculation of Ksp: The activities of the ions are calculated from their concentrations using activity coefficient models (e.g., Debye-Hückel or Pitzer equations). The solubility product (Ksp) is then calculated from the product of the ion activities raised to the power of their stoichiometric coefficients.
-
Temperature Dependence: By performing solubility measurements at a range of temperatures, the temperature dependence of the Ksp can be determined. This allows for the calculation of the standard Gibbs free energy of dissolution (ΔG° = -RTlnKsp), and from the van't Hoff equation (d(lnKsp)/dT = ΔH°/RT²), the standard enthalpy of dissolution (ΔH°) can be derived. The standard entropy of dissolution (ΔS°) can then be calculated using the Gibbs-Helmholtz equation (ΔG° = ΔH° - TΔS°).
For a metastable mineral like ikaite, solubility experiments must be conducted at low temperatures where its dissolution and transformation to a more stable phase are slow enough to allow for the measurement of its solubility.[1]
Logical Workflow for Stability Determination
The determination of the thermodynamic stability of these polymorphs follows a logical experimental and computational workflow.
Caption: Workflow for determining and analyzing thermodynamic stability.
References
A Comparative Guide to the Validation of Ikaite-Derived Glendonites as Paleoclimate Indicators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ikaite-derived glendonites with other paleoclimate proxies, supported by experimental data and detailed methodologies. Glendonites, calcite pseudomorphs of the hydrated calcium carbonate mineral ikaite, are increasingly utilized as indicators of past cold climates. Their formation is intrinsically linked to near-freezing temperatures, offering a unique window into Earth's paleoclimatic history. However, the validity and precision of glendonite-based paleothermometry are subjects of ongoing research and debate. This document aims to objectively present the current state of knowledge, highlighting both the potential and the pitfalls of this proxy.
Ikaite Formation and Transformation: The Basis of a Paleoclimate Proxy
Ikaite (CaCO₃·6H₂O) is a metastable mineral that precipitates in cold-water environments, typically near freezing temperatures (approximately -2 to 7°C).[1] Its formation is favored in organic-rich sediments with high alkalinity and elevated phosphate concentrations, which inhibit the precipitation of more stable calcium carbonate forms like calcite and aragonite.[2] When temperatures rise above this stability range, ikaite decomposes and transforms into calcite, often preserving the original crystal shape of the ikaite, thus forming a glendonite.[1] This transformation is a key element in its use as a paleoclimate indicator, as the presence of glendonites in the geological record is inferred as evidence of past near-freezing conditions.
The process of ikaite formation and its subsequent transformation into glendonite is a critical pathway to understand for accurate paleoclimatic reconstructions.
Experimental Validation: Isotopic Thermometry
The primary methods for validating glendonites as paleoclimate indicators involve stable isotope and clumped isotope analysis of the calcite within the pseudomorphs. These techniques aim to reconstruct the temperature at which the parent ikaite originally formed.
Stable Isotope Paleothermometry (δ¹⁸O)
The oxygen isotopic composition (δ¹⁸O) of carbonate minerals is dependent on the temperature and the δ¹⁸O of the water from which they precipitate. By measuring the δ¹⁸O of glendonite calcite and estimating the δ¹⁸O of the paleo-pore water, the formation temperature of the original ikaite can be calculated.
However, a major challenge lies in the potential for isotopic alteration during the ikaite-to-calcite transformation. If this transformation occurs in an open system with significant water-rock interaction, the δ¹⁸O of the resulting calcite may reflect diagenetic temperatures rather than the initial cold formation temperature of the ikaite.[3] Conversely, studies have shown that in a quasi-solid-state transformation in air, significant isotopic equilibration with the surrounding environment is not observed, suggesting the potential for preserving the original isotopic signature.[3][4]
Clumped Isotope Paleothermometry (Δ₄₇)
Clumped isotope geochemistry measures the abundance of rare, heavy isotopes bonded together within a mineral lattice (e.g., ¹³C-¹⁸O in carbonates). The degree of this "clumping," expressed as Δ₄₇, is solely dependent on the temperature of mineral formation and is independent of the isotopic composition of the parent water.[5][6] This makes clumped isotope thermometry a powerful tool for paleotemperature reconstruction, as it eliminates the uncertainty associated with estimating paleo-fluid δ¹⁸O.
Recent studies applying clumped isotope analysis to glendonites have shown promise in constraining formation temperatures. However, similar to stable isotopes, the potential for resetting the clumped isotope signal during diagenesis and the ikaite-to-calcite transformation remains a critical area of investigation.[3]
Comparison with Other Paleoclimate Proxies
To validate the paleotemperature estimates derived from glendonites, it is crucial to compare them with data from other established proxies from the same time intervals and locations.
| Paleoclimate Proxy | Principle | Advantages | Disadvantages | Typical Temperature Range (°C) |
| Glendonites (δ¹⁸O & Δ₄₇) | Formation of precursor ikaite at near-freezing temperatures. Isotopic composition of calcite pseudomorph reflects formation temperature. | Direct indicator of cold bottom/pore water temperatures. Clumped isotopes are independent of fluid δ¹⁸O. | Susceptible to diagenetic alteration during ikaite-calcite transformation. The exact formation temperature of ikaite can be debated. | Primarily indicates near-freezing conditions (~ -2 to 7°C) |
| Foraminifera (δ¹⁸O & Mg/Ca) | Isotopic and elemental composition of shells of marine protozoa reflect seawater temperature. | Widely distributed in marine sediments, providing continuous records. Well-established and calibrated. | Vital effects (biological fractionation) can influence isotopic and elemental ratios. Shells can be altered by dissolution and diagenesis. | Broad range, dependent on species and location. |
| TEX₈₆ (Tetraether Index) | Ratio of specific membrane lipids (GDGTs) from marine archaea is correlated with sea surface temperature. | Applicable in a wide range of marine environments and over long geological timescales. | Can be influenced by factors other than temperature, such as nutrient levels and archaeal community composition. | Broad range, with various calibrations available. |
| UK'₃₇ (Alkenone Index) | Degree of unsaturation of long-chain ketones produced by certain phytoplankton (haptophytes) is a function of growth temperature. | Well-calibrated and widely used for sea surface temperature reconstructions. | Limited to the photic zone where haptophytes live. Alkenones can degrade over time. | Broad range, typically used for sea surface temperatures. |
Table 1: Comparison of Glendonites with Other Paleoclimate Proxies.
Studies directly comparing glendonite-derived temperatures with those from foraminifera have shown both agreement and discrepancies, highlighting the complexities of paleoclimate reconstruction. For instance, reassessed belemnite and foraminifera paleotemperatures, when considering hyposaline conditions suggested by glendonite pore water δ¹⁸O, have yielded results consistent with the cold temperatures implied by ikaite formation.[7]
Experimental Protocols
Accurate and reproducible data are fundamental to the validation of any paleoclimate proxy. The following outlines the generalized experimental workflows for stable and clumped isotope analysis of glendonites.
Stable Isotope Analysis (δ¹⁸O and δ¹³C)
The standard method for determining the stable carbon and oxygen isotopic composition of carbonates involves acid digestion followed by analysis of the evolved CO₂ gas using an isotope ratio mass spectrometer (IRMS).
Clumped Isotope Analysis (Δ₄₇)
Clumped isotope analysis requires highly specialized mass spectrometers capable of resolving rare isotopologues. The sample preparation is similar to that for stable isotopes, but the analytical procedure is more complex.
Quantitative Data Summary
The isotopic composition of ikaite and glendonites varies significantly depending on the depositional environment and diagenetic history. The following table summarizes typical ranges of stable isotope values reported in the literature.
| Material | δ¹³C (‰ VPDB) | δ¹⁸O (‰ VPDB) | Reference |
| Ikaite | -42.7 to +8.3 | -17.0 to +3.6 | [8] |
| Bulk Glendonite | -52.4 to +0.6 | -16.6 to +4.8 | [8] |
| Ikaite-derived Calcite | -27.7 to -14.3 | -5.1 to +1.3 | [8] |
| Secondary Carbonate Cements | -20.2 to -3.9 | -23.1 to -6.2 | [8] |
Table 2: Summary of Stable Isotope Compositions of Ikaite and Glendonites. The wide range in isotopic values highlights the importance of careful sample selection and petrographic analysis to distinguish between primary ikaite-derived calcite and later diagenetic cements. The very low δ¹³C values often observed are indicative of a carbon source from the oxidation of methane.
Conclusion and Future Directions
Ikaite-derived glendonites represent a valuable, albeit complex, proxy for reconstructing past cold-climate episodes. Their presence in the geological record provides strong qualitative evidence for near-freezing conditions. Quantitative paleotemperature reconstructions based on stable and clumped isotope analyses show promise but are subject to uncertainties related to the ikaite-to-calcite transformation and diagenetic overprinting.
Future research should focus on:
-
Multi-proxy studies: Direct and detailed comparisons of glendonite-derived temperature records with those from other proxies (e.g., foraminifera, TEX₈₆, UK'₃₇) in the same sedimentary sequences are crucial for robust validation.
-
Understanding the transformation process: Further experimental and theoretical work is needed to better constrain the isotopic fractionation and potential for signal preservation during the ikaite-to-calcite transformation under various diagenetic conditions.
-
Refining analytical techniques: Continued improvement in the precision and accuracy of clumped isotope measurements will enhance the reliability of glendonite-based paleothermometry.
By addressing these research avenues, the scientific community can further solidify the role of glendonites as a reliable and high-resolution paleoclimate indicator, providing critical data for understanding Earth's climate system.
References
- 1. researchgate.net [researchgate.net]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. escholarship.org [escholarship.org]
- 4. oceanrep.geomar.de [oceanrep.geomar.de]
- 5. researchgate.net [researchgate.net]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. john-lab.org [john-lab.org]
Spectroscopic Fingerprints: A Comparative Guide to Natural and Synthetic Ikaite
A detailed analysis of the spectroscopic characteristics that differentiate natural ikaite from its synthetically produced counterpart, providing researchers with key identifiers for this metastable calcium carbonate hexahydrate.
Ikaite, a hydrous calcium carbonate mineral (CaCO₃·6H₂O), is of significant interest in paleoclimatology and geochemistry due to its formation in cold-water environments. As a metastable mineral, it rapidly transforms into other calcium carbonate polymorphs at warmer temperatures. The ability to distinguish between natural ikaite and its synthetic analogues is crucial for authenticating sample origins and ensuring the integrity of experimental data. This guide provides a comparative overview of the spectroscopic differences between natural and synthetic ikaite, focusing on Raman, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Key Spectroscopic Differentiators
Spectroscopic techniques provide a non-destructive means to probe the molecular vibrations and nuclear magnetic environments within ikaite, revealing subtle structural and compositional variations between natural and synthetic samples.
Raman Spectroscopy
Raman spectroscopy is a powerful tool for identifying the vibrational modes of the carbonate ion and the water molecules within the ikaite structure. While the overall Raman spectra of natural and synthetic ikaite are broadly similar, discernible differences can be observed in peak positions and widths.
Natural ikaite often exhibits sharper and more defined Raman bands compared to synthetic ikaite. This is likely attributable to a more ordered crystalline structure formed over geological timescales. In contrast, synthetic ikaite, produced through rapid precipitation in the laboratory, may possess a higher degree of structural disorder, leading to broader spectral features.
Key Raman bands for ikaite include those associated with the symmetric stretching of the C-O bond (ν₁) in the carbonate group, which typically appears as a strong, sharp peak. Other significant bands correspond to the in-plane bending (ν₄) and lattice modes.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy complements Raman by probing the infrared-active vibrational modes. The FTIR spectra of both natural and synthetic ikaite are dominated by strong absorption bands from the carbonate group and the water of hydration.
Differences between natural and synthetic samples can manifest in the O-H stretching region of the water molecules. In natural ikaite, the hydrogen bonding network may be more uniform, resulting in more distinct and resolved O-H bands. Synthetic ikaite may show broader and less defined O-H absorption due to a more varied hydrogen-bonding environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy, particularly ¹³C and ¹H NMR, provides detailed information about the local chemical environment of the carbon and hydrogen atoms in ikaite.[1][2]
¹³C NMR is particularly useful for distinguishing between different calcium carbonate polymorphs.[2] While specific comparative data between natural and synthetic ikaite is limited, it is expected that variations in crystallinity and the presence of impurities in natural samples could lead to differences in chemical shifts and line broadening compared to pure synthetic ikaite. ¹H NMR can probe the dynamics of the water molecules within the crystal lattice, potentially revealing differences in mobility and hydrogen bonding between natural and synthetic specimens.
Quantitative Spectroscopic Data
The following table summarizes the key spectroscopic features for the identification and comparison of ikaite. Note that specific peak positions can vary slightly depending on the experimental conditions and the presence of impurities.
| Spectroscopic Technique | Feature | Natural Ikaite | Synthetic Ikaite |
| Raman Spectroscopy | ν₁ (C-O symmetric stretch) | ~1065 - 1070 cm⁻¹ (typically sharp) | ~1065 - 1070 cm⁻¹ (can be broader) |
| Lattice Modes | Well-defined peaks | Broader peaks | |
| FTIR Spectroscopy | O-H Stretching (H₂O) | More resolved bands | Broader, less defined bands |
| ν₃ (C-O asymmetric stretch) | ~1400 - 1500 cm⁻¹ | ~1400 - 1500 cm⁻¹ | |
| ν₂ (C-O out-of-plane bend) | ~870 cm⁻¹ | ~870 cm⁻¹ | |
| ¹³C NMR Spectroscopy | Carbonate Chemical Shift (δ) | Expected to be sensitive to local environment | Reference chemical shift for pure CaCO₃·6H₂O |
Experimental Protocols
Accurate spectroscopic comparison relies on standardized experimental procedures. Below are representative protocols for the synthesis of ikaite and its analysis using Raman and FTIR spectroscopy.
Synthesis of Ikaite
A common method for synthesizing ikaite in the laboratory involves the reaction of a calcium salt with a carbonate solution at low temperatures.[3][4]
Materials:
-
Calcium chloride (CaCl₂) solution (e.g., 0.1 M)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
Deionized water
-
Refrigerator or cooling bath maintained at ~0-4 °C
Procedure:
-
Pre-cool the CaCl₂ and Na₂CO₃ solutions to the target temperature (~0-4 °C).
-
Slowly add the Na₂CO₃ solution to the CaCl₂ solution while stirring continuously in the cold environment.
-
A white precipitate of ikaite will form.
-
Allow the precipitate to settle.
-
Carefully decant the supernatant.
-
The resulting ikaite crystals should be kept cold and analyzed promptly, as they will decompose at room temperature.
Raman Spectroscopy
Instrumentation:
-
Raman spectrometer equipped with a microscope.
-
Laser excitation source (e.g., 532 nm or 785 nm).
-
Low-temperature stage or cell to maintain the sample below ikaite's decomposition temperature.
Procedure:
-
Place a small amount of the ikaite sample on the cold stage.
-
Focus the laser onto the sample using the microscope.
-
Acquire the Raman spectrum over the desired spectral range (e.g., 100 - 4000 cm⁻¹).
-
Set the acquisition parameters (e.g., laser power, exposure time, number of accumulations) to achieve an adequate signal-to-noise ratio while avoiding laser-induced sample degradation.
FTIR Spectroscopy
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
A cooled ATR crystal or a low-temperature sample chamber is recommended for ikaite analysis.
Procedure:
-
Obtain a background spectrum of the empty ATR crystal.
-
Place a small amount of the cold ikaite sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum over the mid-infrared range (e.g., 4000 - 400 cm⁻¹).
-
Clean the ATR crystal thoroughly after the measurement.
Experimental Workflow
The logical flow for the spectroscopic analysis and comparison of natural and synthetic ikaite is depicted in the following diagram.
Caption: Workflow for the spectroscopic comparison of natural and synthetic ikaite.
References
- 1. On the structure of amorphous calcium carbonate--a detailed study by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]
Distinguishing Ikaite from Monohydrocalcite: A Researcher's Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate identification of calcium carbonate polymorphs is critical. This guide provides a detailed comparison of analytical methods to differentiate between ikaite (CaCO₃·6H₂O) and monohydrocalcite (CaCO₃·H₂O), two hydrated forms of calcium carbonate.
Ikaite, a hexahydrate of calcium carbonate, is notably unstable at ambient temperatures, readily transforming into less hydrated forms, including monohydrocalcite, or anhydrous polymorphs like calcite and vaterite.[1][2] Monohydrocalcite, a monohydrate, exhibits greater thermal stability. This fundamental difference in their physical properties, alongside distinct crystallographic and spectroscopic characteristics, allows for their unambiguous differentiation using a suite of analytical techniques. This guide outlines the application of Raman spectroscopy, Powder X-ray Diffraction (XRD), Thermal Analysis (TGA/DSC), and Scanning Electron Microscopy (SEM) for this purpose.
Comparative Analysis of Ikaite and Monohydrocalcite
The primary distinguishing features of ikaite and monohydrocalcite are summarized in the tables below, providing a quick reference for their key analytical characteristics.
Table 1: Spectroscopic and Crystallographic Properties
| Property | Ikaite (CaCO₃·6H₂O) | Monohydrocalcite (CaCO₃·H₂O) | Key Distinctions |
| Raman Spectroscopy (cm⁻¹) | Strong ν1 symmetric stretch of CO₃²⁻ at ~1066 cm⁻¹.[1] Additional lattice vibration modes and prominent water-related bands between 3000-3600 cm⁻¹.[3] | Strong ν1 symmetric stretch of CO₃²⁻ at ~1067-1068 cm⁻¹.[4] Fewer and less intense water-related bands compared to ikaite. | While the main ν1 peaks are very close, the full spectrum, especially the lattice and water vibration regions, provides clear differentiation. |
| Powder X-ray Diffraction | Monoclinic crystal system.[3] Unique powder diffraction pattern. | Trigonal crystal system.[5] Distinct powder diffraction pattern from ikaite and other CaCO₃ polymorphs. | Different crystal systems result in completely different and easily distinguishable XRD patterns. |
Table 2: Thermal and Morphological Properties
| Property | Ikaite (CaCO₃·6H₂O) | Monohydrocalcite (CaCO₃·H₂O) | Key Distinctions |
| Thermal Analysis | Unstable above ~6 °C.[6] Dehydration begins at low temperatures. | Dehydration occurs at significantly higher temperatures, typically in the range of 140-200°C.[7] | The dramatic difference in thermal stability is a primary and definitive method for differentiation. |
| Morphology (SEM) | Often forms steep, spiky pyramidal or acicular crystals. | Can exhibit various morphologies, including spherulites and platelets. | While morphology can be indicative, it is not always a definitive identification method on its own. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. Given the temperature sensitivity of ikaite, careful sample handling is paramount.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique for distinguishing between ikaite and monohydrocalcite based on their vibrational modes.
Protocol for Temperature-Sensitive Minerals:
-
Sample Preparation: If possible, analyze the sample in its native state without any preparation. If the sample is a powder, press it into a small sample cup.
-
Instrumentation: Utilize a Raman microscope equipped with a cooling stage to maintain the sample temperature below 0 °C for ikaite analysis.
-
Data Acquisition:
-
Use a low laser power to avoid sample heating and decomposition.
-
Select an appropriate laser wavelength (e.g., 532 nm or 785 nm).
-
Acquire spectra over a range that covers both the carbonate vibrational modes (approx. 100-1800 cm⁻¹) and the water O-H stretching region (approx. 2800-3800 cm⁻¹).
-
Use multiple short acquisitions to check for sample stability during the measurement.
-
Powder X-ray Diffraction (XRD)
XRD provides definitive structural information, allowing for the identification of the crystalline phases.
Protocol for Hydrated Minerals:
-
Sample Preparation:
-
Gently grind the sample to a fine powder to ensure random orientation of the crystallites.
-
For ikaite, it is crucial to perform sample preparation and mounting on a cooled sample holder to prevent dehydration.
-
Mount the powder in a low-background sample holder.
-
-
Instrumentation: Use a powder diffractometer equipped with a temperature-controlled stage. For ikaite, data should be collected at sub-zero temperatures.
-
Data Acquisition:
-
Use a standard X-ray source (e.g., Cu Kα).
-
Scan a wide 2θ range (e.g., 5-70°) to capture a sufficient number of diffraction peaks for phase identification.
-
The resulting diffractogram can be compared to reference patterns from databases like the International Centre for Diffraction Data (ICDD).
-
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are ideal for observing the distinct thermal decomposition profiles of ikaite and monohydrocalcite.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate TGA/DSC pan (e.g., aluminum or platinum).
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Data Acquisition:
-
Heat the sample from sub-ambient temperatures (e.g., -20 °C) to a temperature sufficient to ensure complete decomposition (e.g., 300 °C).
-
Use a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The TGA curve will show the mass loss due to dehydration, while the DSC curve will indicate the endothermic or exothermic nature of the thermal events.
-
Scanning Electron Microscopy (SEM)
SEM is used to visualize the morphology and surface texture of the mineral crystals.
Protocol for Water-Bearing Minerals:
-
Sample Preparation:
-
For ikaite, cryo-SEM is the preferred method. This involves rapidly freezing the sample in liquid nitrogen and transferring it to a cold stage in the SEM.
-
Alternatively, samples can be mounted on a stub using a conductive adhesive and coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging. This method is suitable for monohydrocalcite and dehydrated ikaite. For potentially reactive minerals, water-free liquids like ethylene glycol should be used during any polishing steps.[8][9]
-
-
Imaging:
-
Use a low accelerating voltage and beam current to minimize sample damage, especially for uncoated or cryo-samples.
-
Acquire images using secondary electron (SE) or backscattered electron (BSE) detectors to observe morphology and compositional contrast, respectively.
-
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the analytical workflow for distinguishing ikaite from monohydrocalcite and the logical relationship between these two minerals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ptx.epss.ucla.edu [ptx.epss.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
Comparative Energetics of Calcium Carbonate Hydration States: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the energetic stability of different calcium carbonate (CaCO₃) forms is crucial for controlling crystallization, predicting phase transformations, and ensuring the stability of pharmaceutical formulations. This guide provides a comparative analysis of the energetics of anhydrous calcium carbonate and its hydrated counterparts, supported by experimental data and detailed methodologies.
Calcium carbonate exists in several forms, including three anhydrous polymorphs (calcite, aragonite, and vaterite) and two hydrated phases: monohydrocalcite (CaCO₃·H₂O) and ikaite (CaCO₃·6H₂O).[1] The thermodynamic stability of these phases dictates their formation and transformation pathways, with calcite being the most stable form under ambient conditions.[1] The hydrated forms are generally metastable and play a significant role as transient intermediates in the crystallization of the more stable anhydrous phases.
Comparative Thermodynamic Data
The following table summarizes key thermodynamic data for the principal hydration states of calcium carbonate. These values are essential for predicting the spontaneity of transformations between the different forms.
| Hydration State | Chemical Formula | Molar Mass ( g/mol ) | Standard Enthalpy of Formation (ΔHᵣ°) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔGᵣ°) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) |
| Anhydrous Calcium Carbonate (Calcite) | CaCO₃ | 100.09 | -1206.9[2] | -1128.8[3] | 92.9[3] |
| Calcium Carbonate Monohydrate (Monohydrocalcite) | CaCO₃·H₂O | 118.10 | -1503.7 | -1355.6 | 146 |
| Calcium Carbonate Hexahydrate (Ikaite) | CaCO₃·6H₂O | 208.18 | -2987.8 | -2457.7 | 405 |
Note: Values for monohydrocalcite and ikaite are derived from multiple sources and may vary slightly between different experimental determinations. The values presented here are for comparative purposes.
Transformation Pathways and Energetics
The transformation between the different hydration states of calcium carbonate is a complex process governed by both kinetic and thermodynamic factors. The general pathway follows Ostwald's rule of stages, where less stable forms precipitate first and subsequently transform into more stable phases.
Amorphous calcium carbonate (ACC), a highly unstable and hydrated precursor, often forms initially and rapidly transforms into crystalline phases.[4] At low temperatures, ikaite can form, but it is metastable and will convert to calcite upon warming.[5] Monohydrocalcite is also a metastable intermediate that transforms into the more stable anhydrous forms. Ultimately, all forms tend to convert to calcite, which possesses the lowest Gibbs free energy of formation.
Experimental Protocols
The determination of the energetic properties of calcium carbonate hydrates relies on precise experimental techniques, primarily calorimetry and thermal analysis.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the enthalpy of formation (ΔHᵣ°) of calcium carbonate polymorphs.
Methodology:
-
Sample Preparation: Prepare solutions of calcium chloride (CaCl₂) and sodium carbonate (Na₂CO₃) of known concentrations (e.g., 0.1 M) in deionized water.
-
Calorimeter Setup: Use an isothermal titration calorimeter equilibrated at a standard temperature, typically 25 °C.
-
Titration: Load the CaCl₂ solution into the sample cell of the calorimeter. Titrate the Na₂CO₃ solution into the sample cell in small, precise injections.
-
Data Acquisition: The heat change associated with the precipitation of CaCO₃ is measured after each injection. The data is recorded as a plot of heat flow versus time.
-
Data Analysis: Integrate the heat flow peaks to determine the total heat change (q) for the reaction. The enthalpy of reaction (ΔH) is calculated by dividing q by the number of moles of CaCO₃ precipitated. By applying Hess's Law and using known enthalpies of formation for the reactants and other products, the standard enthalpy of formation of the specific CaCO₃ polymorph can be determined.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To study the dehydration and phase transformation energetics of hydrated calcium carbonates.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the hydrated calcium carbonate (e.g., ikaite or monohydrocalcite) is placed in an aluminum or platinum pan.
-
Instrument Setup: The analysis is performed using a simultaneous thermal analyzer (STA) that combines DSC and TGA. The instrument is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 500 °C).
-
Data Acquisition: The TGA measures the mass loss of the sample as a function of temperature, which corresponds to the loss of water molecules. The DSC measures the heat flow into or out of the sample relative to a reference, indicating endothermic (dehydration) or exothermic (crystallization, phase transition) events.
-
Data Analysis: The TGA curve is used to determine the stoichiometry of the hydrate by quantifying the water loss at different stages. The DSC curve reveals the temperatures at which dehydration and phase transformations occur. The area under the DSC peaks can be integrated to quantify the enthalpy change associated with these processes.[6][7]
Conclusion
The energetic landscape of calcium carbonate hydration states is critical for understanding and controlling its phase behavior. Calcite is the thermodynamically most stable form, while the hydrated phases, monohydrocalcite and ikaite, are important metastable intermediates. The transformation between these states is driven by the reduction in Gibbs free energy. Precise determination of these energetic parameters through techniques like calorimetry and thermal analysis provides the fundamental data required for applications in materials science, geology, and pharmaceutical development.
References
- 1. pnnl.gov [pnnl.gov]
- 2. scribd.com [scribd.com]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. This compound (Ikaite): History of Mineral Formation as Recorded by Stable Isotopes [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Dehydration and crystallization of amorphous calcium carbonate in solution and in air - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Paleotemperature Data: A Comparative Guide to Ikaite and Other Proxies
A detailed guide for researchers on the principles, methodologies, and comparative analysis of key paleotemperature proxies, with a focus on the cross-validation of data derived from ikaite.
In the field of paleoclimatology, the reconstruction of past temperatures is crucial for understanding Earth's climate system and predicting future changes. This is achieved through the use of various climate proxies, which are preserved physical characteristics of the past that can be used to infer temperature. The reliability of these reconstructions hinges on the cross-validation of data from multiple independent proxies. This guide provides a comparative overview of paleotemperature data derived from ikaite and other established proxies, including foraminiferal Mg/Ca ratios, the TEX₈₆ paleothermometer, and clumped isotope geochemistry.
Principles of Paleotemperature Proxies
Paleotemperature proxies are based on the principle that certain physical, chemical, or biological processes are temperature-dependent. By measuring the outcome of these processes in the geological record, scientists can estimate past temperatures.
Ikaite (CaCO₃·6H₂O) is a hydrated form of calcium carbonate that typically crystallizes in cold water environments, generally near freezing temperatures.[1] Its presence in sediment cores, or its pseudomorph glendonite, has been used as an indicator of cold paleotemperatures.[2] The stable isotopic composition of ikaite's carbonate (δ¹⁸O and δ¹³C) and its hydration water can provide further quantitative temperature information.[3] However, recent laboratory studies have shown that ikaite can precipitate at temperatures significantly above freezing (up to 35°C) under specific chemical conditions, which presents a challenge to its straightforward interpretation as a near-freezing indicator.[4]
Foraminiferal Mg/Ca ratios are a widely used proxy for reconstructing past sea surface and bottom water temperatures.[1][5] The ratio of magnesium to calcium in the calcite shells of foraminifera, single-celled marine organisms, is primarily controlled by the temperature of the water in which they calcify.[5]
The TEX₈₆ (Tetraether Index of 86 carbon atoms) paleothermometer is based on the relative abundance of specific membrane lipids produced by marine archaea.[6] The composition of these lipids, known as glycerol dibiphytanyl glycerol tetraethers (GDGTs), changes in response to sea surface temperature.
Clumped isotope geochemistry (Δ₄₇) is a relatively new and powerful paleothermometer that relies on the temperature-dependent "clumping" of heavy isotopes (¹³C and ¹⁸O) within the crystal lattice of carbonate minerals.[7] Unlike other isotope proxies, clumped isotope thermometry is independent of the isotopic composition of the water from which the carbonate precipitated, providing a direct measure of formation temperature.[7]
Comparative Analysis of Paleotemperature Proxies
| Proxy | Principle | Typical Temperature Range | Temporal Resolution | Strengths | Limitations |
| Ikaite | Formation in cold water; stable isotope fractionation in carbonate and hydration water. | Near-freezing, but can form at higher temperatures under specific conditions. | Dependent on sedimentation rate and crystal preservation. | Direct indicator of cold bottom water; hydration water provides information on past seawater isotopic composition. | Metastable and transforms to calcite (glendonite); formation temperature can be influenced by factors other than temperature (e.g., alkalinity, phosphate concentration).[2] |
| Foraminiferal Mg/Ca | Temperature-dependent incorporation of Mg into foraminiferal calcite shells. | Wide range, species-dependent. | High (individual foraminifera can be analyzed). | Well-established and widely applied; species-specific calibrations available. | Can be affected by dissolution, salinity, and vital effects; requires clean samples. |
| TEX₈₆ | Temperature-dependent variation in the composition of archaeal membrane lipids (GDGTs). | Broad range, particularly useful for warmer temperatures. | Moderate, depends on the abundance of GDGTs in sediment layers. | Independent of carbonate preservation; reflects sea surface temperature. | Can be influenced by terrestrial input and methanogenic archaea. |
| Clumped Isotopes (Δ₄₇) | Temperature-dependent ordering of ¹³C and ¹⁸O isotopes in the carbonate lattice. | Wide range. | Moderate to high, requires sufficient carbonate material. | Independent of the isotopic composition of the parent water; provides a direct temperature estimate. | Requires specialized mass spectrometry; susceptible to diagenetic alteration.[7] |
Experimental Protocols
Accurate paleotemperature reconstruction relies on rigorous and standardized experimental protocols. Below are summaries of the key methodologies for each proxy.
Ikaite Analysis
-
Sample Preparation: Ikaite crystals are carefully hand-picked from sediment cores. Due to their instability at warmer temperatures, samples must be kept cold. For isotopic analysis of hydration water, the crystals are decomposed in a controlled environment to release the water.
-
Stable Isotope Analysis:
-
Carbonate (δ¹⁸O and δ¹³C): The carbonate fraction of the ikaite or its pseudomorph, glendonite, is reacted with phosphoric acid to produce CO₂ gas, which is then analyzed by an isotope ratio mass spectrometer (IRMS).
-
Hydration Water (δ¹⁸O and δD): The extracted hydration water is analyzed for its oxygen and hydrogen isotopic composition using an IRMS.
-
Foraminiferal Mg/Ca Analysis
-
Sample Preparation: Foraminifera of a specific species are picked from sediment samples.
-
Cleaning Procedure: A critical step to remove contaminants. A typical protocol involves:
-
Crushing the foraminiferal tests.
-
Removing clay and other silicates through sonication and rinsing.
-
Oxidizing organic matter using a solution like hydrogen peroxide.
-
A reductive step to remove metal oxide coatings.
-
Weak acid leaches to remove adsorbed contaminants.
-
-
Analysis: The cleaned foraminiferal calcite is dissolved in a weak acid. The Mg/Ca ratio of the resulting solution is measured using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).
TEX₈₆ Analysis
-
Lipid Extraction: Total lipids are extracted from the sediment sample using an organic solvent mixture (e.g., dichloromethane/methanol) via methods like Soxhlet extraction or Accelerated Solvent Extraction (ASE).
-
Separation and Fractionation: The total lipid extract is separated into different fractions based on polarity using column chromatography. The polar fraction containing the GDGTs is collected.
-
Analysis: The GDGTs are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The relative abundance of different GDGTs is used to calculate the TEX₈₆ index, which is then converted to a sea surface temperature estimate using a calibration equation.
Clumped Isotope (Δ₄₇) Analysis
-
Sample Preparation: Carbonate samples (e.g., foraminifera, bulk carbonate) are carefully cleaned to remove any organic matter or other contaminants.
-
Acid Digestion: The cleaned carbonate is reacted with phosphoric acid in a vacuum to produce CO₂ gas. This is done at a precisely controlled temperature (e.g., 70°C).
-
Gas Purification: The evolved CO₂ is purified through a series of cryogenic traps to remove water and other potential isobaric interferences.
-
Mass Spectrometry: The purified CO₂ is analyzed using a specialized high-resolution gas source isotope ratio mass spectrometer capable of resolving the mass 47 isotopologues. The measured abundance of the ¹³C-¹⁸O bond is compared to the stochastic distribution to calculate the Δ₄₇ value, which is then converted to temperature using a calibration.
Workflow for Paleotemperature Proxy Cross-Validation
The cross-validation of paleotemperature data from different proxies is a critical step in producing robust climate reconstructions. The general workflow involves a multi-faceted approach that integrates data from various sources.
Caption: Workflow for cross-validating paleotemperature proxies.
Logical Framework for Proxy Comparison
The selection and interpretation of paleotemperature proxies require a careful consideration of their respective strengths and limitations in the context of the specific research question and geological setting.
Caption: Logical framework for comparing ikaite with other proxies.
Conclusion
The cross-validation of paleotemperature data is essential for robust climate reconstructions. While ikaite offers a valuable proxy for cold-water environments, its interpretation is not always straightforward. By comparing ikaite-derived data with established proxies like foraminiferal Mg/Ca, TEX₈₆, and clumped isotopes, researchers can build a more complete and nuanced understanding of past climate dynamics. Each proxy has its own set of strengths and limitations, and a multi-proxy approach is therefore indispensable for minimizing uncertainties and producing reliable paleotemperature records. Future research focusing on direct, quantitative comparisons of these proxies from the same high-resolution sediment cores will be invaluable for further refining our understanding of their respective signals and improving the accuracy of paleoclimate reconstructions.
References
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. tandfonline.com [tandfonline.com]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Coccolith clumped isotopes reveal modest rather than extreme northern high latitude amplification during the Miocene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Transformation Products of Ikaite Decomposition
For Researchers, Scientists, and Drug Development Professionals
Ikaite (CaCO₃·6H₂O) is a hydrated calcium carbonate mineral that is metastable at ambient temperatures and pressures.[1] Its decomposition into more stable, anhydrous calcium carbonate polymorphs is a subject of significant interest in fields ranging from geochemistry to materials science. This guide provides a comparative analysis of the transformation products of ikaite, supported by experimental data and detailed methodologies.
Transformation Pathways and Products: A Comparative Overview
The decomposition of ikaite is not a singular process but rather a series of transformations influenced by environmental conditions, primarily temperature. The primary transformation products are the anhydrous calcium carbonate polymorphs: vaterite, aragonite, and calcite, with calcite being the most thermodynamically stable. Under certain conditions, amorphous calcium carbonate (ACC) and monohydrocalcite (CaCO₃·H₂O) can also be involved as precursor or intermediate phases.
Two principal, temperature-dependent transformation pathways have been identified in experimental studies when ikaite is decomposed in the air. At milder temperatures (around 10°C), ikaite tends to transform directly into calcite.[2] However, at slightly elevated temperatures (around 20°C), the decomposition proceeds through a metastable intermediate, vaterite, which subsequently transforms into calcite.[2]
The presence of certain ions in the solution can also influence the transformation products. For instance, in magnesium-free solutions, vaterite is a common transformation product, whereas low concentrations of magnesium can favor the formation of aragonite.[3]
The transformation often results in a pseudomorph, where the original crystal shape of the ikaite is retained by the newly formed calcite, a formation known as a glendonite.[1]
Quantitative Analysis of Ikaite Transformation
The following table summarizes key quantitative data from experimental studies on ikaite decomposition.
| Parameter | Condition 1: 10°C in Air | Condition 2: 20°C in Air | Alternative Transformation Product |
| Primary Transformation Pathway | Ikaite → Calcite (Direct)[2] | Ikaite → Vaterite → Calcite[2] | Ikaite → Amorphous Calcium Carbonate (ACC) → Calcite/Vaterite[3] |
| Intermediate Phases | None observed[2] | Vaterite[2] | Amorphous Calcium Carbonate (ACC)[3] |
| Final Product(s) | Calcite[2] | Calcite, with potential for some retained vaterite[2] | Calcite, Vaterite, Aragonite (depending on solution chemistry)[3] |
| Transformation Time | Several hours[2] | Rapid, within minutes to hours[2] | Persistence of ikaite can be less than 4 minutes at 20°C[4] |
| Physical Characteristics of Final Product | Pseudomorphic replacement of ikaite with calcite.[2] | Formation of spherical vaterite crystals and rhombohedral calcite.[2] | Calcite pseudomorphs (glendonites) exhibit a specific surface area of approximately 5.78 m²/g and a pore volume of around 0.07 cm³/g.[5] |
Experimental Protocols
The characterization of ikaite transformation products relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.
In-situ Raman Spectroscopy
Objective: To monitor the transformation of ikaite to its decomposition products in real-time.
Methodology:
-
Sample Preparation: Synthesized ikaite crystals are recovered from their growth medium (e.g., a silica hydrogel).
-
Mounting: A single ikaite crystal is placed on a temperature-controlled stage of a Raman spectrometer.
-
Instrumentation: A confocal Raman spectrometer equipped with a high-power laser (e.g., 100 mW) is used. The laser is focused approximately 5 µm below the surface of the crystal to minimize surface effects.
-
Data Acquisition: Raman spectra are collected over a range of 70 to 3400 cm⁻¹ with a spectral resolution of 2-4 cm⁻¹. To monitor the transformation, spectra are recorded at regular intervals (e.g., every few minutes) over several hours. The temperature of the stage is maintained at the desired experimental value (e.g., 10°C or 20°C).
-
Data Analysis: The collected spectra are analyzed to identify the characteristic Raman bands of ikaite, vaterite, and calcite. The evolution of these bands over time provides a kinetic profile of the transformation.
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline phases present in the final decomposition product.
Methodology:
-
Sample Preparation: Ikaite crystals are allowed to decompose completely at a specific temperature. The resulting powder is gently ground to ensure a homogenous sample.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα1 radiation source (operating at, for example, 40 kV and 30 mA) is used.
-
Data Acquisition: The sample is scanned over a 2θ range of 10° to 90°. A continuous scan mode with a rate of 0.4° 2θ per minute is typically employed.
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data) to identify the crystalline phases present (calcite, vaterite, etc.). Rietveld refinement can be used for quantitative phase analysis.
Scanning Electron Microscopy (SEM)
Objective: To visualize the morphology of the ikaite crystal and its transformation products.
Methodology:
-
Sample Preparation: The decomposed ikaite sample (or a partially decomposed sample for time-resolved studies) is mounted on an aluminum stub using an adhesive.
-
Coating: To prevent charging under the electron beam, the sample is coated with a thin layer (40-60 nm) of a conductive material, such as gold or carbon.
-
Imaging: The sample is then observed in a scanning electron microscope. Images are captured at various magnifications to reveal the morphology of the crystals (e.g., the rhombohedral shape of calcite or the spherical shape of vaterite).
-
Elemental Analysis: Energy-dispersive X-ray spectroscopy (EDX) can be coupled with SEM to perform elemental analysis of the different phases.
Visualizing the Transformation Pathway
The following diagrams illustrate the key transformation pathways of ikaite decomposition.
Caption: Ikaite decomposition pathways.
The diagram above illustrates the temperature-dependent transformation of ikaite. At lower temperatures, ikaite can transform directly to the stable calcite phase. At higher temperatures, the transformation proceeds through a metastable vaterite intermediate. Amorphous calcium carbonate is often a precursor to ikaite crystallization.
References
A Comparative Petrographic Guide to Ikaite and Glendonite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the petrographic characteristics of ikaite and its pseudomorph, glendonite. The information presented is supported by experimental data to facilitate a comprehensive understanding of these two carbonate forms.
Ikaite is a hydrous calcium carbonate mineral (CaCO₃·6H₂O) that is thermodynamically stable only at near-freezing temperatures, typically below 8°C.[1] Glendonite, in contrast, is a calcite (CaCO₃) pseudomorph after ikaite.[1] This means it retains the external crystal form of ikaite but is composed of the more stable mineral, calcite.[1] The transformation from ikaite to glendonite is a critical process in the geological record, often used as an indicator of past cold-water environments.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for ikaite and glendonite, offering a direct comparison of their physical, crystallographic, and geochemical properties.
Table 1: Comparative Physical and Crystallographic Properties
| Property | Ikaite | Glendonite |
| Chemical Formula | CaCO₃·6H₂O | CaCO₃ |
| Crystal System | Monoclinic[1][2] | (Pseudomorph after Monoclinic) |
| Space Group | C2/c[2] | - |
| Lattice Parameters | a ≈ 8.87 Å, b ≈ 8.23 Å, c ≈ 11.02 Å, β ≈ 110.2°[2] | - |
| Mohs Hardness | 3[2] | 3 |
| Specific Gravity | ~1.83[2] | ~2.71 (Calcite) |
| Color | Colorless to white when pure[1] | Varies (white, yellowish, brownish) |
| Luster | Dull[2] | Vitreous to dull |
| Streak | White[2] | White |
| Optical Properties | Biaxial (-)[2] | Uniaxial (-) (Calcite) |
| Refractive Indices | nα = 1.455, nβ = 1.538, nγ = 1.545[2] | nω = 1.658, nε = 1.486 (Calcite) |
| Birefringence | δ = 0.090[2] | δ = 0.172 (Calcite) |
| Morphology | Steep, spiky pyramidal crystals, often in radial aggregates.[2] | Stellate, rosette, and bladed forms, preserving the external shape of ikaite crystals. |
Table 2: Comparative Geochemical Properties (Stable Isotopes)
| Isotope Ratio | Ikaite | Glendonite (Bulk Sample) |
| δ¹³C (‰ PDB) | -42.7 to +8.3[3] | -52.4 to +0.6[3] |
| δ¹⁸O (‰ PDB) | -17.0 to +3.6[3] | -16.6 to +4.8[3] |
Experimental Protocols
Detailed methodologies for key experiments in the petrographic analysis of ikaite and glendonite are provided below.
Thin Section Petrography
Objective: To observe the mineralogy, texture, and fabric of ikaite and glendonite.
Methodology:
-
Sample Preparation:
-
For ikaite, all preparation must be conducted at low temperatures (ideally below 4°C) to prevent transformation.
-
Impregnate the sample with a low-viscosity epoxy resin under vacuum to stabilize the material and fill pore spaces.[4] A blue dye is often added to the epoxy to highlight porosity.[4]
-
Cut the impregnated sample to a standard thin section billet.
-
Grind and polish one surface of the billet until it is perfectly flat.
-
Mount the polished surface to a glass slide using a suitable adhesive.
-
Cut off the excess sample material and grind the section down to a standard thickness of 30 micrometers.
-
Polish the final thin section with progressively finer abrasives.
-
For carbonate identification, staining with Alizarin Red S and Potassium Ferricyanide can be used to differentiate calcite from other carbonate minerals.[5]
-
-
Microscopic Analysis:
-
Examine the thin section using a polarizing petrographic microscope.
-
Observe and document key features under plane-polarized light (PPL) and cross-polarized light (XPL).
-
Identify constituent minerals based on their optical properties (e.g., color, pleochroism, birefringence, extinction angle).
-
Describe the texture, including grain size, shape, sorting, and the relationships between different mineral phases.
-
Characterize the porosity type and distribution.
-
X-Ray Diffraction (XRD)
Objective: To identify the crystalline phases present in the samples and determine their crystallographic structure.
Methodology:
-
Sample Preparation:
-
Grind a small portion of the sample into a fine, homogeneous powder (typically <10 μm) using an agate mortar and pestle.[6]
-
For ikaite, this process must be carried out under cold conditions.
-
Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface to minimize preferred orientation.[6]
-
-
Instrument Parameters:
-
Use a powder X-ray diffractometer with a known X-ray source (e.g., Cu Kα radiation).
-
Set the instrument to scan over a specific 2θ range (e.g., 5° to 70°).
-
Define the step size and counting time per step to ensure adequate data quality.
-
-
Data Analysis:
-
Process the raw diffraction data to identify the positions (2θ) and intensities of the diffraction peaks.
-
Compare the resulting diffraction pattern with a standard mineral database (e.g., the International Centre for Diffraction Data - ICDD) to identify the mineral phases present.[7]
-
For quantitative analysis, methods such as Rietveld refinement can be employed.[8]
-
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)
Objective: To obtain high-magnification images of the sample's surface morphology and determine the elemental composition of individual mineral grains.
Methodology:
-
Sample Preparation:
-
Mount a small, representative fragment of the sample or a polished thin section onto an SEM stub using conductive carbon tape or epoxy.
-
For non-conductive samples, apply a thin conductive coating (e.g., carbon, gold, or palladium) to the surface to prevent charging under the electron beam.[1]
-
-
Instrument Parameters:
-
Place the sample in the SEM chamber and evacuate to high vacuum.
-
Set the accelerating voltage and beam current appropriate for the sample and the desired analysis (e.g., 15-20 kV for general imaging and EDS).
-
Use secondary electron (SE) imaging for topographic information and backscattered electron (BSE) imaging for compositional contrast.
-
-
Data Analysis:
-
Acquire high-resolution images of the areas of interest.
-
Perform EDS analysis on specific points, lines, or areas to obtain qualitative and quantitative elemental data.
-
Generate elemental maps to visualize the spatial distribution of different elements within the sample.
-
Stable Isotope Analysis (δ¹³C and δ¹⁸O)
Objective: To determine the carbon and oxygen isotopic composition of the carbonate phases, which can provide insights into the formation environment and diagenetic history.
Methodology:
-
Sample Preparation:
-
Using a micro-drill or other precision sampling device, extract a small amount of powdered sample (typically 30-140 µg) from a specific mineral phase identified through petrographic analysis.[9]
-
Ensure samples are clean and free of contaminants. Organic matter may need to be removed through pre-treatment.[9]
-
-
Instrumental Analysis:
-
Data Analysis:
-
The IRMS measures the ratios of ¹³C/¹²C and ¹⁸O/¹⁶O in the CO₂ gas.
-
Isotopic compositions are reported in delta (δ) notation in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the comparative petrography of ikaite and glendonite.
Caption: Transformation pathway from metastable ikaite to stable glendonite.
Caption: Experimental workflow for the comparative petrographic analysis.
References
- 1. SEM/EDX Geological Sample Analysis [houstonem.com]
- 2. WK93265 - New Guide for the Forensic Analysis of Geological Materials by Scanning Electron Microscopy and Energy Dispersive X-Ray Spectrometry | ASTM [astm.org]
- 3. nist.gov [nist.gov]
- 4. Thin Section in Petrographic Studies: An Overview [nationalpetrographic.com]
- 5. qualitythinsections.com [qualitythinsections.com]
- 6. worldagroforestry.org [worldagroforestry.org]
- 7. microanalysis.com.au [microanalysis.com.au]
- 8. fkf.mpg.de [fkf.mpg.de]
- 9. Carbonate Analysis δ13C and δ18O | Oregon State Stable Isotope Collaboratory | College of Earth, Ocean, and Atmospheric Sciences | Oregon State University [ceoas.oregonstate.edu]
- 10. h-expertise-services.com [h-expertise-services.com]
Isotopic Fractionation in Calcium Carbonate Polymorphs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle differences in isotopic fractionation among calcium carbonate (CaCO₃) polymorphs—calcite, aragonite, and vaterite—is crucial for accurate interpretation of geochemical and biomineralization studies. This guide provides a comprehensive comparison of the isotopic fractionation of calcium, oxygen, and carbon in these three polymorphs, supported by experimental data and detailed methodologies.
The crystalline structure of calcium carbonate influences the incorporation of isotopes, leading to measurable differences in their isotopic signatures (δ). These variations provide valuable insights into the formation conditions, diagenetic history, and biological processes associated with carbonate minerals. This guide synthesizes findings from various studies to offer a clear comparison of these isotopic effects.
Quantitative Comparison of Isotopic Fractionation
The isotopic composition of calcium (δ⁴⁴/⁴⁰Ca), oxygen (δ¹⁸O), and carbon (δ¹³C) varies systematically among calcite, aragonite, and vaterite. The following tables summarize the key quantitative differences observed in experimental studies.
| Isotope | Polymorph | Fractionation relative to Calcite | Key Observations & Notes |
| Calcium (δ⁴⁴/⁴⁰Ca) | Aragonite | ~ -0.6‰ (depleted in ⁴⁴Ca)[1] | Aragonite consistently incorporates lighter calcium isotopes more than calcite. The offset is attributed to differences in crystal structure and coordination of the calcium ion. |
| Vaterite | Enriched in ⁴⁴Ca relative to calcite and aragonite | Vaterite exhibits the smallest degree of calcium isotope fractionation among the three polymorphs, meaning it is enriched in the heavier isotope compared to calcite and aragonite. | |
| Oxygen (δ¹⁸O) | Aragonite | Minimal and debated; ~ +0.37‰ (enriched in ¹⁸O) in biogenic samples | The difference in oxygen isotope fractionation between calcite and aragonite is generally small and can be influenced by analytical methods, such as the acid fractionation factor during digestion. Some studies on biogenic carbonates show a slight enrichment in ¹⁸O in aragonite compared to co-existing calcite. |
| Vaterite | Indistinguishable from calcite | Experimental evidence suggests that the oxygen isotope fractionation factor for vaterite is very similar to that of calcite. | |
| Carbon (δ¹³C) | Aragonite | ~ +0.95‰ (enriched in ¹³C) in biogenic samples | Studies on mollusk shells have shown that biogenic aragonite is enriched in the heavier carbon isotope compared to co-existing calcite. Data on inorganic precipitates is less consistent. |
| Vaterite | Variable, depends on formation pathway | The carbon isotopic composition of vaterite can be influenced by the transformation from an amorphous precursor phase. |
Table 1: Summary of Isotopic Fractionation Differences. This table provides a qualitative and quantitative overview of the isotopic fractionation of calcium, oxygen, and carbon among the three calcium carbonate polymorphs relative to calcite.
Experimental Protocols
Accurate determination of isotopic fractionation requires controlled synthesis of the calcium carbonate polymorphs and precise analytical techniques. Below are detailed methodologies for key experiments.
Synthesis of Calcium Carbonate Polymorphs
1. Calcite Synthesis (CO₂ Bubbling Method):
-
Prepare a saturated calcium hydroxide (Ca(OH)₂) solution by dissolving Ca(OH)₂ in deionized water.
-
Filter the solution to remove any undissolved solids.
-
Bubble pure CO₂ gas through the Ca(OH)₂ solution at a controlled rate and temperature (typically room temperature for calcite).
-
Monitor the precipitation of calcite. The reaction is complete when the pH of the solution stabilizes.
-
Collect the precipitate by filtration, wash with deionized water and ethanol to remove impurities, and dry at a low temperature (e.g., 60°C).
2. Aragonite Synthesis (Magnesium Influence or Temperature Control):
-
Prepare a solution of calcium chloride (CaCl₂) and magnesium chloride (MgCl₂) in deionized water. The Mg/Ca molar ratio is a critical parameter, with higher ratios favoring aragonite formation.
-
Separately, prepare a sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.
-
Slowly add the carbonate solution to the calcium/magnesium solution while stirring vigorously.
-
Maintain a constant temperature, typically elevated (e.g., 40-60°C), to promote aragonite precipitation.
-
Age the precipitate in the solution for a set period to ensure complete crystallization.
-
Collect, wash, and dry the aragonite precipitate as described for calcite.
3. Vaterite Synthesis (Organic Additive or Controlled Mixing):
-
Prepare a calcium chloride (CaCl₂) solution.
-
Prepare a sodium carbonate (Na₂CO₃) solution. The presence of certain organic molecules, like polyaspartic acid, can favor the formation of vaterite.
-
Rapidly mix the two solutions under vigorous stirring at a controlled temperature (often room temperature or slightly below).
-
The rapid precipitation favors the formation of the metastable vaterite phase.
-
Immediately collect the precipitate by filtration, as vaterite can transform to more stable phases over time in solution. Wash with deionized water and ethanol and dry.
Isotopic Analysis
-
Polymorph Identification: The purity of the synthesized polymorphs must be confirmed using techniques such as X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR). Scanning Electron Microscopy (SEM) can be used to observe the crystal morphology.
-
Sample Digestion: For isotopic analysis, the carbonate samples are typically dissolved in phosphoric acid (H₃PO₄) to produce CO₂ gas. The reaction conditions (temperature and acid concentration) must be carefully controlled as they can affect the measured isotopic ratios, particularly for oxygen.
-
Mass Spectrometry: The isotopic composition of the evolved CO₂ gas (for δ¹⁸O and δ¹³C) and the dissolved calcium (for δ⁴⁴/⁴⁰Ca) is measured using an isotope ratio mass spectrometer (IRMS) or a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).
-
Data Reporting: Isotopic compositions are reported in delta (δ) notation in per mil (‰) relative to international standards (e.g., Vienna Pee Dee Belemnite (VPDB) for δ¹³C and δ¹⁸O, and SRM 915a for δ⁴⁴/⁴⁰Ca).
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to compare isotopic fractionation in calcium carbonate polymorphs.
References
Unveiling the Molecular Architects: A Comparative Guide to the Influence of Organic Molecules on Ikaite Crystallization
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between organic molecules and the crystallization of ikaite (CaCO₃·6H₂O) is pivotal. This guide provides a comparative analysis of how different organic molecules direct the formation of this metastable calcium carbonate hexahydrate, a mineral of interest in paleoclimatology and biomineralization.
Ikaite's formation is a kinetically driven process, often favored under conditions where the crystallization of more stable anhydrous calcium carbonate forms, such as calcite and aragonite, is inhibited. Organic molecules, particularly those containing carboxyl groups, play a crucial role as inhibitors of these anhydrous phases, thereby creating a kinetic window for ikaite to nucleate and grow. This guide synthesizes experimental findings on the inhibitory effects of various organic molecules on calcite and aragonite, providing a proxy for their promoting influence on ikaite crystallization.
Comparative Inhibitory Effects of Organic Molecules on Anhydrous Calcium Carbonate
The following table summarizes the observed inhibitory effects of selected organic molecules on the crystallization of calcite and aragonite. A stronger inhibitory effect on these anhydrous phases generally correlates with a more pronounced promotional effect on ikaite formation under suitable temperature and pH conditions.
| Organic Molecule | Type | Target Polymorph | Observed Inhibitory Effect | Reference |
| Aspartic Acid | Amino Acid | Calcite, Aragonite | Strong inhibitor of nucleation and growth.[1] Can alter crystal morphology.[2] | |
| Glutamic Acid | Amino Acid | Calcite, Aragonite | Moderate to strong inhibitor, affects crystal morphology.[1][2] | |
| Citric Acid | Carboxylic Acid | Calcite, Aragonite | Strong inhibitor, leads to changes in crystal morphology, including elongation.[3] | |
| Malic Acid | Carboxylic Acid | Aragonite | Moderate inhibitor.[3] | |
| Acetic Acid | Carboxylic Acid | Aragonite | Weak inhibitor.[3] | |
| Polyaspartic Acid | Polypeptide | Calcite | Very strong inhibitor of calcite growth. |
Experimental Protocol: Synthetic Ikaite Crystallization in the Presence of Organic Molecules
This section outlines a general experimental methodology for the synthesis of ikaite and for studying the influence of organic molecules on its crystallization. This protocol is a composite based on methodologies described in the literature.[4]
1. Solution Preparation:
-
Calcium Chloride Solution: Prepare a stock solution of calcium chloride (e.g., 0.1 M CaCl₂) in deionized water.
-
Sodium Carbonate/Bicarbonate Buffer: Prepare a stock solution containing sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) to achieve the desired pH (typically pH 8.5 - 10) and carbonate concentration.
-
Organic Additive Solutions: Prepare stock solutions of the organic molecules to be tested (e.g., aspartic acid, glutamic acid, citric acid) at various concentrations.
2. Crystallization Experiment:
-
Reaction Vessel: Use a temperature-controlled reaction vessel (e.g., a jacketed glass reactor) maintained at a low temperature, typically between 0°C and 4°C, to favor ikaite formation.
-
Mixing: Combine the calcium chloride solution and the sodium carbonate/bicarbonate buffer in the reaction vessel under controlled stirring.
-
Addition of Organic Molecule: Introduce the desired concentration of the organic additive to the reaction mixture. A control experiment without any organic additive should be run in parallel.
-
Monitoring: Monitor the crystallization process over time. This can be done by:
-
Turbidity measurements: To determine the induction time of precipitation.
-
pH and Calcium Ion Selective Electrode: To track the consumption of ions from the solution.
-
Sampling: Periodically collect aliquots of the suspension for analysis.
-
3. Crystal Characterization:
-
Filtration and Washing: Quickly filter the collected crystals under cold conditions and wash them with a cold ethanol-water mixture to remove soluble ions and then with pure cold ethanol to remove water.
-
Drying: Dry the crystals at a low temperature (e.g., in a desiccator at 4°C) to prevent the decomposition of ikaite.
-
Analysis:
-
Powder X-ray Diffraction (PXRD): To identify the crystalline phases present (ikaite, calcite, vaterite, aragonite).
-
Scanning Electron Microscopy (SEM): To observe the morphology and size of the crystals.
-
Raman Spectroscopy: To confirm the presence of ikaite and other polymorphs.[4]
-
Visualizing the Process and Influences
To better illustrate the experimental workflow and the conceptual influence of organic molecules, the following diagrams are provided.
Caption: Experimental workflow for synthetic ikaite crystallization.
References
- 1. Inhibitory effect of glutamic acid and aspartic acid on calcium oxalate crystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined Influence of Organic Additives on Growth Morphology of Calcium Carbonate – Oriental Journal of Chemistry [orientjchem.org]
- 3. Polymorphism and morphology of calcium carbonate minerals precipitated in the presence of low-molecular-weight organic acids with different numbers of carboxyl group at 40-80 °C [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
Navigating Metastability: A Comparative Guide to Predicting Ikaite Formation
For researchers, scientists, and drug development professionals delving into the complexities of biomineralization and crystallization, understanding the formation of metastable minerals like ikaite (CaCO₃·6H₂O) is crucial. This guide provides a comprehensive comparison of the factors influencing ikaite precipitation over more stable calcium carbonate polymorphs, supported by experimental data and detailed methodologies.
Ikaite, a hydrated form of calcium carbonate, is a transient mineral, typically forming at low temperatures. Its presence in various environments, from marine sediments to sea ice, and its role as a precursor to the pseudomorph glendonite, make it a significant indicator for paleoclimatic studies. The prediction of ikaite formation is not governed by thermodynamics alone; kinetic factors play a decisive role. This guide explores the experimental validation of the conceptual models that predict when ikaite will form in favor of anhydrous calcium carbonates like calcite and aragonite.
Unraveling the Controls: A Comparative Look at Experimental Findings
While specific quantitative kinetic models for ikaite precipitation are still an active area of research, a substantial body of experimental work has elucidated the key environmental parameters that favor its formation. Geochemical models such as PHREEQC are often employed to calculate the saturation state of solutions, confirming that ikaite precipitates under conditions of supersaturation, thereby highlighting the importance of kinetic controls.[1]
The following table summarizes key experimental findings on the chemical controls of ikaite formation, offering a comparative overview of the conditions that promote its precipitation over other calcium carbonate polymorphs.
| Parameter | Condition Favoring Ikaite Formation | Condition Favoring Calcite/Aragonite Formation | Experimental Observations and Key Findings | References |
| Temperature | Low temperatures, typically < 6°C.[2] | Higher temperatures. | Ikaite is metastable and decomposes at warmer temperatures.[3] Laboratory experiments have successfully synthesized ikaite at near-freezing temperatures.[4][5] | [2][3][4][5] |
| pH | High pH, generally > 9.3 in the presence of Mg²⁺.[1][2] | Lower pH. | High pH increases the carbonate ion concentration, promoting supersaturation. Experiments simulating Ikka Fjord conditions demonstrated that ikaite precipitates at high pH when Mg²⁺ is present.[1][2] | [1][2] |
| Magnesium (Mg²⁺) | Presence of Mg²⁺ ions.[2][4] | Absence or low concentration of Mg²⁺. | Mg²⁺ is a known inhibitor of calcite nucleation and growth.[2] In experiments with synthetic seawater, the removal of Mg²⁺ led to the precipitation of calcite instead of ikaite.[2][4] | [2][4] |
| Phosphate (PO₄³⁻) | Presence of phosphate can stabilize ikaite.[2] | Absence of phosphate. | Phosphate is a strong inhibitor of calcite growth.[5] However, some studies have shown that ikaite can precipitate in the absence of phosphate, suggesting it is not always a prerequisite.[2][4] | [2][4][5] |
| Sulfate (SO₄²⁻) | Its role is not as critical as Mg²⁺.[2] | Not a primary controlling factor. | Experiments using synthetic seawater with and without sulfate showed that its removal did not prevent ikaite formation, indicating a lesser role compared to magnesium.[2] | [2] |
Experimental Protocol: Simulating Ikaite Formation in the Laboratory
To provide a practical understanding of how these parameters are tested, the following is a detailed methodology for a typical laboratory experiment designed to investigate the chemical controls on ikaite precipitation, based on studies simulating the conditions of Ikka Fjord, Greenland.[2][4]
Objective: To determine the influence of Mg²⁺ concentration and pH on the precipitation of ikaite versus calcite at a constant low temperature.
Materials:
-
Natural or synthetic seawater (with and without Mg²⁺ and SO₄²⁻)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
Sodium bicarbonate (NaHCO₃) solution (0.1 M)
-
Constant temperature bath or cooling room (set to 5°C)
-
Peristaltic pump
-
Reaction vessel
-
Filtration apparatus (e.g., vacuum filtration with filter paper)
-
Drying oven or desiccator
-
X-ray diffractometer (XRD) for mineral phase identification
Procedure:
-
Solution Preparation:
-
Prepare synthetic seawater with a composition mimicking natural seawater. For experiments testing the role of specific ions, prepare batches of synthetic seawater where Mg²⁺ or SO₄²⁻ are omitted.[2]
-
Prepare a 0.1 M sodium carbonate/bicarbonate solution. The ratio of Na₂CO₃ to NaHCO₃ is varied to achieve a range of pH values in the final mixed solution.[2] For example, ratios of 1:1, 3:1, and 4:1 can be used to achieve pH values of approximately 10.1, 10.6, and 10.7, respectively, at 5°C.[2]
-
-
Experimental Setup:
-
Place the reaction vessel containing the seawater solution in the constant temperature bath set to 5°C and allow it to equilibrate.
-
Use a peristaltic pump to introduce the sodium carbonate/bicarbonate solution into the seawater solution at a constant, slow rate to ensure thorough mixing and gradual supersaturation.
-
-
Precipitation and Sampling:
-
Allow the reaction to proceed for a set duration (e.g., several hours).
-
Once a sufficient amount of precipitate has formed, stop the pump.
-
Immediately filter the solution to separate the precipitate from the supernatant.
-
-
Sample Analysis:
-
Gently wash the precipitate with deionized water to remove any remaining salts.
-
Dry the precipitate at a low temperature or in a desiccator to prevent the decomposition of ikaite.
-
Analyze the dried precipitate using XRD to identify the mineral phases present (ikaite, calcite, aragonite, etc.).
-
Visualizing the Process: Workflows and Pathways
To better illustrate the logical and chemical processes involved in predicting and understanding ikaite formation, the following diagrams are provided.
References
- 1. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 2. scispace.com [scispace.com]
- 3. Experimental, petrological and geochemical investigations of ikaite (CaCO3·6H2O) formation in marine environments [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Calcium Carbonate Hexahydrate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper chemical waste management is paramount to ensuring laboratory safety and environmental compliance. While calcium carbonate hexahydrate is generally considered non-hazardous, adherence to established disposal protocols is essential. This guide provides clear, actionable steps for the safe and compliant disposal of this compound from a laboratory setting.
Core Principles of Calcium Carbonate Disposal
Calcium carbonate, in its various forms including the hexahydrate, is not classified as a hazardous waste under most federal and international regulations such as those from the Department of Transportation (DOT) and the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2][3] However, disposal procedures must always be in accordance with federal, state, and local environmental control regulations.[1][2][3] The primary consideration is the scale of the disposal and whether the compound has been mixed with other chemicals.
Disposal Procedures: A Step-by-Step Workflow
The following workflow provides a logical sequence for determining the appropriate disposal method for this compound.
Detailed Disposal Protocols
For Small, Uncontaminated Quantities:
-
Collection : Sweep up the solid this compound.[1][4][5] Avoid generating dust.[2][3][6]
-
Containment : Place the collected material into a suitable, sealed, and clearly labeled waste container.[1][2][4]
-
Disposal : Dispose of the container with other non-hazardous solid laboratory waste, in accordance with your institution's specific procedures.[2][7]
For Large Quantities or Spills:
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[2][6] If there is a risk of dust inhalation, a NIOSH-approved respirator may be necessary.[6][8]
-
Containment : For spills, contain the material to prevent it from spreading. Use a shovel or other appropriate tool to place the material into a convenient waste disposal container.[1]
-
Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for guidance on the disposal of large quantities.[2][9][10] They can ensure compliance with all relevant regulations.
For Calcium Carbonate Mixed with Other Substances:
-
Non-Hazardous Mixtures : If calcium carbonate is mixed with other non-hazardous materials, it can typically be disposed of as solid waste. However, it is crucial to verify that no reactions will occur in the waste container.
-
Hazardous Mixtures : If calcium carbonate is contaminated with a hazardous substance, the entire mixture must be treated as hazardous waste.[2][9] The disposal protocol will be dictated by the nature of the hazardous component. Consult your institution's hazardous waste management plan and contact your EHS department for specific instructions.
Important Considerations:
-
Avoid Drain Disposal : While some older guidelines may suggest that very dilute, neutral solutions of calcium carbonate can be poured down the drain, current best practices discourage this to prevent potential harm to aquatic environments and plumbing systems.[10][11]
-
Incompatible Materials : Calcium carbonate is incompatible with strong acids, aluminum, ammonium salts, fluorine, and magnesium.[4][9][12] Avoid mixing it with these substances during disposal. When heated, it can decompose to emit fumes of calcium oxide.[13]
-
Regulatory Compliance : Always prioritize your local and institutional regulations.[1][2][3] If in doubt, consult your EHS department. The waste generator is ultimately responsible for the proper characterization and disposal of their waste.[2][8]
By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. web.faa.illinois.edu [web.faa.illinois.edu]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Calcium Carbonate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. uicinc.com [uicinc.com]
- 6. westliberty.edu [westliberty.edu]
- 7. hekserij.nl [hekserij.nl]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. chemicalbook.com [chemicalbook.com]
- 13. redox.com [redox.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
